molecular formula C35H46N6O8S B1665373 Amogastrin CAS No. 16870-37-4

Amogastrin

Cat. No.: B1665373
CAS No.: 16870-37-4
M. Wt: 710.8 g/mol
InChI Key: CAVZBWFUMSXZFB-LJWNLINESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amogastrin is an oligopeptide.
used in conjunction with pertechnetate for gastric scintigraphy

Properties

CAS No.

16870-37-4

Molecular Formula

C35H46N6O8S

Molecular Weight

710.8 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-(2-methylbutan-2-yloxycarbonylamino)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C35H46N6O8S/c1-5-35(2,3)49-34(48)41-27(18-22-20-37-24-14-10-9-13-23(22)24)32(46)38-25(15-16-50-4)31(45)40-28(19-29(42)43)33(47)39-26(30(36)44)17-21-11-7-6-8-12-21/h6-14,20,25-28,37H,5,15-19H2,1-4H3,(H2,36,44)(H,38,46)(H,39,47)(H,40,45)(H,41,48)(H,42,43)/t25-,26-,27-,28-/m0/s1

InChI Key

CAVZBWFUMSXZFB-LJWNLINESA-N

Isomeric SMILES

CCC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N

Canonical SMILES

CCC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N

Appearance

Solid powder

Other CAS No.

16870-37-4

Purity

>98% (or refer to the Certificate of Analysis)

sequence

WMDF

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

amogastrin
tert-amyloxycarbonyltetragastrin

Origin of Product

United States

Foundational & Exploratory

Amogastrin's Mechanism of Action on Parietal Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amogastrin, a synthetic analogue of the hormone gastrin, is a potent stimulant of gastric acid secretion. Its mechanism of action on parietal cells is multifaceted, involving both direct and indirect signaling pathways that ultimately converge on the activation of the H+/K+-ATPase proton pump. This technical guide provides a comprehensive overview of the molecular interactions, signaling cascades, and physiological responses elicited by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.

Core Mechanism: Dual Signaling Pathways

This compound stimulates gastric acid secretion through two principal pathways: a direct action on parietal cells and an indirect pathway mediated by histamine release from enterochromaffin-like (ECL) cells. While both pathways contribute to the overall response, the indirect pathway is largely considered the primary mediator of gastrin-stimulated acid secretion in vivo.

Direct Pathway on Parietal Cells

This compound directly stimulates parietal cells by binding to the cholecystokinin 2 receptor (CCK2R), a G-protein coupled receptor located on the basolateral membrane of these cells. This interaction initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]i). The rise in [Ca2+]i is a critical event that contributes to the morphological transformation of the parietal cell, including the fusion of tubulovesicles containing the H+/K+-ATPase with the apical membrane, a prerequisite for acid secretion.

Indirect Pathway via ECL Cells

The predominant mechanism of this compound-induced acid secretion involves the stimulation of ECL cells. This compound binds to CCK2 receptors on ECL cells, triggering the synthesis and release of histamine. Histamine then acts as a paracrine mediator, diffusing to adjacent parietal cells and binding to histamine H2 receptors (H2R). The activation of H2R, another G-protein coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the translocation and activation of the H+/K+-ATPase proton pump.

Synergistic Interactions

A key feature of this compound's action is the potentiation that occurs between the direct and indirect pathways. The modest increase in intracellular calcium initiated by the direct pathway synergizes with the cAMP signaling cascade activated by the indirect histamine pathway. This synergistic interaction results in a much greater stimulation of acid secretion than would be achieved by either pathway alone.

Signaling Pathways

The intricate network of signaling events triggered by this compound is depicted below.

Amogastrin_Signaling cluster_ECL ECL Cell cluster_Parietal Parietal Cell Amogastrin_ECL This compound CCK2R_ECL CCK2 Receptor Amogastrin_ECL->CCK2R_ECL binds PLC_ECL PLC CCK2R_ECL->PLC_ECL activates IP3_DAG IP3 & DAG PLC_ECL->IP3_DAG produces Ca_ECL ↑ [Ca2+]i IP3_DAG->Ca_ECL induces Histamine_Release Histamine Release Ca_ECL->Histamine_Release triggers Histamine Histamine Histamine_Release->Histamine Amogastrin_Parietal This compound CCK2R_Parietal CCK2 Receptor Amogastrin_Parietal->CCK2R_Parietal binds PLC_Parietal PLC CCK2R_Parietal->PLC_Parietal activates Ca_Parietal ↑ [Ca2+]i PLC_Parietal->Ca_Parietal ↑ [Ca2+]i Proton_Pump H+/K+-ATPase Activation Ca_Parietal->Proton_Pump potentiates H2R H2 Receptor Histamine->H2R binds AC Adenylyl Cyclase H2R->AC activates cAMP ↑ cAMP AC->cAMP produces PKA PKA cAMP->PKA activates PKA->Proton_Pump activates Acid_Secretion Acid Secretion Proton_Pump->Acid_Secretion

Diagram 1: this compound signaling pathways in ECL and parietal cells.

Quantitative Data

The following tables summarize key quantitative parameters related to the action of this compound and its analogues.

CompoundReceptorCell TypeParameterValueReference
PentagastrinCCK2RPig Parietal CellsEC50 (Aminopyrine Accumulation)~5 nM[1]
Gastrin-17CCK2RRat Parietal CellsPotentiation of Histamine (100 µM)36-95% at 100 nM[2]
PentagastrinCCK2RRat Parietal CellsPotentiation of Histamine (100 µM)32-70% at 100 nM[2]

Table 1: Potency and Efficacy of Gastrin Analogues on Parietal Cells.

LigandReceptorKi (nM)
CCK-8CCK2R0.3 - 1
GastrinCCK2R0.3 - 1
CCK-8 desulfateCCK2R0.3 - 1
CCK-4CCK2R~10

Table 2: Binding Affinities of Ligands to the CCK2 Receptor.

Experimental Protocols

Isolation of Parietal Cells

This protocol describes a common method for enriching parietal cells from gastric mucosa for in vitro studies.

Parietal_Cell_Isolation Start Gastric Mucosa Dissection Step1 Minced Tissue (Pronase/Collagenase Digestion) Start->Step1 Step2 Cell Suspension Step1->Step2 Step3 Centrifugation/ Filtration Step2->Step3 Step4 Density Gradient Centrifugation (e.g., Percoll) Step3->Step4 End Enriched Parietal Cells Step4->End

References

The Influence of Amogastrin on α-Aminoisobutyric Acid Gastric Uptake: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the gastric uptake of α-aminoisobutyric acid (AIB), a non-metabolizable amino acid analog, and explores the potential regulatory role of amogastrin. This document synthesizes current knowledge on the relevant amino acid transport systems, details the intricate signaling pathways initiated by this compound, and provides comprehensive experimental methodologies for further investigation.

Introduction to α-Aminoisobutyric Acid and Gastric Transport

α-Aminoisobutyric acid (AIB) serves as a valuable tool in cell biology and physiology as a specific probe for the activity of amino acid transport System A.[1][2][3] This transport system is a secondary active, sodium-dependent process responsible for the uptake of small, neutral amino acids.[3][4] In the context of the gastric mucosa, the transport of amino acids is crucial for cellular nutrition, protein synthesis, and the regulation of gastric acid secretion.[5] While AIB is primarily transported by System A, some evidence also suggests a potential for transport via the sodium-independent System L.[5]

This compound, a synthetic analog of the peptide hormone gastrin, is a potent stimulant of gastric acid secretion and mucosal growth.[6][7] It exerts its effects by binding to cholecystokinin B (CCKB) receptors on parietal and enterochromaffin-like (ECL) cells.[7][8][9] Given the profound physiological effects of this compound on gastric cells and the known interplay between ion transport and cellular metabolism, understanding its influence on nutrient uptake, such as that of AIB, is of significant interest.

Quantitative Data on α-Aminoisobutyric Acid Transport

Direct quantitative data on the specific effect of this compound on AIB uptake in gastric cells is not extensively documented in publicly available literature. However, studies on analogous systems and related secretagogues provide valuable insights. For instance, in pancreatic acini, secretagogues including gastrin have been shown to inhibit AIB uptake by over 50%.[10] This effect is believed to be mediated by an increase in intracellular calcium.[10]

Kinetic parameters for AIB transport have been characterized in other cell types, providing a baseline for expected values in gastric cells.

Table 1: Kinetic Parameters of α-Aminoisobutyric Acid (AIB) Transport in Various Cell Types

Cell TypeTransport SystemKmVmaxReference
Osteoblastic Rat Osteosarcoma CellsSystem A0.57 mM4.07 nmol/30 min/plate[3]
Saccharomyces cerevisiaeGeneral Amino Acid Transport270 µM24 nmol/min per mg cells (dry weight)[11]

Experimental Protocols

To investigate the effect of this compound on AIB uptake in the gastric mucosa, a multi-step experimental approach is required, beginning with the isolation of gastric glands and proceeding to a radiolabeled uptake assay.

Isolation of Gastric Glands

This protocol is adapted from methodologies for isolating rabbit and rat gastric glands.[12][13]

Materials:

  • New Zealand White rabbit or Sprague-Dawley rat

  • Saline solution

  • Collagenase (Type I or as optimized) solution (e.g., 1 mg/ml in a suitable buffer)

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • Centrifuge

  • Microscope

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Perfuse the stomach with high-pressure saline through the aorta to remove blood.

  • Excise the stomach and empty its contents.

  • Separate the gastric mucosa from the underlying muscle layers.

  • Mince the mucosal tissue into small fragments (1-2 mm).

  • Incubate the minced tissue in the collagenase solution with gentle agitation for a period determined by optimization (e.g., 90 minutes at 37°C) to digest the connective tissue.

  • Monitor the digestion process periodically under a microscope until a significant number of isolated gastric glands are observed.

  • Terminate the digestion by diluting with cold HBSS.

  • Separate the glands from undigested tissue and single cells by repeated washing and low-speed centrifugation (e.g., 100 x g for 2 minutes).

  • Assess the viability of the isolated glands using a method such as trypan blue exclusion.

α-Aminoisobutyric Acid (AIB) Uptake Assay

This assay measures the uptake of radiolabeled AIB into the isolated gastric glands.

Materials:

  • Isolated gastric glands

  • Krebs-Ringer-HEPES (KRH) buffer or other suitable physiological buffer

  • [14C]-α-Aminoisobutyric acid (or [3H]-AIB)

  • This compound (various concentrations)

  • Inhibitors (e.g., ouabain for Na+/K+-ATPase, specific System A inhibitors)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Method for protein quantification (e.g., BCA assay) or a normalization technique such as 3H-labeling of proteins.[1]

Procedure:

  • Pre-incubate aliquots of isolated gastric glands in KRH buffer at 37°C for a set period (e.g., 15-30 minutes) to allow them to equilibrate.

  • Add this compound at the desired final concentrations to the experimental tubes. Include control tubes with no this compound. For inhibition studies, pre-incubate with inhibitors before adding this compound and AIB.

  • Initiate the uptake by adding [14C]-AIB to a final concentration within the physiological range (e.g., 0.1-1 mM).

  • Incubate for a specific time course (e.g., 1, 5, 10, 20 minutes) at 37°C with gentle agitation.

  • Terminate the uptake by rapidly adding ice-cold KRH buffer containing a high concentration of non-radiolabeled AIB (to outcompete further uptake) and immediately centrifuging the glands.

  • Wash the gland pellet multiple times with ice-cold buffer to remove extracellular [14C]-AIB.

  • Lyse the cells in the pellet (e.g., with a suitable detergent or NaOH).

  • Transfer an aliquot of the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Use another aliquot of the lysate to determine the protein content for normalization of the uptake data.

  • Express the results as nmol or pmol of AIB uptake per mg of protein per unit of time.

Signaling Pathways and Visualizations

This compound, upon binding to the CCKB receptor, activates a cascade of intracellular signaling events that ultimately lead to the physiological responses of gastric cells.[9][14] A key event is the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[9] This signaling can also lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[10]

Given that secretagogues have been shown to inhibit AIB uptake in pancreatic cells via a calcium-dependent mechanism,[10] it is plausible that a similar regulatory pathway exists in gastric cells. The this compound-induced increase in intracellular calcium could potentially modulate the activity of System A transporters.

Amogastrin_Signaling_Pathway This compound This compound CCKBR CCKB Receptor This compound->CCKBR Binds Gq Gq Protein CCKBR->Gq Activates EGFR EGFR (transactivation) CCKBR->EGFR Transactivates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates SystemA System A Transporter Ca_ER->SystemA Potential Inhibition Physiological_Response Physiological Response (e.g., Acid Secretion) PKC->Physiological_Response Leads to MAPK MAPK Pathway EGFR->MAPK Activates MAPK->Physiological_Response Contributes to AIB_out α-Aminoisobutyric Acid (intracellular) SystemA->AIB_out Transport AIB_in α-Aminoisobutyric Acid (extracellular) AIB_in->SystemA

Caption: this compound signaling cascade and its potential influence on AIB transport.

Experimental_Workflow_AIB_Uptake start Start isolate_glands 1. Isolate Gastric Glands (Collagenase Digestion) start->isolate_glands preincubate 2. Pre-incubate Glands (Equilibration) isolate_glands->preincubate add_this compound 3. Add this compound (Experimental & Control Groups) preincubate->add_this compound initiate_uptake 4. Initiate Uptake (Add [¹⁴C]-AIB) add_this compound->initiate_uptake incubate 5. Incubate (Time Course at 37°C) initiate_uptake->incubate terminate_uptake 6. Terminate Uptake (Ice-cold Buffer & Centrifugation) incubate->terminate_uptake wash 7. Wash Glands (Remove Extracellular AIB) terminate_uptake->wash lyse 8. Lyse Glands wash->lyse measure 9. Measure Radioactivity & Protein (Scintillation Counting & BCA Assay) lyse->measure analyze 10. Analyze Data (Uptake/mg protein/time) measure->analyze end End analyze->end

Caption: Workflow for measuring this compound's effect on AIB uptake.

Conclusion and Future Directions

The gastric uptake of α-aminoisobutyric acid is a critical process mediated primarily by the System A amino acid transporter. This compound, a key regulator of gastric function, initiates a complex signaling cascade involving intracellular calcium mobilization and the activation of several protein kinases. While direct evidence is currently lacking, the known inhibitory effect of other secretagogues on AIB uptake in a calcium-dependent manner in other digestive tissues suggests a plausible mechanism by which this compound may negatively regulate AIB transport in the stomach.

Future research should focus on directly quantifying the effect of this compound on AIB uptake in isolated gastric glands or cultured gastric parietal cells using the methodologies outlined in this guide. Such studies would elucidate a novel aspect of this compound's regulatory role in gastric physiology and could have implications for understanding the interplay between hormonal signaling and nutrient transport in both health and disease. Furthermore, exploring the specific downstream effectors of the this compound signaling pathway that may interact with and modulate System A transporter activity will be a crucial next step in unraveling this regulatory network.

References

Amogastrin's Influence on Prostaglandin E2 Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the relationship between amogastrin, a synthetic analog of gastrin, and the release of prostaglandin E2 (PGE2). It covers the quantitative effects, underlying signaling mechanisms, and detailed experimental protocols relevant to studying this interaction. This information is critical for professionals investigating gastric physiology, mucosal protection, and the development of therapeutic agents targeting these pathways.

Core Findings: this compound-Induced Prostaglandin E2 Release

This compound administration has been demonstrated to significantly increase the release of various prostaglandins into the gastric lumen, with a pronounced effect on Prostaglandin E2 (PGE2). PGE2 is a key mediator in the gastrointestinal tract, known for its roles in mucosal defense and the regulation of acid secretion.[1][2]

Quantitative Data Summary

A study in healthy human volunteers quantified the increase in prostaglandin release from gastric juice following this compound administration. The results, highlighting the significant impact on PGE2, are summarized below.

ProstaglandinMean Rate of Increase
PGE23.48
6-keto-PGF1α3.98
PGD21.54

Data from Saitoh et al., 1989.[2] The rate of increase was calculated based on measurements from gastric juice under basal and this compound-stimulated conditions.

Signaling Pathways of this compound-Induced PGE2 Synthesis

This compound, acting as a gastrin analog, stimulates PGE2 production primarily through the cholecystokinin 2 (CCK2) receptor on gastric epithelial cells.[1][3][4][5] This interaction initiates a cascade of intracellular signaling events that culminate in the increased expression of cyclooxygenase-2 (COX-2), the rate-limiting enzyme in prostaglandin synthesis.[1][3][4][6]

Several key signaling pathways have been identified as crucial mediators of this process:

  • PI3K/Akt Pathway : Activation of the CCK2 receptor by this compound leads to the stimulation of Phosphatidylinositol 3-kinase (PI3K), which in turn activates Akt (also known as Protein Kinase B). This pathway is a significant contributor to the upregulation of COX-2 gene transcription.[1][3][6]

  • JAK2/STAT3 Pathway : The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical route. This compound binding to the CCK2 receptor can trigger the phosphorylation and activation of JAK2, which then activates STAT3. Activated STAT3 translocates to the nucleus to promote the transcription of target genes, including COX-2.[3][6]

  • MAPK/ERK Pathway : In some cellular contexts, the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK), has also been implicated in gastrin-mediated COX-2 induction.[1][4]

These pathways converge to enhance the synthesis and subsequent release of PGE2, which then exerts its physiological effects on the gastric mucosa.

This compound-PGE2 Signaling Pathway This compound This compound CCK2R CCK2 Receptor This compound->CCK2R Binds JAK2 JAK2 CCK2R->JAK2 Activates PI3K PI3K CCK2R->PI3K Activates ERK ERK CCK2R->ERK Activates (context-dependent) STAT3 STAT3 JAK2->STAT3 Phosphorylates Nucleus Nucleus STAT3->Nucleus Translocates to Akt Akt PI3K->Akt Activates Akt->Nucleus Translocates to ERK->Nucleus Translocates to COX2_Gene COX-2 Gene Transcription Nucleus->COX2_Gene COX2_mRNA COX-2 mRNA COX2_Gene->COX2_mRNA Transcription COX2_Protein COX-2 Protein COX2_mRNA->COX2_Protein Translation PGE2 Prostaglandin E2 (PGE2) COX2_Protein->PGE2 Catalyzes conversion of Arachidonic Acid to Arachidonic_Acid Arachidonic Acid Release PGE2 Release PGE2->Release

This compound-induced PGE2 synthesis signaling cascade.

Experimental Protocols

The following sections detail the methodologies for investigating the effect of this compound on PGE2 release, based on established experimental practices.

In Vivo Human Study Protocol

This protocol outlines the key steps for a study in human volunteers to measure this compound-induced PGE2 release in gastric juice.

1. Subject Recruitment and Preparation:

  • Recruit healthy volunteers with no history of gastrointestinal disease.

  • Ensure subjects fast overnight prior to the experiment.

2. Baseline Gastric Juice Collection:

  • A nasogastric tube is inserted into the stomach of the subject.

  • Gastric juice is continuously aspirated for a baseline period (e.g., 30-60 minutes) to determine basal prostaglandin levels.

3. This compound Administration:

  • This compound is administered, typically via intramuscular injection or intravenous infusion at a specified dose.

4. Stimulated Gastric Juice Collection:

  • Following this compound administration, gastric juice collection continues for a defined period (e.g., 60-120 minutes).

  • Collected samples are immediately placed on ice and processed to prevent prostaglandin degradation.

5. Sample Processing:

  • The pH of the gastric juice samples is measured and adjusted to a neutral range (pH 7.0-7.4) to stabilize the prostaglandins.

  • Samples are centrifuged to remove solid debris.

  • The supernatant is stored at -80°C until analysis.

6. Prostaglandin E2 Quantification:

  • Extraction: Prostaglandins are extracted from the gastric juice supernatant using solid-phase extraction columns.

  • Separation (Optional but Recommended): High-Performance Liquid Chromatography (HPLC) can be used to separate different prostaglandin types.[2]

  • Measurement: PGE2 levels are quantified using a competitive binding assay, such as a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA).[7][8][9][10]

Experimental Workflow for PGE2 Measurement Start Start: Healthy, Fasting Volunteer Collection Gastric Juice Collection (Basal & Post-Amogastrin) Start->Collection Processing Sample Processing (pH adjustment, Centrifugation) Collection->Processing Storage Store Supernatant at -80°C Processing->Storage Extraction Solid-Phase Extraction of Prostaglandins Storage->Extraction Separation HPLC Separation (Optional) Extraction->Separation Quantification PGE2 Quantification (RIA or ELISA) Extraction->Quantification Crude Extract Separation->Quantification Separated Fractions End End: Data Analysis Quantification->End

Workflow for measuring PGE2 in gastric juice.
In Vitro Cell Culture Protocol

This protocol describes an in vitro experiment using gastric epithelial cells to investigate the direct effects of this compound on PGE2 release.

1. Cell Culture:

  • Culture a suitable human gastric epithelial cell line (e.g., AGS cells stably expressing the CCK2 receptor) in appropriate media until confluent.[1]

2. Serum Starvation:

  • Serum-starve the cells for a period (e.g., 12-24 hours) to reduce baseline signaling activity.

3. This compound Treatment:

  • Treat the cells with varying concentrations of this compound for different time points. Include a vehicle control group.

4. Supernatant Collection:

  • At the end of each treatment period, collect the cell culture supernatant.

  • Centrifuge the supernatant to remove any detached cells or debris.

5. PGE2 Quantification:

  • Directly measure the PGE2 concentration in the supernatant using a sensitive ELISA kit.[9][10]

6. (Optional) Western Blot for COX-2:

  • Lyse the cells remaining in the culture plates.

  • Perform Western blotting on the cell lysates to determine the expression levels of COX-2 protein, correlating this with the PGE2 release data.

This guide provides a comprehensive overview for researchers and drug development professionals working on this compound, gastrin receptors, and prostaglandin signaling. The provided data, pathways, and protocols serve as a foundational resource for designing and interpreting experiments in this important area of gastrointestinal research.

References

Amogastrin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amogastrin, a synthetic tetrapeptide analogue of the C-terminal fragment of gastrin, has carved a niche in diagnostic medicine. This document provides a comprehensive technical overview of this compound, detailing its discovery as a potent gastric acid secretagogue, the methodologies for its chemical synthesis, and its mechanism of action through the cholecystokinin B receptor (CCKBR). Quantitative data on its biological activity are presented, alongside detailed experimental protocols for its study. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its biochemical and physiological roles.

Discovery and Development

This compound, chemically known as N-((1,1-Dimethylpropoxy)carbonyl)-L-tryptophyl-L-methionyl-L-alpha-aspartyl-L-phenylalaninamide, is a synthetic analogue of tetragastrin. Tetragastrin itself represents the C-terminal four amino acids of the hormone gastrin and is the minimal fragment that retains the full physiological activity of the parent hormone. The development of this compound was rooted in the extensive structure-activity relationship studies of gastrin and its fragments, which aimed to produce more stable and potent analogues for clinical use.

The key innovation in this compound's structure is the presence of a tert-amyloxycarbonyl (Aoc) protecting group at the N-terminus. This modification enhances the lipophilicity and stability of the peptide, contributing to its clinical utility. Its primary application is as a diagnostic agent to stimulate gastric acid secretion for the assessment of gastric function and for gastric mucosal imaging, often in conjunction with 99mTc-pertechnetate.[1]

Chemical Synthesis

The synthesis of this compound is achieved through solid-phase or solution-phase peptide synthesis methodologies. The core tetrapeptide, Trp-Met-Asp-Phe-NH₂, is assembled sequentially, followed by the coupling of the N-terminal tert-amyloxycarbonyl protecting group.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

A representative workflow for the solid-phase synthesis of the this compound peptide backbone is outlined below. This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Workflow: Solid-Phase Peptide Synthesis of this compound Backbone

spss_workflow start Start with Rink Amide Resin deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection1 coupling1 Couple Fmoc-Phe-OH (HBTU/HOBt or DIC/HOBt) deprotection1->coupling1 wash1 Wash (DMF, DCM) coupling1->wash1 deprotection2 Fmoc Deprotection wash1->deprotection2 coupling2 Couple Fmoc-Asp(OtBu)-OH deprotection2->coupling2 wash2 Wash coupling2->wash2 deprotection3 Fmoc Deprotection wash2->deprotection3 coupling3 Couple Fmoc-Met-OH deprotection3->coupling3 wash3 Wash coupling3->wash3 deprotection4 Fmoc Deprotection wash3->deprotection4 coupling4 Couple Fmoc-Trp(Boc)-OH deprotection4->coupling4 wash4 Wash coupling4->wash4 n_terminal_modification Couple tert-Amyloxycarbonyl group wash4->n_terminal_modification cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) n_terminal_modification->cleavage purification Purification (RP-HPLC) cleavage->purification end This compound purification->end

Caption: Solid-phase synthesis workflow for this compound.

Detailed Steps:

  • Resin Preparation: Rink Amide resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed by treatment with a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The first amino acid, Fmoc-L-Phenylalanine, is activated using a coupling reagent (e.g., HBTU, HOBt) and coupled to the deprotected resin. The completion of the reaction is monitored (e.g., by the Kaiser test).

  • Washing: The resin is washed with DMF and dichloromethane (DCM) to remove excess reagents and by-products.

  • Chain Elongation: Steps 2-4 are repeated for the sequential coupling of Fmoc-L-Aspartic acid (with a tert-butyl side-chain protecting group), Fmoc-L-Methionine, and Fmoc-L-Tryptophan (with a tert-butyloxycarbonyl side-chain protecting group).

  • N-terminal Modification: Following the final Fmoc deprotection, the tert-amyloxycarbonyl group is introduced by reacting the N-terminus of the peptide with a suitable tert-amyloxycarbonylating agent.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: The purified this compound is lyophilized to obtain a stable, powdered product.

Mechanism of Action and Signaling Pathway

This compound exerts its physiological effects by acting as an agonist at the cholecystokinin B receptor (CCKBR), also known as the gastrin receptor. The CCKBR is a G-protein coupled receptor (GPCR) primarily found on enterochromaffin-like (ECL) cells and parietal cells in the gastric mucosa.

Upon binding of this compound to the CCKBR, a conformational change in the receptor activates the associated heterotrimeric G-protein, Gq. This initiates a downstream signaling cascade that ultimately leads to the stimulation of gastric acid secretion.

CCKBR Signaling Pathway

cckbr_signaling This compound This compound CCKBR CCKBR (Gastrin Receptor) This compound->CCKBR Binds to Gq Gq protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3:w DAG DAG PIP2->DAG:w ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ release ER->Ca2 Ca2->PKC Activates MAPK_pathway MAPK Pathway (ERK1/2) PKC->MAPK_pathway Activates Histamine Histamine Release (from ECL cells) MAPK_pathway->Histamine H2R H2 Receptor Histamine->H2R Binds to Parietal_cell Parietal Cell H_K_ATPase H⁺/K⁺-ATPase (Proton Pump) Parietal_cell->H_K_ATPase Activates H2R->Parietal_cell on HCl HCl Secretion H_K_ATPase->HCl

References

The Gatekeepers: An In-depth Technical Guide to α-Aminoisobutyric Acid Transport Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Aminoisobutyric acid (AIB), a non-metabolizable amino acid analogue, has served as a pivotal tool in dissecting the intricacies of neutral amino acid transport across cellular membranes. Its resistance to metabolic degradation allows for the precise study of transport kinetics and regulation, providing invaluable insights for fields ranging from basic cell biology to therapeutic drug development. This technical guide delves into the core mechanisms of AIB transport, focusing on the primary transport systems, their kinetic properties, regulatory signaling pathways, and the experimental protocols used for their investigation.

Core Transport Mechanisms

The transport of AIB into cells is predominantly mediated by System A , a Na⁺-dependent transport system responsible for the uptake of small, neutral amino acids. The key players in System A-mediated transport are the Sodium-coupled Neutral Amino Acid Transporters (SNATs) , encoded by the SLC38 gene family. Three main isoforms are implicated in AIB transport:

  • SNAT1 (SLC38A1)

  • SNAT2 (SLC38A2)

  • SNAT4 (SLC38A4)

While System A is the primary route for AIB uptake, some studies suggest a minor contribution from Na⁺-independent mechanisms, potentially involving System L and Alanine-Serine-Cysteine (ASC) transporters .

Quantitative Data on AIB Transport Kinetics

The kinetic parameters of AIB transport, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), vary depending on the cell type and the specific transporter isoform expressed. The use of AIB and its methylated analog, N-methyl-AIB (MeAIB), has allowed for the characterization of these transport systems.

Cell Type/TissueTransporter System/IsoformSubstrateKₘ (mM)Vₘₐₓ (nmol/mg protein/min)Reference
Osteoblastic Rat Osteosarcoma CellsSystem AAIB0.570.136[1]
Human Placental TrophoblastSystem 1 (SNAT1/SNAT2-like)MeAIB0.38 ± 0.120.00139 ± 0.00045[2]
Human Placental TrophoblastSystem 2 (SNAT4-like)MeAIB45.4 ± 25.00.0595 ± 0.0146[2]

Note: Vₘₐₓ values were converted to nmol/mg protein/min for consistency. The original Vmax for osteoblastic cells was 4.07 nmol/30 min/plate and for placental trophoblasts were in pmol/mg protein/20 min. Conversions are approximate and depend on specific experimental conditions not fully detailed in the abstracts.

Regulatory Signaling Pathways

The activity of AIB transporters, particularly SNAT2, is intricately regulated by various signaling pathways that respond to hormonal cues and nutrient availability.

Insulin Signaling Pathway

Insulin is a key regulator of SNAT2 activity. The binding of insulin to its receptor triggers a signaling cascade that promotes the translocation of SNAT2-containing vesicles to the plasma membrane, thereby increasing AIB uptake.

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds PI3K PI3K Insulin_Receptor->PI3K Activates SNAT2_transporter SNAT2 AIB_uptake AIB Uptake SNAT2_transporter->AIB_uptake Mediates Akt Akt PI3K->Akt Activates SNAT2_Vesicle SNAT2 Vesicle Akt->SNAT2_Vesicle Promotes translocation SNAT2_Vesicle->SNAT2_transporter Inserts into membrane

Caption: Insulin signaling pathway leading to increased SNAT2-mediated AIB uptake.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth and proliferation, and its activity is sensitive to amino acid availability. The presence of amino acids, particularly glutamine and leucine, activates mTORC1, which in turn can upregulate the expression of SNAT2, leading to a positive feedback loop that enhances amino acid uptake.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Amino_Acids Amino Acids (e.g., Gln, Leu) Amino_Acid_Transporters Amino Acid Transporters Amino_Acids->Amino_Acid_Transporters Transport mTORC1 mTORC1 Amino_Acid_Transporters->mTORC1 Activate S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4EBP1 mTORC1->4EBP1 Phosphorylates SNAT2_Expression Increased SNAT2 Expression mTORC1->SNAT2_Expression Upregulates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis (inhibition relieved)

Caption: mTORC1 signaling pathway activated by amino acids, leading to increased SNAT2 expression.

Experimental Protocols

Radiolabeled AIB Uptake Assay

This protocol outlines a general method for measuring AIB uptake in cultured cells using a radiolabeled tracer, such as [³H]AIB or [¹⁴C]AIB.

Materials:

  • Cultured cells of interest

  • Culture medium

  • Phosphate-buffered saline (PBS)

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Radiolabeled AIB ([³H]AIB or [¹⁴C]AIB)

  • Unlabeled AIB (for competition experiments)

  • Cell lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well culture plates (e.g., 24-well plates)

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture the cells under appropriate conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.

  • Washing: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed PBS to remove any residual medium and amino acids.

  • Pre-incubation: Add pre-warmed uptake buffer to each well and incubate the plate at 37°C for 15-30 minutes to allow the cells to equilibrate.

  • Initiation of Uptake: Aspirate the pre-incubation buffer. Initiate the uptake by adding uptake buffer containing a known concentration of radiolabeled AIB. For competition experiments, add uptake buffer containing both radiolabeled AIB and a high concentration of unlabeled AIB to a separate set of wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 10, 15, 30 minutes). The incubation time should be within the linear range of uptake for the specific cell type.

  • Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive uptake buffer and immediately wash the cells three times with ice-cold PBS. This step is critical to remove any extracellular tracer.

  • Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.

  • Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial. Add scintillation cocktail, mix well, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: In parallel wells, determine the protein concentration using a standard method (e.g., BCA assay) to normalize the uptake data.

  • Data Analysis: Express the AIB uptake as nmol (or pmol) of AIB per mg of protein per unit of time. The specific uptake is calculated by subtracting the non-specific uptake (in the presence of excess unlabeled AIB) from the total uptake.

AIB_Uptake_Assay_Workflow A Seed Cells in Multi-well Plates B Culture to Confluency A->B C Wash with PBS B->C J Protein Quantification B->J D Pre-incubate with Uptake Buffer C->D E Initiate Uptake with Radiolabeled AIB D->E F Incubate for a Defined Time E->F G Terminate Uptake with Ice-Cold PBS Wash F->G H Lyse Cells G->H I Scintillation Counting H->I K Data Analysis (Normalize to Protein) I->K J->K

Caption: Experimental workflow for a radiolabeled AIB uptake assay.

Conclusion and Future Directions

The study of a-aminoisobutyric acid transport has been instrumental in elucidating the fundamental mechanisms of neutral amino acid uptake. The primary mediators, the SNAT transporters of System A, are not merely passive conduits but are dynamically regulated by key cellular signaling pathways, including those governed by insulin and mTOR. This intricate regulation highlights the central role of amino acid transport in coordinating cellular metabolism, growth, and proliferation.

For drug development professionals, understanding the specificity and regulation of these transporters offers opportunities for targeted therapeutic interventions. For instance, in cancer, where altered amino acid metabolism is a hallmark, targeting SNAT transporters could represent a viable strategy to limit nutrient supply to tumor cells. Conversely, enhancing AIB transport could be beneficial in conditions requiring increased protein synthesis or cellular repair.

Future research should focus on developing more specific pharmacological modulators for each SNAT isoform to dissect their individual contributions in various physiological and pathological contexts. Furthermore, elucidating the downstream signaling events triggered by AIB transport itself will provide a more complete picture of how cells sense and respond to their amino acid environment. The continued use of AIB as a research tool, coupled with advanced molecular and imaging techniques, will undoubtedly continue to unravel the complexities of amino acid transport and its profound implications for human health and disease.

References

Amogastrin Analogs: A Deep Dive into Structure-Activity Relationships and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Amogastrin, a synthetic tetrapeptide analog of the C-terminal fragment of gastrin, serves as a critical tool in understanding the intricate mechanisms of gastric acid secretion and cellular proliferation mediated by the cholecystokinin B receptor (CCKBR). This technical guide provides a comprehensive overview of the structural analogs of this compound, their corresponding biological activities, the experimental protocols used for their evaluation, and the complex signaling pathways they modulate.

Core Structures: this compound and its Progenitors

This compound is chemically known as N-((1,1-Dimethylpropoxy)carbonyl)-L-tryptophyl-L-methionyl-L-α-aspartyl-L-phenylalaninamide. It is a derivative of tetragastrin , the C-terminal tetrapeptide of gastrin, with the sequence Trp-Met-Asp-Phe-NH2. The addition of a tert-amyloxycarbonyl (AOC) group to the N-terminus of tetragastrin yields this compound, enhancing its stability.

Another key analog is pentagastrin , a synthetic pentapeptide (Boc-β-Ala-Trp-Met-Asp-Phe-NH2). It incorporates a β-alanine residue and an N-terminal tert-butyloxycarbonyl (Boc) protecting group. These modifications were aimed at improving the potency and in vivo stability compared to the natural gastrin fragments.

Structure-Activity Relationships: Unraveling the Molecular Determinants of Activity

The biological activity of this compound and its analogs is primarily mediated through their interaction with the CCKBR, a G-protein coupled receptor. Structure-activity relationship (SAR) studies have been pivotal in identifying the key structural motifs required for receptor binding and activation.

Quantitative Analysis of this compound Analogs

The following table summarizes the biological activity of various this compound and related analogs. The data is compiled from multiple studies and highlights the impact of specific structural modifications on receptor affinity and functional potency.

Compound/AnalogStructureReceptor Binding Affinity (IC50, nM)Functional Potency (EC50/ED50)Key Findings
Tetragastrin Trp-Met-Asp-Phe-NH2~10Potent agonist for gastric acid secretion.The core pharmacophore required for CCKBR activation.
This compound AOC-Trp-Met-Asp-Phe-NH2Data not consistently reported, but acts as a potent agonist.Stimulates gastric acid secretion.N-terminal modification enhances stability.
Pentagastrin Boc-β-Ala-Trp-Met-Asp-Phe-NH2~1Potent agonist for gastric acid secretion.The addition of β-Ala and Boc group increases potency and stability.
Analog 1Boc-Trp-Lys(Tac)-Asp-Phe-NH2CCK-A: PotentAnorectic agent in rats.Demonstrates selectivity for CCK-A receptor over CCK-B.
Analog 2 (A-71623)Boc-Trp-Lys(o-tolylaminocarbonyl)-Asp-N(Me)Phe-NH2CCK-A: 3.7 nMPotent anorectic agent.High selectivity and potency for the CCK-A receptor.
Analog 3 (A-70874)[Structure Description]CCK-A: 4.9 nM, CCK-B: 710 nMPartial agonist for amylase release.Selective agonist at CCK-A receptors.

Note: IC50 values represent the concentration of a ligand that is required for 50% inhibition of binding of a radiolabeled ligand. EC50/ED50 values represent the concentration or dose of a drug that gives half-maximal response.

Key Experimental Protocols

The evaluation of this compound analogs involves a series of in vitro and in vivo assays to determine their binding affinity, functional activity, and physiological effects.

Radioligand Binding Assay for CCKBR

This assay is fundamental for determining the affinity of this compound analogs for the CCKB receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the CCKB receptor (e.g., guinea pig brain cortex, transfected cell lines).

  • Radioligand: A radiolabeled ligand with high affinity for the CCKB receptor, such as [3H]pentagastrin or [125I]gastrin, is used.

  • Incubation: The membranes are incubated with the radioligand in the presence of varying concentrations of the unlabeled this compound analog (competitor).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves.

Gastric Acid Secretion Assay

This in vivo assay measures the ability of this compound analogs to stimulate gastric acid secretion.

Protocol:

  • Animal Model: Anesthetized rats are commonly used.

  • Surgical Preparation: The stomach is perfused with saline, and the perfusate is collected to measure acid output.

  • Drug Administration: The this compound analog is administered intravenously or subcutaneously.

  • Sample Collection: Gastric perfusate is collected at regular intervals before and after drug administration.

  • Acid Quantification: The acid content in the collected samples is determined by titration with a standard base (e.g., NaOH) to a neutral pH.

  • Data Analysis: The ED50, the dose that produces 50% of the maximal acid output, is calculated.

Signaling Pathways of the CCKB Receptor

Upon binding of this compound or its analogs, the CCKB receptor undergoes a conformational change, leading to the activation of downstream signaling cascades.

CCKBR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound / Analog CCKBR CCKBR This compound->CCKBR Gq Gαq CCKBR->Gq activates PLC PLCβ Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates Ca2->PKC co-activates MAPK_Pathway MAPK Pathway (ERK1/2) PKC->MAPK_Pathway activates Gene_Expression Gene Expression (Cell Proliferation, Acid Secretion) MAPK_Pathway->Gene_Expression regulates

Caption: CCKBR Signaling Cascade.

The primary signaling pathway involves the coupling of the activated CCKBR to the Gq alpha subunit of the heterotrimeric G protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to the regulation of gene expression involved in gastric acid secretion and cell growth.

Experimental Workflow for Analog Evaluation

The systematic evaluation of novel this compound analogs follows a well-defined workflow to characterize their pharmacological profile.

Analog_Evaluation_Workflow Synthesis Analog Synthesis & Purification In_Vitro_Binding In Vitro Receptor Binding Assays (IC50) Synthesis->In_Vitro_Binding In_Vitro_Functional In Vitro Functional Assays (e.g., Calcium Mobilization, EC50) Synthesis->In_Vitro_Functional SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Binding->SAR_Analysis In_Vitro_Functional->SAR_Analysis In_Vivo_Activity In Vivo Activity Assays (e.g., Gastric Acid Secretion, ED50) In_Vivo_Activity->SAR_Analysis SAR_Analysis->In_Vivo_Activity Select Potent Analogs Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Identify Lead Compounds

Caption: Drug Discovery Workflow.

This workflow begins with the chemical synthesis and purification of a series of this compound analogs. These compounds are then subjected to in vitro binding assays to determine their affinity for the CCKB receptor. Subsequently, in vitro functional assays are performed to assess their agonistic or antagonistic properties. Promising candidates from these initial screens are then evaluated in in vivo models to determine their physiological effects. The collective data from these assays are used to establish a comprehensive structure-activity relationship, which guides the design and optimization of lead compounds with improved therapeutic potential.

The Effect of Amogastrin on Gastric Mucosal Blood Flow: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amogastrin, a synthetic analogue of the C-terminal tetrapeptide of gastrin, is a potent stimulant of gastric acid secretion. Its primary mechanism of action involves the activation of the cholecystokinin B (CCK2) receptor, initiating a signaling cascade that culminates in increased parietal cell activity. A critical, yet often secondary, consideration in the physiological response to this compound is its influence on gastric mucosal blood flow (GMBF). This technical guide provides an in-depth analysis of the effects of this compound on the gastric mucosal microcirculation, detailing the underlying signaling pathways, summarizing available quantitative data, and outlining key experimental protocols. Given the limited direct quantitative data on this compound, this guide incorporates data from studies on its close analogue, pentagastrin, to provide a comprehensive overview.

Core Mechanism of Action: CCK2 Receptor Signaling

This compound exerts its physiological effects by binding to and activating the CCK2 receptor, a G-protein coupled receptor (GPCR) predominantly found on enterochromaffin-like (ECL) cells and parietal cells within the gastric mucosa.[1][2] The activation of the CCK2 receptor by this compound initiates a complex intracellular signaling cascade.

Upon binding, the CCK2 receptor couples to Gq and Gα12/13 proteins.[1] This leads to the activation of phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1] These events, in concert, lead to the primary physiological response of histamine release from ECL cells and direct stimulation of parietal cells, ultimately resulting in increased gastric acid secretion.[1]

The increase in gastric mucosal blood flow is largely considered a secondary response to the heightened metabolic demand of the secreting gastric mucosa.

Amogastrin_Signaling_Pathway This compound This compound CCK2R CCK2 Receptor This compound->CCK2R Binds to Gq Gq Protein CCK2R->Gq Activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC ECL_Cell ECL Cell PKC->ECL_Cell Parietal_Cell Parietal Cell PKC->Parietal_Cell Histamine Histamine Release ECL_Cell->Histamine Acid_Secretion Gastric Acid Secretion Parietal_Cell->Acid_Secretion Histamine->Parietal_Cell Stimulates Metabolic_Demand Increased Metabolic Demand Acid_Secretion->Metabolic_Demand GMBF Increased Gastric Mucosal Blood Flow Metabolic_Demand->GMBF GMBF_Measurement_Workflow A Animal Preparation (Anesthetized Rat) B Surgical Procedure (Laparotomy, Stomach Exposure) A->B C Laser-Doppler Probe Placement (on gastric mucosa) B->C D Baseline GMBF Recording C->D E This compound Administration (Intravenous Infusion) D->E F Continuous GMBF Recording E->F G Data Analysis (Change from baseline) F->G

References

α-Aminoisobutyric Acid (AIB): A Technical Guide to a Non-Metabolizable Amino Acid Probe

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-Aminoisobutyric acid (AIB) is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during synthesis.[1] Its chemical structure, featuring a gem-dimethyl group at the α-carbon, makes it structurally unique among amino acids.[2] This configuration confers exceptional stability and resistance to metabolic degradation, rendering it a powerful tool in biological and medical research.[1][3] Because it is not metabolized, AIB serves as a specific probe for studying amino acid transport systems, particularly the Sodium-dependent System A.[4][5] This guide provides a comprehensive overview of AIB's properties, transport kinetics, its role in signaling, and detailed protocols for its use in experimental settings.

Core Properties of α-Aminoisobutyric Acid

The utility of AIB in research is grounded in two fundamental properties: its metabolic stability and its specific mode of transport into the cell.

Non-Metabolizable Nature

AIB's structure, with two methyl groups on its α-carbon, sterically hinders the enzymes that typically metabolize amino acids.[2] Once taken up by cells, it remains in a free and unchanged form, accumulating against a significant concentration gradient.[6][7] This resistance to enzymatic degradation is critical for its application as a tracer; its accumulation directly reflects transport activity without the confounding variable of metabolic conversion.[1][8] This property is also leveraged in peptide design, where incorporating AIB can significantly increase a peptide's half-life and resistance to proteolysis.[2][9]

Primary Transport Mechanism: System A

AIB is predominantly transported into cells by the System A neutral amino acid transport system.[10][11] This system is characterized by its sodium-dependency and its preference for small, neutral amino acids like alanine, serine, and glycine.[6][12] Key features of AIB transport via System A include:

  • Sodium-Dependence: The transport of AIB is coupled to the sodium gradient across the cell membrane. Depletion of extracellular Na+ inhibits AIB influx and can enhance its efflux.[10][13]

  • Energy-Dependence: AIB uptake is an active process that requires cellular energy. Metabolic inhibitors that disrupt the proton motive force or glycolysis can prevent or greatly reduce AIB accumulation.[6][14]

  • Saturability: The transport follows Michaelis-Menten kinetics, indicating a carrier-mediated process that can be saturated at high substrate concentrations.[5][6]

While primarily a System A substrate, some transport of AIB via the Na+-independent System L has been observed in certain tissues, where its uptake can be inhibited by large neutral amino acids like phenylalanine and leucine.[12][15]

Quantitative Data on AIB Transport

The kinetics of AIB transport have been characterized in numerous cell and tissue types. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of α-Aminoisobutyric Acid

Property Value Source
Molecular Formula C₄H₉NO₂ [3]
Molecular Weight 103.12 g/mol [3]
Synonyms 2-Aminoisobutyric acid, 2-Methylalanine [16]

| Nature | Non-proteinogenic amino acid |[1][16] |

Table 2: Kinetic Parameters of AIB Transport

Model System Transport System Apparent Kₘ (mM) Vₘₐₓ (nmol/time/mg protein or plate) Source
Osteoblastic Rat Osteosarcoma Cells (ROS 17/2) System A 0.57 4.07 nmol/30 min/plate [5]
Mouse Brain Slices (Pyruvate Medium) Saturable Component Not specified, but binding is weaker than in glucose medium Unchanged from glucose medium [17]

| Streptococcus lactis | Low-affinity system | Similar values for galactose or arginine energy sources | Similar values for galactose or arginine energy sources |[14] |

Table 3: Unidirectional Transfer Rate Constants of AIB

Tissue / Barrier Experimental Condition Transfer Rate Constant (ml g⁻¹ min⁻¹) Source
Rat Brain (Thalamus) Blood-to-Brain 0.0018 [18]
Rat Brain (In situ perfusion) Blood-to-Brain (PS product) 0.0038 (μl/g/min) [15]

| Rat Brain (In situ perfusion with 2 mM Phenylalanine) | Blood-to-Brain (PS product) | 0.0013 (μl/g/min) |[15] |

AIB in Cellular Signaling

As a probe for System A, AIB is instrumental in studying the regulation of this transporter, which is closely linked to cellular growth, metabolic status, and hormone signaling.

Regulation by Insulin and Growth Factors

System A transport activity is often upregulated by hormones and growth factors, most notably insulin.[19] Insulin can increase the net uptake of AIB two- to threefold, primarily by stimulating influx without significantly affecting efflux.[19][20] This effect is thought to be part of insulin's broader role in promoting anabolic processes. The stimulation of AIB uptake by insulin parallels the hormone's effect on glucose uptake, suggesting a coordinated regulation of nutrient transport.[20] In some contexts, AIB1 (Amplified in Breast Cancer 1) deficiency has been shown to impair the insulin-like growth factor I signaling pathway, highlighting the intricate connections between amino acid transport coactivators and metabolic signaling.[21]

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor Insulin->IR AIB AIB Na_ext Na+ SystemA System A Transporter (SNAT) AIB->SystemA Na_ext->SystemA IRS IRS Phosphorylation IR->IRS Activates AIB_in AIB (Accumulates) SystemA->AIB_in Co-transport Na_int Na+ SystemA->Na_int Co-transport PI3K PI3K/Akt Pathway IRS->PI3K Transporter_Traffic Increased Transporter Trafficking to Membrane PI3K->Transporter_Traffic Stimulates Transporter_Traffic->SystemA Upregulates

Figure 1. Regulation of AIB transport via System A by insulin signaling.

Applications in Research and Drug Development

AIB's unique characteristics make it a versatile tool.

  • Tracer for System A Activity: Radiolabeled AIB (e.g., [¹⁴C]AIB or [³H]AIB) is widely used to measure System A transport rates in vitro and in vivo.[10] This is valuable for studying metabolic changes in various conditions, including cancer, where System A activity is often upregulated to meet the high demand for amino acids.

  • Probe for BBB Permeability: Due to its low rate of transport across the normal blood-brain barrier (BBB) but rapid uptake by brain cells, AIB is an excellent marker for measuring increases in BBB permeability.[18]

  • Peptide and Drug Design: Incorporating AIB into peptides enhances their stability and can enforce specific secondary structures, such as helices.[2][16] This is a key strategy in developing peptide-based drugs with improved pharmacokinetic profiles, including cell-penetrating peptides for drug delivery.[9]

  • Investigating Metabolic Regulation: Because AIB can stimulate certain cellular responses typically triggered by natural amino acids without being consumed, it helps to decouple transport-related signaling from downstream metabolic events.[4] For example, AIB can stimulate hepatic ornithine decarboxylase (ODC) activity, mimicking the effect of a protein meal.[4]

Logical_Relationship AIB α-Aminoisobutyric Acid (AIB) Prop1 Non-Metabolizable (Metabolically Inert) AIB->Prop1 Prop2 System A Substrate (Na+-Dependent Transport) AIB->Prop2 Prop3 Induces Helical Structure in Peptides AIB->Prop3 App1 Tracer for Amino Acid Transport Studies Prop1->App1 Enables direct measurement of uptake App4 Decoupling Transport from Metabolism Prop1->App4 Allows study of signaling alone Prop2->App1 App2 Probe for Blood-Brain Barrier Integrity Prop2->App2 Low basal transport, high cellular uptake App3 Tool for Peptide-Based Drug Design Prop3->App3 Increases stability & bioavailability

Figure 2. Core properties of AIB and its resulting research applications.

Experimental Protocols

The most common application of AIB is in measuring amino acid transport. The following is a generalized protocol for an in vitro uptake assay using radiolabeled AIB in adherent cell cultures.

Protocol: Measuring [¹⁴C]AIB Uptake in Adherent Mammalian Cells

This protocol is adapted from methodologies described for various cell and tissue types.[10][22]

I. Materials

  • Adherent cells of interest (e.g., SW480, K562)

  • Complete cell culture medium (e.g., MEM with 10% FBS)

  • 6-well or 12-well cell culture plates

  • Uptake Buffer (e.g., Hank's Balanced Salt Solution - HBSS, or a Na+-free buffer for control experiments)

  • [¹⁴C]α-aminoisobutyric acid (stock solution of known specific activity)

  • Unlabeled AIB (for competition experiments)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., 0.1 M NaOH or 1% SDS)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Protein assay kit (e.g., BCA or Bradford)

II. Cell Culture and Seeding

  • Culture cells under standard conditions (37°C, 5% CO₂).

  • Seed cells into 6-well plates at a density that ensures they reach a confluent monolayer on the day of the experiment (e.g., 3 x 10⁵ cells/well for SW480 cells).[22]

  • Allow cells to adhere and grow for 24-48 hours.

III. AIB Uptake Assay

  • On the day of the experiment, aspirate the culture medium from the wells.

  • Wash the cell monolayer twice with 1 mL of pre-warmed (37°C) Uptake Buffer.

  • Prepare the "Uptake Solution": Dilute [¹⁴C]AIB in pre-warmed Uptake Buffer to the desired final concentration (e.g., 0.1 mM). The final concentration may be optimized based on the transporter's Kₘ.[23]

  • To start the uptake, add 1 mL of the Uptake Solution to each well.

  • Incubate the plate at 37°C for a defined period. For initial rate measurements, short incubation times (e.g., 1-5 minutes) are used.[10] A time-course experiment should be performed to determine the linear range of uptake.

  • To stop the uptake, rapidly aspirate the Uptake Solution and immediately wash the monolayer three times with 2 mL of ice-cold PBS. This removes extracellular tracer.

  • Lyse the cells by adding 0.5 mL of cell lysis buffer to each well and incubating for 30 minutes at room temperature.

  • Transfer the lysate from each well into a separate scintillation vial.

  • Add 5 mL of scintillation cocktail to each vial.

  • Measure the radioactivity in a liquid scintillation counter (counts per minute, CPM).

  • Use a small aliquot of the lysate (e.g., 20 µL) to determine the total protein content in each well.

IV. Data Analysis

  • Normalize the CPM for each sample to its protein content (CPM/mg protein).

  • Convert the normalized CPM to a molar amount of AIB uptake (e.g., nmol/mg protein) using the specific activity of the [¹⁴C]AIB stock. Uptake (nmol/mg) = (CPM_sample / mg_protein) / (Specific Activity in CPM/nmol)

  • Plot uptake (nmol/mg protein) against time to confirm linearity and determine the transport rate.

Experimental_Workflow Start Start Step1 1. Cell Seeding Seed cells in multi-well plates and grow to confluence. Start->Step1 Step2 2. Pre-incubation / Wash Wash cells with pre-warmed Uptake Buffer. Step1->Step2 Step3 3. Initiate Uptake Add Uptake Solution containing radiolabeled AIB. Step2->Step3 Step4 4. Incubation Incubate at 37°C for a defined time (e.g., 5 min). Step3->Step4 Step5 5. Stop & Wash Rapidly wash with ice-cold PBS to remove extracellular tracer. Step4->Step5 Step6 6. Cell Lysis Add lysis buffer (e.g., NaOH) to extract intracellular contents. Step5->Step6 Step7 7. Measurement - Aliquot for Scintillation Counting (CPM) - Aliquot for Protein Assay (mg) Step6->Step7 Step8 8. Data Analysis - Normalize CPM to protein - Calculate uptake rate (nmol/min/mg protein) Step7->Step8 End End Step8->End

Figure 3. Standard experimental workflow for an in vitro AIB uptake assay.

Conclusion

α-Aminoisobutyric acid is an invaluable tool for researchers in cell biology, neuroscience, and drug development. Its resistance to metabolism and specific transport via System A allow for the precise and reliable quantification of amino acid transport activity. This enables detailed investigation into the regulation of nutrient uptake by hormones, growth factors, and pharmacological agents. Furthermore, its structural properties provide a stable scaffold for the design of novel peptide therapeutics. A thorough understanding of AIB's properties and its associated experimental methodologies is essential for leveraging its full potential in advancing scientific discovery.

References

Amogastrin: A Technical Guide to its Biological Function and Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amogastrin, a synthetic C-terminal tetrapeptide amide analogue of the hormone gastrin, plays a significant role in gastrointestinal physiology. Its primary functions include the stimulation of gastric acid secretion and the promotion of mucosal growth. As a gastrin analogue, this compound exerts its effects by interacting with cholecystokinin B (CCKB) receptors, initiating a cascade of intracellular signaling events. This technical guide provides an in-depth overview of the biological functions and signaling pathways of this compound, presenting quantitative data for related compounds, detailed experimental protocols, and visual diagrams to elucidate its mechanism of action.

Core Biological Functions

This compound's biological activities are intrinsically linked to its agonistic action on the CCKB receptor, also known as the gastrin receptor. This receptor is predominantly found in the central nervous system and the gastrointestinal tract.[1] The key physiological and pathophysiological roles of this compound and its natural counterpart, gastrin, are summarized below.

Stimulation of Gastric Acid Secretion

The most well-documented function of this compound is the stimulation of hydrochloric acid (HCl) secretion from parietal cells in the stomach. This process is crucial for digestion and for creating an acidic environment that inhibits pathogen growth.[2] The stimulation of acid secretion occurs through two primary mechanisms:

  • Direct stimulation of parietal cells: this compound binds to CCKB receptors on the surface of parietal cells.[3]

  • Indirect stimulation via histamine release: this compound also stimulates enterochromaffin-like (ECL) cells to release histamine. Histamine then acts on H2 receptors on parietal cells, further potentiating acid secretion.[3][4]

Trophic Effects on Gastrointestinal Mucosa

This compound, like gastrin, exhibits trophic (growth-promoting) effects on the gastric mucosa.[2] This includes stimulating the proliferation and maturation of parietal and ECL cells.[2] This proliferative effect is essential for maintaining the integrity of the gastric lining.

Role in Cell Proliferation and Cancer

The proliferative effects of the gastrin pathway have also been implicated in the growth of certain cancers. Gastrin has been shown to stimulate the proliferation of various cancer cell lines, including those from the stomach and colon.[5][6][7][8] This has led to research into CCKB receptor antagonists as potential anti-cancer therapies.[9] For instance, studies have shown that gastrin at concentrations of 5 or 100 nM can weakly increase proliferation in the U87 human glioblastoma cell line.[10]

Quantitative Data

CompoundReceptorParameterValueCell Line/SystemReference
Gastrin-17-IHuman CCKBIC506 nMTransfected Cells[11]
Pentagastrin-Relative Potency~10x less than Gastrin-17AGS human adenocarcinoma cells[8]
Gastrin-ProliferationWeak increaseU87 glioblastoma cells[10]

Table 1: Quantitative data for Gastrin and its Analogs. This table summarizes the available quantitative data on the binding affinity and proliferative effects of gastrin and pentagastrin.

Signaling Pathways

The binding of this compound to the CCKB receptor, a G-protein coupled receptor (GPCR), triggers a complex network of intracellular signaling pathways. These pathways ultimately mediate the diverse biological effects of this compound.

Gq/11 Pathway and Calcium Mobilization

The CCKB receptor is primarily coupled to the Gq/11 family of G proteins. Upon activation, this leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ is a key event in the stimulation of gastric acid secretion.[12]

Gq_Pathway This compound This compound CCKBR CCKB Receptor This compound->CCKBR Binds Gq_alpha Gαq CCKBR->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Response Cellular Response (e.g., Acid Secretion) DAG->Response Mediates Ca_ion Ca²⁺ ER->Ca_ion Releases Ca_ion->Response Mediates

This compound-induced Gq signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathway

The activation of the CCKB receptor by this compound can also lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade. This pathway is crucial for cell proliferation, differentiation, and survival. The activation of this pathway contributes to the trophic effects of this compound on the gastric mucosa.

MAPK_Pathway This compound This compound CCKBR CCKB Receptor This compound->CCKBR G_Protein G Protein CCKBR->G_Protein Upstream_Kinases Upstream Kinases G_Protein->Upstream_Kinases Ras Ras Upstream_Kinases->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation

This compound-activated MAPK/ERK pathway.
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway

The Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway is another important cascade activated by this compound. This pathway is a key regulator of cell survival, growth, and metabolism. Dysregulation of the PI3K/Akt pathway is frequently observed in cancer.

PI3K_AKT_Pathway This compound This compound CCKBR CCKB Receptor This compound->CCKBR G_Protein G Protein CCKBR->G_Protein PI3K PI3K G_Protein->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Activates Downstream_Targets Downstream Targets Akt->Downstream_Targets Cell_Survival Cell Survival & Growth Downstream_Targets->Cell_Survival

This compound-activated PI3K/Akt pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological function of this compound and related compounds.

Radioligand Binding Assay for CCKB Receptor

This assay is used to determine the binding affinity (Ki) of a compound for the CCKB receptor.

Objective: To measure the displacement of a radiolabeled ligand from the CCKB receptor by a non-labeled competitor (e.g., this compound).

Materials:

  • Cell membranes expressing the CCKB receptor.

  • Radioligand (e.g., [125I]-labeled gastrin).

  • Unlabeled competitor compound (this compound).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate a fixed concentration of the radioligand with the cell membranes in the presence of varying concentrations of the unlabeled competitor.

  • Allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

  • Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Incubation Incubate Membranes with Radioligand & Competitor Start->Incubation Equilibration Allow to Reach Equilibrium Incubation->Equilibration Filtration Rapid Filtration to Separate Bound/Free Ligand Equilibration->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis: Competition Curve, IC50, Ki Counting->Analysis End End Analysis->End

Workflow for Radioligand Binding Assay.
In Vitro Gastric Acid Secretion Assay

This assay measures the ability of a compound to stimulate gastric acid secretion from isolated gastric glands or parietal cells.

Objective: To quantify the dose-dependent effect of this compound on gastric acid secretion.

Materials:

  • Isolated gastric glands or parietal cells.

  • Culture medium.

  • This compound at various concentrations.

  • pH-sensitive fluorescent dye (e.g., BCECF-AM).

  • Fluorometer.

Procedure:

  • Load the isolated gastric glands or parietal cells with a pH-sensitive fluorescent dye.

  • Stimulate the cells with varying concentrations of this compound.

  • Measure the changes in intracellular pH over time using a fluorometer.

  • The rate of acidification is indicative of the rate of gastric acid secretion.

  • Plot the rate of acid secretion against the logarithm of the this compound concentration to generate a dose-response curve.

  • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.

Objective: To determine the IC50 or EC50 of this compound for cell proliferation in a specific cell line.

Materials:

  • Adherent cancer cell line (e.g., AGS gastric adenocarcinoma cells).

  • Cell culture medium and supplements.

  • This compound at various concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO).

  • 96-well plate reader.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24-72 hours).

  • Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution.

  • Measure the absorbance at a specific wavelength using a plate reader.

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Calculate the IC50 or EC50 value from the resulting dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with this compound (various concentrations) Seed_Cells->Treat_Cells Add_MTT Add MTT Solution and Incubate Treat_Cells->Add_MTT Solubilize Solubilize Formazan Crystals Add_MTT->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Data_Analysis Data Analysis: Dose-Response Curve, IC50/EC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Workflow for MTT Cell Proliferation Assay.
Western Blotting for MAPK (ERK) Activation

This technique is used to detect the phosphorylation and thereby activation of specific proteins in a signaling pathway.

Objective: To determine if this compound treatment leads to the phosphorylation of ERK in a target cell line.

Materials:

  • Target cell line.

  • This compound.

  • Lysis buffer.

  • Protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer apparatus and membranes (e.g., PVDF).

  • Blocking buffer.

  • Primary antibodies (anti-phospho-ERK and anti-total-ERK).

  • Secondary antibody conjugated to an enzyme (e.g., HRP).

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Treat cells with this compound for various time points.

  • Lyse the cells to extract proteins.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for phosphorylated ERK.

  • Wash the membrane and incubate with a secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for total ERK to confirm equal protein loading.

Conclusion

This compound, as a potent gastrin analogue, plays a critical role in regulating gastric acid secretion and mucosal cell proliferation through its interaction with the CCKB receptor. The activation of this receptor initiates a complex web of signaling pathways, including the Gq/11, MAPK, and PI3K/Akt cascades, which collectively mediate its diverse physiological and potential pathophysiological effects. While specific quantitative data for this compound is limited, the information available for gastrin and other analogues provides a strong foundation for understanding its potency and mechanism of action. The experimental protocols detailed in this guide offer a robust framework for the further investigation of this compound and the development of novel therapeutic strategies targeting the gastrin/CCKB receptor pathway.

References

Amogastrin as a Gastrin Receptor Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amogastrin, a synthetic tetrapeptide analogue of the C-terminal tetrapeptide of gastrin, acts as a potent and selective agonist for the cholecystokinin-2 (CCK2) receptor, also known as the gastrin receptor.[1] Its structure is designed to mimic the biologically active portion of endogenous gastrin, thereby eliciting similar physiological responses, most notably the stimulation of gastric acid secretion.[2] This technical guide provides an in-depth overview of this compound's chemical properties, its mechanism of action as a gastrin receptor agonist, and the downstream signaling pathways it activates. Furthermore, it details experimental protocols for characterizing its binding and functional activity and presents quantitative data on its bioactivity, primarily using its close analogue, pentagastrin, as a surrogate due to the limited availability of specific quantitative data for this compound.

Chemical Properties of this compound and Pentagastrin

This compound and pentagastrin are synthetic peptides that share the C-terminal tetrapeptide amide of gastrin, which is responsible for its biological activity.[3][4]

PropertyThis compoundPentagastrin
IUPAC Name (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-(2-methylbutan-2-yloxycarbonylamino)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid[5](3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid[6]
Molecular Formula C35H46N6O8S[5]C37H49N7O9S[6]
Molecular Weight 710.8 g/mol [5]767.9 g/mol [6]
CAS Number 16870-37-4[4]5534-95-2[6]
Synonyms AOC-tetragastrin, Amogastrina[4]Peptavlon[7]

Mechanism of Action: Gastrin Receptor Agonism

This compound exerts its effects by binding to and activating the CCK2 receptor, a G-protein coupled receptor (GPCR).[7] The CCK2 receptor is primarily found on parietal cells and enterochromaffin-like (ECL) cells in the gastric mucosa.[8] Upon binding, this compound induces a conformational change in the receptor, initiating a cascade of intracellular signaling events.[7]

Signaling Pathways

The activation of the CCK2 receptor by an agonist like this compound triggers the Gq alpha subunit of its associated G-protein. This initiates the phospholipase C (PLC) signaling pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, ultimately leading to the physiological response.[9]

Gastrin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound CCK2R CCK2 Receptor (Gastrin Receptor) This compound->CCK2R Binds to G_Protein Gq Protein CCK2R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Physiological Response (e.g., Acid Secretion) PKC->Response Leads to

Caption: Gastrin receptor signaling cascade initiated by this compound.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound in recent literature, data for its closely related and functionally similar analogue, pentagastrin, is presented below as a surrogate.

Binding Affinity
CompoundReceptorCell LineAssay TypeIC50 (nM)Reference
PentagastrinCCK2RA431-CCK2RCompetition Assay0.76 ± 0.11[10]
PentagastrinCCK2RGuinea Pig BrainCompetition Assay11[3]
Potency (EC50)
CompoundResponse MeasuredCell LineEC50 (nM)Reference
PentagastrinCalcium MobilizationA431-CCK2R cells2.80 ± 0.52[11]
PentagastrinCalcium MobilizationAR42J cells0.43 ± 0.19[11]
Efficacy
CompoundEffectModelDosageResultReference
PentagastrinGastric Acid SecretionHuman6 µg/kg (subcutaneous)Stimulation of maximal acid output[12]
PentagastrinGastric Acid SecretionHuman0.5 µg/kg (intravenous)40% of peak histamine response[13]
This compoundProstaglandin ReleaseHumanNot specifiedIncreased release of PGE2 and 6-keto-PGF1α[14]

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a standard competitive radioligand binding assay to determine the affinity of a test compound like this compound for the CCK2 receptor.

Radioligand Binding Assay Workflow A Prepare cell membranes expressing CCK2R B Incubate membranes with a fixed concentration of radiolabeled gastrin (e.g., ¹²⁵I-Gastrin) A->B C Add increasing concentrations of unlabeled this compound B->C D Incubate to reach equilibrium C->D E Separate bound from free radioligand (e.g., via filtration) D->E F Quantify bound radioactivity (e.g., using a gamma counter) E->F G Plot % inhibition vs. This compound concentration and calculate IC50 F->G

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Preparation of Membranes:

    • Culture cells expressing the CCK2 receptor (e.g., A431-CCK2R cells).[15]

    • Harvest cells and homogenize in a cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup:

    • In a multi-well plate, add the cell membrane preparation to each well.

    • Add a fixed concentration of a radiolabeled gastrin analogue (e.g., [125I]-Gastrin) to all wells.[15]

    • Add increasing concentrations of unlabeled this compound (the competitor) to the wells. Include control wells with no competitor (total binding) and wells with a high concentration of a known CCK2R ligand to determine non-specific binding.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

  • Separation:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with cold buffer to remove any unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on each filter using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of inhibition of radioligand binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay: Calcium Mobilization

This protocol describes how to measure the increase in intracellular calcium concentration in response to this compound stimulation using a fluorescent calcium indicator like Fura-2 AM.[16][17]

Methodology:

  • Cell Preparation and Dye Loading:

    • Plate cells expressing the CCK2 receptor onto glass coverslips or in a multi-well plate suitable for fluorescence measurements.

    • Load the cells with Fura-2 AM by incubating them in a buffer containing the dye. The AM ester form allows the dye to cross the cell membrane.[16]

    • After loading, wash the cells to remove extracellular dye and allow intracellular esterases to cleave the AM group, trapping the active Fura-2 inside the cells.

  • Imaging/Measurement Setup:

    • Place the coverslip with the loaded cells on the stage of a fluorescence microscope equipped for ratiometric imaging, or place the multi-well plate in a fluorescence plate reader.

    • Continuously perfuse the cells with a physiological buffer.

  • Stimulation and Data Acquisition:

    • Establish a baseline fluorescence reading.

    • Add this compound at various concentrations to the perfusion buffer.

    • Record the fluorescence intensity at two excitation wavelengths (typically 340 nm and 380 nm for Fura-2) and a single emission wavelength (around 510 nm).[17]

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 ratio). This ratio is proportional to the intracellular calcium concentration.

    • Plot the change in the fluorescence ratio over time to visualize the calcium transient.

    • Determine the peak response for each concentration of this compound.

    • Plot the peak response against the logarithm of the this compound concentration and fit to a dose-response curve to calculate the EC50 value.

In Vivo Assay: Gastric Acid Secretion

This protocol outlines the procedure for measuring gastric acid secretion in vivo following stimulation with a gastrin agonist.[12][18]

In Vivo Gastric Acid Secretion A Subject Preparation (e.g., overnight fast) B Insertion of a nasogastric tube A->B C Collection of basal gastric secretions B->C D Administration of this compound (subcutaneous or intravenous) C->D E Collection of stimulated gastric secretions at timed intervals D->E F Measurement of volume and acid concentration (titration) of each sample E->F G Calculation of Basal Acid Output (BAO) and Maximal Acid Output (MAO) F->G

Caption: Procedure for measuring in vivo gastric acid secretion.

Methodology:

  • Subject Preparation:

    • Subjects should fast overnight prior to the study.[18]

  • Procedure:

    • A nasogastric tube is inserted into the stomach of the subject.

    • The stomach is emptied of its contents.

    • Basal gastric secretions are collected for a defined period (e.g., one hour) in timed aliquots. This allows for the determination of the Basal Acid Output (BAO).[12]

    • This compound (or pentagastrin) is administered, typically via subcutaneous or intravenous injection, at a dose known to stimulate maximal acid secretion (e.g., 6 µg/kg for pentagastrin).[12]

    • Gastric secretions are then collected for a subsequent period (e.g., one to two hours) in timed aliquots.

  • Sample Analysis:

    • The volume of each collected sample is measured.

    • The acid concentration of each sample is determined by titration with a standard base (e.g., 0.1 N NaOH) to a neutral pH.[12]

  • Data Analysis:

    • The acid output for each collection period is calculated (volume × concentration).

    • The Basal Acid Output (BAO) is the total acid output during the basal collection period.

    • The Maximal Acid Output (MAO) is the total acid output during the period after stimulation with this compound.[12]

Conclusion

This compound is a valuable tool for researchers studying the physiology and pharmacology of the gastrin receptor. As a potent CCK2 receptor agonist, it effectively mimics the actions of endogenous gastrin, providing a reliable method for stimulating gastric acid secretion and other gastrin-mediated effects. The experimental protocols detailed in this guide offer standardized methods for characterizing the binding affinity, potency, and efficacy of this compound and other gastrin analogues. While specific quantitative data for this compound is not as prevalent in recent literature, the data available for the closely related pentagastrin provides a strong basis for understanding its pharmacological profile. The continued study of compounds like this compound is crucial for advancing our understanding of gastric physiology and for the development of novel therapeutics targeting the gastrin/CCK2 receptor system.

References

Early Studies on Amogastrin and its Role in Gastric Acid Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational, early research into amogastrin and its significant impact on the physiological process of gastric acid secretion. This compound, a synthetic analogue of the natural hormone gastrin, has been a pivotal tool in understanding the mechanisms of acid production in the stomach. This document provides a comprehensive overview of the quantitative data from seminal studies, detailed experimental methodologies of the time, and the core signaling pathways elucidated through this early work.

Core Concepts in this compound-Mediated Acid Secretion

This compound, and its closely related pentapeptide analogue pentagastrin, mimics the physiological actions of endogenous gastrin.[1] Gastrin is a key hormone responsible for stimulating gastric acid secretion, which is crucial for digestion and defense against pathogens.[1] Early research focused on characterizing the dose-response relationship of these synthetic analogues to quantify their effect on acid output and to establish standardized methods for assessing gastric secretory function.

Structure of this compound

This compound is a tetrapeptide with the chemical formula C35H46N6O8S.[2][3] Its structure is designed to replicate the biologically active C-terminal portion of natural gastrin, allowing it to bind to and activate gastrin receptors on parietal cells in the stomach lining.[1]

Quantitative Data from Early Clinical Studies

The following tables summarize the quantitative data from early clinical trials investigating the dose-response relationship of pentagastrin-stimulated gastric acid secretion. These studies were instrumental in establishing the optimal doses for maximal acid output (MAO) for diagnostic purposes.

Table 1: Dose-Response of Pentagastrin on Maximal Acid Output (MAO)

Dose of Pentagastrin (μg/kg)Mean Maximal Acid Output (MAO) (mEq/hr)Subject PopulationReference
4-20 Duodenal Ulcer Patients, 5 ControlsAdekunle et al., 1982[3]
615.14 (19.0 in males, 12.50 in females)20 Duodenal Ulcer Patients, 5 ControlsAdekunle et al., 1982[3]
8Lower than 6 μg/kg dose20 Duodenal Ulcer Patients, 5 ControlsAdekunle et al., 1982[3]
10Lower than 6 μg/kg dose20 Duodenal Ulcer Patients, 5 ControlsAdekunle et al., 1982[3]
6 (intramuscular)Peak acid output 8x basal value12 PatientsBerstad & Petersen, 1970[2]
1.2 (μg/kg/hr IV infusion)-10 SubjectsBerstad & Petersen, 1970[2]

Table 2: Pentagastrin-Stimulated Gastric Acid Secretion Reference Values

ParameterValue (mmol HCl/hr)NotesReference
Basal Acid Output (BAO)1–5Unstimulated secretionWikiLectures, 2022
Maximal Acid Output (MAO)10–23After pentagastrin stimulationWikiLectures, 2022
Peak Acid Output (PAO)8–40Average of two highest post-stimulation fractionsWikiLectures, 2022

Signaling Pathways of this compound-Induced Acid Secretion

This compound stimulates gastric acid secretion through a well-defined signaling pathway. The primary target of this compound is the cholecystokinin B (CCK-B) receptor located on the surface of parietal cells and enterochromaffin-like (ECL) cells in the gastric mucosa.[1]

G This compound This compound CCKBR_Parietal CCK-B Receptor (Parietal Cell) This compound->CCKBR_Parietal Direct Pathway CCKBR_ECL CCK-B Receptor (ECL Cell) This compound->CCKBR_ECL Indirect Pathway Gq_Protein Gq Protein CCKBR_Parietal->Gq_Protein CCKBR_ECL->Gq_Protein Histamine_Release Histamine Release CCKBR_ECL->Histamine_Release PLC Phospholipase C Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Proton_Pump H⁺/K⁺-ATPase (Proton Pump) Ca_Release->Proton_Pump activates PKC_Activation->Proton_Pump activates Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion H2_Receptor H2 Receptor (Parietal Cell) Histamine_Release->H2_Receptor H2_Receptor->Proton_Pump activates via cAMP

Diagram 1: Signaling Pathways of this compound-Induced Acid Secretion.

Experimental Protocols for this compound/Pentagastrin Stimulation Studies

The "pentagastrin test" was a standard clinical procedure to assess gastric acid secretion. The following outlines the typical methodology employed in early studies.

Patient Preparation:

  • Patients were required to fast overnight to ensure a basal state of acid secretion.

Procedure:

  • A nasogastric tube was inserted into the stomach, with its position often confirmed by fluoroscopy to ensure it was in the antrum.

  • Basal acid secretion was measured by continuously aspirating gastric fluid for one hour. This is known as the Basal Acid Output (BAO).

  • Pentagastrin was then administered, typically as an intramuscular injection at a dose of 6 μg/kg body weight.

  • Stimulated acid secretion was then measured by continuous aspiration of gastric fluid for another hour.

Sample Analysis:

  • The collected basal and stimulated gastric fluid samples were analyzed separately.

  • The volume and pH of each sample were measured.

  • The acid concentration was determined by titrating the aspirate against a standard solution of sodium hydroxide.

G Start Patient Fasts Overnight Insert_Tube Insert Nasogastric Tube Start->Insert_Tube Collect_Basal Collect Basal Gastric Fluid (1 hour) Insert_Tube->Collect_Basal Administer_Pentagastrin Administer Pentagastrin (6 μg/kg IM) Collect_Basal->Administer_Pentagastrin Collect_Stimulated Collect Stimulated Gastric Fluid (1 hour) Administer_Pentagastrin->Collect_Stimulated Analyze_Samples Analyze Samples: - Measure Volume and pH - Titrate for Acid Concentration Collect_Stimulated->Analyze_Samples End Determine BAO and MAO Analyze_Samples->End

Diagram 2: Experimental Workflow for the Pentagastrin Test.

Conclusion

The early studies on this compound and its analogue pentagastrin were fundamental in shaping our understanding of gastric acid physiology. The quantitative data derived from these studies provided a framework for diagnosing conditions of acid hypersecretion and for assessing the efficacy of surgical and pharmacological interventions. The elucidation of the signaling pathways and the standardization of experimental protocols laid the groundwork for future research in gastroenterology and the development of novel therapeutics targeting acid-related disorders. This technical guide serves as a concise yet comprehensive resource for professionals in the field, offering a window into the foundational science that underpins much of our current knowledge.

References

α-Aminoisobutyric Acid (AIB): A Technical Guide to its Effects on Cellular Transport

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: α-Aminoisobutyric acid (AIB) is a non-metabolizable amino acid analogue that has become an invaluable tool for studying cellular amino acid transport mechanisms.[1] Its resistance to incorporation into proteins and metabolic degradation allows for the specific investigation of transport kinetics and regulation.[2] AIB is primarily transported by the sodium-dependent neutral amino acid transport System A, making it a model substrate for characterizing the activity and regulation of this system.[3][4][5] This document provides a comprehensive overview of AIB's effects on cellular transport, including its mechanism of action, transport kinetics, regulatory influences, and its role in cellular signaling. Detailed experimental protocols for studying AIB transport are also provided, alongside quantitative data and visual diagrams of key processes to facilitate understanding and application in research and drug development.

Core Mechanisms of AIB Cellular Transport

AIB traverses the cell membrane predominantly through active transport systems, primarily the Alanine-Serine-Cysteine-preferring (ASC) and the Sodium-dependent System A.

System A Transport

System A is a key transporter for AIB, characterized by its dependency on sodium ions.[4][5] The transport process is concentrative, meaning AIB can be accumulated inside the cell against a significant concentration gradient, with observed ratios reaching over 1000:1 (in/out).[2][6] This active transport is often coupled to the sodium gradient, making it an electrogenic process. The transport via System A is saturable and can be described by Michaelis-Menten kinetics.[4][7]

Other Transport Systems

While System A is the primary route, AIB can also be transported by other minor systems.[2] For instance, studies in mouse brain slices have identified both a saturable and an unsaturable, linear uptake component, indicating multiple pathways for AIB entry.[7][8] In some contexts, AIB transport shows affinity for the large neutral amino acid carrier (System L), though its uptake via this mechanism in vivo can be negligible due to competition from other plasma amino acids.[9]

The fundamental characteristics of AIB transport are depicted in the diagram below.

cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space AIB_out AIB transporter System A Transporter Na+ Binding Site AIB Binding Site AIB_out->transporter:f2 1. Binds Na_out Na+ Na_out->transporter:f1 1. Binds AIB_in AIB (High Conc.) transporter->AIB_in 2. Translocation Na_in Na+ (Low Conc.) atp_pump Na+/K+ ATPase Na_in->atp_pump atp_pump->Na_out 3. Na+ Gradient Maintained

Caption: Mechanism of AIB active transport via the Na+-dependent System A transporter.

Quantitative Data on AIB Transport

The kinetics of AIB transport have been characterized in various biological systems. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are key parameters describing the affinity of the transporter for AIB and its maximum transport rate, respectively.

Biological System Kinetic Parameter Value Reference
Saccharomyces cerevisiae (Yeast)Km270 µM[2]
Vmax24 nmol/min per mg cells[2]
Mouse Brain Slices (37°C)Kt (Km)1.12 mM[8]
Vmax0.39 µmol/g wet wt/min[8]
ku (unsaturable component)0.054 µmol/g wet wt/min/mM[8]
Rat Osteosarcoma Cells (ROS 17/2)Km0.57 mM[4]
Vmax4.07 nmol/30 min/plate[4]
Bacillus alcalophilusKm9.3 µM[10]
System Transport Rate / Flux Conditions Reference
Rat Brain (Thalamus)0.0018 ml g⁻¹ min⁻¹Unidirectional transfer rate constant[11]
Hyalophora cecropia Midgut~17 µmole/hLumen to blood flux[12]
~0.3 µmole/hBlood to lumen flux[12]

Regulation of AIB Cellular Transport

The transport of AIB is a highly regulated process, influenced by hormones, growth factors, nutrient availability, and intracellular substrate concentrations.

  • Hormonal Regulation: Insulin has been shown to increase the net uptake of AIB in rat soleus muscle by two- to threefold, primarily by stimulating influx without significantly affecting efflux.[1] Conversely, cortisol suppresses the net accumulation of AIB by enhancing its efflux in a sodium-dependent manner.[5][13] Growth hormone also stimulates the transfer of AIB from the extracellular to the intracellular compartment.[14]

  • Nutrient and Serum Dependence: The rate of AIB transport is sensitive to the availability of other amino acids and serum components. Removing serum from the culture medium of bovine granulosa cells leads to a rapid and pronounced decrease in AIB transport, a process that is reversed upon serum re-addition.[15] Similarly, incubating human leukemic leukocytes in amino acid-deficient media causes a progressive increase in AIB uptake, suggesting an adaptive response to nutrient deprivation.[16] This adaptive response often involves the synthesis of new transporter proteins and can be blocked by inhibitors of protein and RNA synthesis like cycloheximide and actinomycin D.[16]

  • Transinhibition: Intracellular concentrations of AIB can regulate its own transport in a process known as transinhibition. In human placental tissue, AIB uptake via System A is reduced by elevated intracellular AIB concentrations.[17] This feedback mechanism is thought to involve the intracellular substrate interacting directly with the carrier protein, rather than altering its synthesis.[17]

Role in Cellular Signaling: The mTORC1 Pathway

Amino acid transporters, including those that transport AIB and its methylated analog MeAIB, play a critical role as upstream regulators of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[18] mTORC1 is a central regulator of cell growth, proliferation, and metabolism.[19]

The influx of amino acids via transporters such as SNAT2 (a System A transporter) is a key signal for mTORC1 activation.[18] The non-metabolizable nature of AIB analogs like MeAIB makes them useful for demonstrating that the transport activity itself, not subsequent metabolism, can trigger mTORC1 signaling.[18] This positions these transporters as "transceptors," molecules that both transport ligands and initiate a signaling cascade.[18] Amino acid availability, sensed through these transporters, leads to the activation of mTORC1, which in turn promotes anabolic processes like protein and lipid synthesis while inhibiting catabolic processes like autophagy.[20][21]

cluster_input Upstream Signals cluster_membrane Plasma Membrane cluster_signaling Intracellular Signaling Cascade cluster_output Downstream Effects AIB AIB / Amino Acids SNAT2 System A Transporter (e.g., SNAT2) AIB->SNAT2 Transport Rag Rag GTPases SNAT2->Rag Activates mTORC1 mTORC1 (Inactive) mTORC1_active mTORC1 (Active) Growth Cell Growth & Proliferation mTORC1_active->Growth Promotes ProteinSynth Protein Synthesis mTORC1_active->ProteinSynth Promotes Autophagy Autophagy mTORC1_active->Autophagy Inhibits Rag->mTORC1 Recruits & Activates

Caption: AIB transport through System A activates the mTORC1 signaling pathway.

Experimental Protocols: AIB Uptake Assay

Measuring the cellular uptake of AIB is a fundamental technique for studying amino acid transport. The following protocol is a generalized methodology synthesized from common research practices for adherent cells.[22][23]

Objective

To quantify the rate of AIB transport into cultured cells, typically by measuring the accumulation of radiolabeled AIB over a defined period.

Materials
  • Adherent cells cultured in multi-well plates (e.g., 24-well).

  • Radiolabeled AIB (e.g., [¹⁴C]AIB or [³H]AIB).

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

  • Wash Buffer (e.g., ice-cold Phosphate-Buffered Saline, PBS).

  • Cell Lysis Buffer (e.g., 0.2 N NaOH with 0.2% SDS).

  • Scintillation cocktail.

  • Scintillation counter.

  • Protein assay kit (e.g., BCA assay).

Detailed Methodology
  • Cell Seeding: Seed cells into multi-well plates at a density that will result in a near-confluent monolayer on the day of the assay. Incubate for 24-48 hours.[22][23]

  • Pre-incubation: On the day of the assay, aspirate the growth medium. Wash the cell monolayer twice with pre-warmed Uptake Buffer.

  • Conditioning: Add fresh Uptake Buffer to each well and incubate at 37°C for 15-30 minutes to allow cells to equilibrate.[22] For studies involving inhibitors or competing substrates, these compounds are added during this step.

  • Initiate Uptake: Aspirate the conditioning buffer. Initiate the transport assay by adding pre-warmed Uptake Buffer containing a known concentration of radiolabeled AIB.[22]

  • Incubation: Incubate the plate at 37°C for a predetermined time interval (e.g., 5-15 minutes).[5][22] The time should be within the initial linear range of uptake.

  • Terminate Uptake: To stop the reaction, rapidly aspirate the radioactive solution and immediately wash the cells three times with ice-cold Wash Buffer. This removes extracellular tracer and halts transport.[22]

  • Cell Lysis: Add Cell Lysis Buffer to each well to solubilize the cells and release the intracellular radiolabel.

  • Quantification:

    • Transfer a portion of the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Use another portion of the lysate to determine the total protein concentration for each well using a protein assay.

  • Data Analysis: Express the AIB uptake as nmol (or pmol) of AIB per mg of protein per unit of time.

start Start: Seed cells in multi-well plates incubate Incubate cells to form a confluent monolayer start->incubate wash1 Wash cells twice with pre-warmed Uptake Buffer incubate->wash1 preincubate Pre-incubate cells in Uptake Buffer at 37°C (add inhibitors if needed) wash1->preincubate initiate Initiate transport by adding radiolabeled AIB solution preincubate->initiate incubate_transport Incubate for a defined time at 37°C initiate->incubate_transport terminate Terminate uptake by rapid aspiration & washing with ice-cold buffer incubate_transport->terminate lyse Lyse cells to release intracellular contents terminate->lyse quantify Quantify radioactivity (Scintillation Counting) and protein content (BCA Assay) lyse->quantify analyze Analyze Data: (nmol AIB / mg protein / min) quantify->analyze end End analyze->end

Caption: Standard experimental workflow for an α-aminoisobutyric acid (AIB) uptake assay.

References

Methodological & Application

Amogastrin Administration in Rat Models: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the administration of amogastrin and its analogue, pentagastrin, in rat models. This guide covers administration protocols, quantitative data, and the underlying signaling pathways.

This compound, a synthetic human gastrin I analogue, and its shorter synthetic analogue, pentagastrin, are pivotal tools in gastrointestinal research. They are primarily used to stimulate gastric acid secretion and to investigate the trophic effects of gastrin on the gastrointestinal mucosa. Understanding the appropriate administration protocols and the resulting physiological and cellular responses is crucial for designing robust preclinical studies in rat models.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound (gastrin) and pentagastrin administration in rats, compiled from various studies.

Table 1: Pharmacokinetic Parameters of Gastrin in Various Species
ParameterRatDogHumanReference
Half-life (t½) Not explicitly stated, but expected to be shorter than in dogs due to higher metabolic rate.3.5 minutes (Gastrin-17)9.5 - 10.5 minutes (Gastrin-17)[1]
Clearance (CL) Not explicitly stated, but expected to be higher than in dogs.3 times higher than in humans-[1]
Volume of Distribution (Vd) Data not availableData not availableData not available

Note: Specific pharmacokinetic data for gastrin in rats is limited in the available literature. The provided information is based on comparative studies across different species. An inverse allometric relationship between clearance rate and body weight has been observed, suggesting a more rapid clearance and shorter half-life in smaller animals like rats compared to dogs and humans[1].

Table 2: Effective Dosages of Gastrin and Pentagastrin in Rats for Physiological Responses
CompoundAdministration RouteDosageObserved EffectReference
GastrinIntravenous (IV)3 and 10 nmolStimulation of gastric acid secretion
PentagastrinSubcutaneous (SC)31 µg/kgPeak gastric acid response (30-min output)
PentagastrinSubcutaneous (SC)63 µg/kgPeak gastric acid response (60-min output)
PentagastrinSubcutaneous (SC)63, 250, or 1000 µg/kg (every 8 hours)Trophic effects on the gastrointestinal tract
PentagastrinIntravenous (IV) Infusion1, 2, 4, 8, 16, and 32 µg/kg/hrDose-dependent increase in gastric acid and pepsin secretion
PentagastrinIntramuscular (IM)6 µg/kgControl of gastric pH

Experimental Protocols

Detailed methodologies for key experiments involving this compound and pentagastrin administration in rat models are outlined below.

Protocol 1: Stimulation of Gastric Acid Secretion in Anesthetized Rats

Objective: To measure the effect of this compound or pentagastrin on gastric acid secretion.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound or Pentagastrin

  • Urethane (anesthetic)

  • Saline solution (0.9% NaCl)

  • pH meter

  • Perfusion pump

  • Catheters

Procedure:

  • Anesthetize the rat with urethane.

  • Perform a tracheotomy to ensure a clear airway.

  • Insert a catheter into the jugular vein for intravenous administration of the test compound.

  • Make a midline abdominal incision to expose the stomach.

  • Ligate the pylorus and insert a double-lumen cannula through the esophagus into the stomach for perfusion.

  • Perfuse the stomach with saline at a constant rate.

  • Collect the gastric effluent at regular intervals (e.g., every 15 minutes) to measure the basal acid output.

  • Administer a single intravenous dose or a continuous infusion of this compound or pentagastrin.

  • Continue to collect the gastric effluent and measure the acid output using a pH meter and titration.

  • The acid output is expressed as µEq/min.

Protocol 2: Assessment of Trophic Effects on the Gastrointestinal Mucosa

Objective: To evaluate the long-term effects of this compound or pentagastrin on the growth of the gastrointestinal mucosa.

Materials:

  • Male Sprague-Dawley rats (150-200 g)

  • This compound or Pentagastrin

  • Saline solution (0.9% NaCl)

  • 5-bromo-2'-deoxyuridine (BrdU) for cell proliferation analysis

  • Histology equipment and reagents

Procedure:

  • House the rats in individual cages with free access to food and water.

  • Administer this compound, pentagastrin, or saline (control) subcutaneously at predetermined doses and intervals (e.g., every 8 hours) for a specified period (e.g., 7-14 days).

  • On the final day of treatment, inject the rats with BrdU (e.g., 50 mg/kg, intraperitoneally) 2 hours before sacrifice to label proliferating cells.

  • Euthanize the rats and dissect the stomach and different sections of the intestine.

  • Fix the tissues in 10% neutral buffered formalin, process, and embed in paraffin.

  • Cut tissue sections and stain with hematoxylin and eosin (H&E) for morphological analysis.

  • Perform immunohistochemistry for BrdU to identify and quantify proliferating cells.

  • Measure mucosal thickness, crypt depth, and villus height using an ocular micrometer.

  • Calculate the BrdU labeling index as the percentage of BrdU-positive cells.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound exerts its effects by binding to the cholecystokinin B receptor (CCKBR), a G-protein coupled receptor. This binding initiates a cascade of intracellular signaling events, primarily through the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream pathways, including the MAPK/ERK pathway, which ultimately regulate cellular processes such as gastric acid secretion and cell proliferation.

Amogastrin_Signaling_Pathway This compound This compound CCKBR CCKBR This compound->CCKBR Binds Gq Gq CCKBR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC MAPK MAPK/ERK Pathway Ca->MAPK PKC->MAPK Response Cellular Responses (e.g., Acid Secretion, Proliferation) MAPK->Response

Caption: this compound signaling cascade via the CCKBR.

Experimental Workflow for this compound Administration

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in a rat model. The process begins with the preparation of the animal model and the administration of this compound, followed by sample collection and various downstream analyses to assess physiological and molecular changes.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_sample Phase 3: Sample Collection cluster_analysis Phase 4: Downstream Analysis Animal_Model Rat Model Selection (e.g., Wistar, Sprague-Dawley) Acclimatization Acclimatization Period Animal_Model->Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Dosing This compound/Pentagastrin Administration (IV or SC) Grouping->Dosing Blood Blood Sampling (Pharmacokinetics) Dosing->Blood Tissue Tissue Harvesting (Stomach, Intestine) Dosing->Tissue Gastric_Fluid Gastric Fluid Collection (Acid Secretion) Dosing->Gastric_Fluid PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) Blood->PK_Analysis Histo_Analysis Histological & IHC Analysis (Morphology, Proliferation) Tissue->Histo_Analysis Mol_Analysis Molecular Analysis (Western Blot, qPCR for Signaling Proteins) Tissue->Mol_Analysis Biochem_Analysis Biochemical Assays (Acid Titration) Gastric_Fluid->Biochem_Analysis

Caption: General experimental workflow for this compound studies in rats.

References

Application Notes and Protocols: α-Aminoisobutyric Acid (AIB) Clearance Measurement Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the measurement of α-aminoisobutyric acid (AIB) clearance. AIB, a non-metabolizable amino acid, serves as a valuable tool for assessing transport system activity and tissue permeability, particularly in the context of the blood-brain barrier (BBB).

Introduction

α-Aminoisobutyric acid (AIB) is a synthetic amino acid that is transported into cells by specific amino acid transport systems, primarily System A and System L. Its key advantage in experimental biology is that it is not incorporated into proteins or significantly metabolized, allowing for the direct measurement of transport activity. Consequently, AIB clearance is a widely used technique to investigate the integrity and permeability of biological barriers, such as the BBB, and to study the activity of amino acid transporters in various tissues.[1][2] This makes it a crucial tool in neuroscience, pharmacology, and drug development for assessing the impact of diseases or therapeutic agents on tissue permeability.

Core Principles

The measurement of AIB clearance relies on the introduction of AIB (often radiolabeled) into the circulation or culture medium and subsequent quantification of its accumulation in the tissue or cells of interest over time. The rate of accumulation provides a direct measure of the transport activity across the biological membrane.

Transport Mechanisms:

  • System A: A sodium-dependent transporter that actively transports small, neutral amino acids. Its activity is stimulated by hormones such as insulin and glucagon.[3]

  • System L: A sodium-independent transporter that facilitates the exchange of large neutral amino acids.[4]

The differential inhibition of these systems can be used to dissect the contribution of each to overall AIB uptake. For instance, (methylamino)isobutyric acid (MeAIB) is a specific inhibitor of System A, while 2-aminobicyclo[1][5][5]-heptane-2-carboxylic acid (BCH) blocks System L.[4]

Applications

  • Blood-Brain Barrier Integrity: AIB is an excellent marker for assessing moderate to large increases in BBB permeability.[1] Its low rate of transport across an intact BBB and rapid uptake by brain cells make it a sensitive indicator of barrier disruption.[1]

  • Amino Acid Transporter Studies: The technique is used to characterize the activity and regulation of amino acid transport systems in various cell types and tissues, including mammary glands, skeletal muscle, and liver.[3][4][5]

  • Drug Development: To evaluate the potential of new drugs to modulate BBB permeability or interact with amino acid transporters.

Data Presentation

Table 1: In Vivo AIB Unidirectional Transfer Constants (Ki) in Rat Brain

Brain RegionKi (ml g⁻¹ min⁻¹)Reference
Thalamus0.0018[1]

Table 2: Comparative Uptake of Tracers Across the Blood-Brain Barrier

TracerUnidirectional Transfer Constant (ml g⁻¹ min⁻¹)NotesReference
α-aminoisobutyric acid (AIB)0.0018Transported by amino acid transporters.[1]
N-methyl-AIB (MeAIB)0.00057Primarily transported by System A.[1]
Diethylenetriaminepentaacetic acid (DTPA)0.000021A marker of passive diffusion.[1]

Experimental Protocols

In Vivo AIB Clearance Measurement for Blood-Brain Barrier Permeability in Rats

This protocol is adapted from studies assessing BBB integrity using AIB.[1][2]

Materials:

  • α-Aminoisobutyric acid (AIB)

  • Radiolabeled AIB (e.g., ¹⁴C-AIB)

  • Saline solution (0.9% NaCl)

  • Anesthetic (e.g., ketamine-acepromazine)

  • Microdialysis probes (optional, for localized brain measurements)

  • Blood collection supplies (e.g., tail vein catheters)

  • Scintillation counter or HPLC system for AIB quantification

  • Animal balance

  • Surgical instruments for cannula implantation (if applicable)

Procedure:

  • Animal Preparation:

    • Acclimate rats to the experimental conditions.

    • For chronic studies, surgically implant a guide cannula over the brain region of interest days prior to the experiment.[1]

    • Fast animals for 24 hours before the experiment.[1]

    • Anesthetize the rat using an appropriate anesthetic.

  • AIB Administration:

    • Prepare a solution of AIB in saline. A typical dose is 200 mg/kg body weight.[1] For radiolabeled studies, a tracer amount of ¹⁴C-AIB is co-injected.

    • Administer the AIB solution via intraperitoneal (IP) injection.[1]

  • Sample Collection:

    • Collect blood samples from the tail vein at specific time points post-injection (e.g., 10, 30, and 50 minutes).[1]

    • If using microdialysis, collect dialysate from the brain region of interest at the same time points.[1]

    • At the end of the experiment, euthanize the animal and collect the brain tissue.

  • Sample Processing and Analysis:

    • Centrifuge blood samples to separate plasma.

    • Analyze the concentration of AIB in plasma and brain dialysate (or homogenized brain tissue) using reverse-phase HPLC or by measuring radioactivity with a scintillation counter.[1]

  • Data Analysis:

    • Calculate the unidirectional blood-to-brain transfer constant (Ki) using graphical analysis of the AIB concentration in brain tissue versus the integral of the plasma concentration over time.

    • The brain uptake can also be expressed as a percentage of the plasma concentration.[1]

In Vitro AIB Uptake Assay in Cultured Cells

This protocol provides a general framework for measuring AIB uptake in adherent cell cultures and can be adapted for specific cell types.[6]

Materials:

  • Cultured cells grown in multi-well plates

  • Radiolabeled AIB (e.g., ³H-AIB or ¹⁴C-AIB)

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Wash buffer (ice-cold PBS)

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

  • Protein assay kit (e.g., BCA assay)

Procedure:

  • Cell Culture:

    • Seed cells in 24- or 96-well plates and grow to near confluence.

  • Assay Preparation:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with pre-warmed uptake buffer.

    • Add 0.5 ml of pre-warmed uptake buffer to each well and incubate at 37°C for 15-30 minutes to equilibrate the cells.

  • Uptake Assay:

    • Prepare the uptake solution by adding radiolabeled AIB to the uptake buffer at the desired final concentration.

    • To start the uptake, aspirate the equilibration buffer and add the uptake solution to each well.

    • Incubate for a specific time period (e.g., 1-15 minutes) at 37°C. The optimal time should be determined empirically to be within the linear range of uptake.

  • Stopping the Uptake:

    • To terminate the assay, rapidly aspirate the uptake solution.

    • Immediately wash the cells three times with ice-cold wash buffer to remove extracellular AIB.

  • Cell Lysis and Quantification:

    • Add cell lysis buffer to each well and incubate to ensure complete cell lysis.

    • Transfer the lysate to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Protein Normalization:

    • In a parallel set of wells, determine the total protein concentration using a protein assay kit.

  • Data Analysis:

    • Calculate the rate of AIB uptake and normalize it to the protein concentration (e.g., in nmol/mg protein/min).

    • To distinguish between different transport systems, perform the assay in the presence of specific inhibitors (e.g., MeAIB for System A, BCH for System L).

Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AIB_ext α-Aminoisobutyric Acid (AIB) SystemA System A Transporter (Na+ Dependent) AIB_ext->SystemA Uptake SystemL System L Transporter (Na+ Independent) AIB_ext->SystemL Uptake AIB_int Intracellular AIB (Accumulation) SystemA->AIB_int SystemL->AIB_int Insulin Insulin Insulin->SystemA Stimulates Glucagon Glucagon Glucagon->SystemA Stimulates

Caption: Signaling pathway for AIB transport via Systems A and L.

G cluster_invivo In Vivo Protocol cluster_invitro In Vitro Protocol prep_animal 1. Animal Preparation (Anesthesia, Cannulation) admin_aib 2. AIB Administration (IP Injection) prep_animal->admin_aib collect_samples 3. Sample Collection (Blood, Brain/Dialysate) admin_aib->collect_samples analyze_samples 4. Sample Analysis (HPLC or Scintillation) collect_samples->analyze_samples calc_ki 5. Calculate Ki analyze_samples->calc_ki prep_cells 1. Cell Seeding & Growth equilibrate 2. Equilibration in Uptake Buffer prep_cells->equilibrate add_aib 3. Add Radiolabeled AIB equilibrate->add_aib stop_uptake 4. Stop & Wash add_aib->stop_uptake lyse_quantify 5. Cell Lysis & Scintillation Counting stop_uptake->lyse_quantify normalize 6. Normalize to Protein Content lyse_quantify->normalize

Caption: Experimental workflows for AIB clearance measurement.

References

Measuring Cell Permeability Using α-Aminoisobutyric Acid (AIB)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

α-Aminoisobutyric acid (AIB) is a non-metabolizable amino acid analog that serves as a valuable tool for studying the activity of amino acid transport systems, particularly the sodium-coupled neutral amino acid transporter (SNAT) family, also known as System A.[1] Its transport into the cell against a concentration gradient is an active process primarily mediated by these transporters.[2][3] Because AIB is not incorporated into proteins or otherwise metabolized, its accumulation within the cell is a direct measure of the transport activity.[2] This makes AIB an excellent probe for quantifying cell permeability and investigating the function and regulation of System A transporters, which are implicated in various physiological and pathological processes, including nutrient supply, cell growth, and cancer metabolism.[1][4]

These application notes provide detailed protocols for measuring AIB uptake in cultured cells using both traditional radiolabeling techniques and modern non-radioactive methods.

Principle of the Assay

The AIB uptake assay is based on the principle of active transport. Cells are incubated with a known concentration of AIB for a defined period. After incubation, extracellular AIB is removed, and the amount of AIB that has been transported into the cells is quantified. This uptake is a direct reflection of the activity of the amino acid transporters responsible for its influx, primarily System A transporters like SNAT1 and SNAT2.[1][5] The assay can be used to compare transporter activity between different cell types, or to assess the effect of various compounds (e.g., drugs, hormones, or other amino acids) on transporter function.

Data Presentation

The following tables summarize quantitative data for AIB transport, providing key kinetic parameters and uptake values in different cell systems.

Table 1: Kinetic Parameters of AIB and Related Analogs for System A Transporters

Transporter SubtypeSubstrateK_m_ (mM)V_max_ (nmol/min/mg protein)Cell SystemReference
System Aα-aminoisobutyric acid (AIB)1.35133Primary Rat Astrocytes[6]
SNAT2α-(methylamino)isobutyrate (MeAIB)~0.3 - 2Not specifiedCV-1 Cells[7]
SNAT2 (human)Betaine5.3Not specifiedHEK293 Cells[8]
SNAT2 (rat)Betaine4.6Not specifiedHEK293 Cells[8]

Table 2: Comparative Uptake of AIB in Different Experimental Models

Experimental ModelConditionAIB Uptake/Distribution RatioIncubation TimeReference
Mouse Blastocysts (large, delayed)In vitro3-fold increase15 min to 60 min[9]
Mouse Blastocysts (large, activated)In vitro3-fold increase15 min to 60 min[9]
Primary Rat AstrocytesSteady State9 - 2530 min[6]

Experimental Protocols

Two primary methodologies for quantifying AIB uptake are presented: a traditional radiolabeled assay and a non-radioactive assay using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Radiolabeled [¹⁴C]-AIB Uptake Assay

This protocol is a highly sensitive method for measuring AIB uptake and is considered a gold standard.[10]

Materials:

  • Adherent cells of interest (e.g., HeLa, MCF-7, or primary cell cultures)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Hanks' Balanced Salt Solution with HEPES (HBSS-HEPES), pH 7.4

  • Radiolabeled [¹⁴C]-α-aminoisobutyric acid ([¹⁴C]-AIB)

  • Unlabeled α-aminoisobutyric acid (AIB)

  • Cell lysis buffer (e.g., 0.1 M NaOH or Solvable®)

  • Scintillation cocktail

  • 24- or 96-well cell culture plates

  • Liquid scintillation counter

Procedure:

  • Cell Seeding:

    • Seed cells into a 24- or 96-well plate at a density that will result in a near-confluent monolayer on the day of the experiment.[1]

    • Incubate the cells in complete growth medium at 37°C in a humidified incubator with 5% CO₂ for 24-48 hours.[1]

  • Preparation for Uptake:

    • On the day of the assay, aspirate the culture medium.

    • Wash the cell monolayer twice with pre-warmed (37°C) HBSS-HEPES buffer to remove any residual medium.[1]

    • Add 0.5 mL (for 24-well plates) or 0.15 mL (for 96-well plates) of HBSS-HEPES to each well and incubate for 15-30 minutes at 37°C to deplete endogenous amino acids.[1]

  • Initiation of AIB Uptake:

    • Prepare the uptake solution by diluting [¹⁴C]-AIB in HBSS-HEPES to the desired final concentration (e.g., 10 µM).

    • To start the uptake, aspirate the pre-incubation buffer and add the [¹⁴C]-AIB uptake solution to each well.[1]

    • Incubate the plate at 37°C for a predetermined time interval (e.g., 1, 5, 10, 15 minutes). Time-course experiments are recommended to determine the linear range of uptake.

  • Termination of Uptake and Washing:

    • To stop the transport, rapidly aspirate the uptake solution.

    • Immediately wash the cells three times with ice-cold PBS to remove extracellular [¹⁴C]-AIB. Perform this step quickly to minimize efflux of intracellular AIB.[1]

  • Cell Lysis:

    • After the final wash, add an appropriate volume of cell lysis buffer to each well (e.g., 0.5 mL of 0.1 M NaOH for 24-well plates).[1]

    • Incubate at room temperature for at least 30 minutes with gentle agitation to ensure complete lysis.

  • Quantification:

    • Transfer the cell lysate from each well into a scintillation vial.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in a liquid scintillation counter.

    • In parallel, determine the protein concentration in a separate set of wells using a standard protein assay (e.g., BCA assay) to normalize the uptake data (expressed as cpm/µg protein or nmol/mg protein).

  • Data Analysis:

    • Calculate the amount of AIB taken up per unit of protein over time.

    • For inhibition studies, compare the uptake in the presence and absence of the test compound. Non-specific uptake can be determined by adding a high concentration of unlabeled AIB (e.g., 10 mM) to a set of wells.

Protocol 2: Non-Radioactive AIB Uptake Assay using LC-MS/MS

This method offers a non-radioactive alternative for the quantification of AIB uptake, providing high sensitivity and specificity.[11][12][13]

Materials:

  • Adherent cells of interest

  • Cell culture medium and supplements

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Hanks' Balanced Salt Solution with HEPES (HBSS-HEPES), pH 7.4

  • α-Aminoisobutyric acid (AIB)

  • Stable isotope-labeled AIB (e.g., AIB-d6) as an internal standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 24- or 96-well cell culture plates

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

  • Cell Seeding and Preparation:

    • Follow steps 1 and 2 from the radiolabeled assay protocol.

  • Initiation of AIB Uptake:

    • Prepare the uptake solution by dissolving unlabeled AIB in HBSS-HEPES to the desired final concentration (e.g., 100 µM).

    • Initiate the uptake by adding the AIB solution to the cells and incubate at 37°C for the desired time.

  • Termination of Uptake and Washing:

    • Follow step 4 from the radiolabeled assay protocol.

  • Cell Lysis and Extraction:

    • After the final wash, add an ice-cold extraction solution (e.g., 80% methanol) containing the internal standard (AIB-d6) to each well.

    • Incubate on ice for 10 minutes to lyse the cells and precipitate proteins.

    • Scrape the cells and transfer the lysate/extraction mixture to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the cell debris.

  • Sample Preparation for LC-MS/MS:

    • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

    • Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable mobile phase (e.g., 50% methanol in water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Analyze the samples using an LC-MS/MS system equipped with an appropriate column (e.g., HILIC or reversed-phase).

    • Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both AIB and the internal standard (AIB-d6).

  • Data Analysis:

    • Quantify the concentration of AIB in each sample by creating a standard curve of the peak area ratio of AIB to the internal standard versus the concentration of AIB.

    • Normalize the AIB uptake to the protein content of the cells, determined from parallel wells.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

G AIB Transport via System A cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AIB_ext α-Aminoisobutyric Acid (AIB) SNAT System A Transporter (e.g., SNAT2) AIB_ext->SNAT Binds Na_ext Na+ Na_ext->SNAT Co-transports AIB_int Accumulated AIB SNAT->AIB_int Translocates Na_int Na+ SNAT->Na_int

Caption: AIB transport into the cell via System A transporters.

G Radiolabeled AIB Uptake Assay Workflow Start Start Seed_Cells Seed Cells in a Multi-well Plate Start->Seed_Cells 1. Culture End End Pre_incubation Wash and Pre-incubate in Buffer Seed_Cells->Pre_incubation 2. Prepare Uptake Add [¹⁴C]-AIB Solution Incubate at 37°C Pre_incubation->Uptake 3. Initiate Terminate Rapidly Wash with Ice-Cold PBS Uptake->Terminate 4. Stop Lyse Add Lysis Buffer Terminate->Lyse 5. Lyse Quantify Scintillation Counting Lyse->Quantify 6. Measure Analyze Normalize to Protein Content Quantify->Analyze 7. Analyze Analyze->End

Caption: Workflow for the radiolabeled AIB uptake assay.

G Non-Radioactive AIB Assay (LC-MS/MS) Workflow Start Start Seed_Cells Seed Cells in a Multi-well Plate Start->Seed_Cells 1. Culture End End Pre_incubation Wash and Pre-incubate in Buffer Seed_Cells->Pre_incubation 2. Prepare Uptake Add Unlabeled AIB Solution Incubate at 37°C Pre_incubation->Uptake 3. Initiate Terminate Rapidly Wash with Ice-Cold PBS Uptake->Terminate 4. Stop Extract Lyse and Extract with Methanol + Internal Standard Terminate->Extract 5. Extract Prepare_Sample Evaporate and Reconstitute Extract->Prepare_Sample 6. Prepare Analyze_LCMS LC-MS/MS Quantification Prepare_Sample->Analyze_LCMS 7. Analyze Analyze_LCMS->End

Caption: Workflow for the non-radioactive AIB uptake assay.

References

Application Notes and Protocols for Amogastrin in Gastric Emptying Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amogastrin, a synthetic analogue of the hormone gastrin, is a valuable pharmacological tool for investigating gastric motility. These application notes provide detailed protocols for utilizing this compound in gastric emptying studies, primarily through scintigraphy. Gastric emptying scintigraphy is the gold standard for quantifying the rate at which stomach contents are emptied into the small intestine. By stimulating gastrin receptors, this compound can modulate gastric motor function, providing insights into the physiological and pathophysiological mechanisms of gastric emptying.

This compound, and its closely related analogue pentagastrin, exert their effects by binding to cholecystokinin B (CCKB) receptors on gastric smooth muscle cells.[1] This interaction initiates a signaling cascade that can lead to increased antral contractions.[2] However, studies have shown that this potent stimulation of the terminal antrum can create a form of "physiological stricture," which may paradoxically delay the overall emptying of solid food from the stomach.[3][4][5] This dual effect makes this compound a fascinating agent for probing the intricate coordination of gastric motility.

Data Presentation

The following table summarizes the expected quantitative effects of this compound (based on studies with its analogue, pentagastrin) on key gastric emptying parameters as measured by scintigraphy.

ParameterControl (Baseline)With this compound/Pentagastrin AdministrationReference
Gastric Emptying Half-Time (T½) for Solids 90 - 120 minutesIncreased (Delayed Emptying)[4]
Percentage of Gastric Retention at 2 hours < 60%Increased[4]
Percentage of Gastric Retention at 4 hours < 10%Increased[4]
Antral Motility Normal phasic contractionsMarkedly increased activity[3]

Signaling Pathway of this compound in Gastric Smooth Muscle

The following diagram illustrates the signaling pathway through which this compound influences gastric smooth muscle contraction.

Amogastrin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound CCKB_Receptor CCKB Receptor This compound->CCKB_Receptor Binds to G_Protein Gq/11 Protein CCKB_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from Sarcoplasmic Reticulum) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to PKC->Contraction Contributes to

This compound signaling cascade in gastric smooth muscle cells.

Experimental Protocols

Protocol 1: Gastric Emptying Scintigraphy with this compound Stimulation

This protocol outlines the procedure for a solid-meal gastric emptying study incorporating this compound stimulation.

1. Patient Preparation:

  • Patients should fast overnight for at least 8 hours.[2]

  • Medications known to affect gastric motility (e.g., prokinetics, anticholinergics, opioids) should be discontinued for 48-72 hours prior to the study, in consultation with the referring physician.[2]

  • Diabetic patients should have their blood glucose levels monitored and managed to avoid significant hyperglycemia, which can independently delay gastric emptying.[2]

  • Female patients of childbearing potential should be screened for pregnancy.

2. Standardized Meal Preparation:

  • The standard meal consists of a low-fat, egg-white meal.[6]

  • A common composition is 120g of liquid egg whites labeled with 0.5-1.0 mCi (18.5-37 MBq) of 99mTc-sulfur colloid, cooked and served with two slices of white bread, 30g of jam, and 120 mL of water.[6]

  • The radiopharmaceutical should be thoroughly mixed with the egg whites before cooking to ensure stable binding.

3. This compound Administration:

  • This compound is administered intravenously. A common dosage for its analogue, pentagastrin, is a continuous infusion at a rate of 4-6 mcg/kg/hour.[4][7]

  • The infusion should be started concurrently with the ingestion of the standardized meal to observe its effects on the entire digestive process.

4. Imaging Protocol:

  • Imaging should commence immediately after the meal is consumed.

  • Anterior and posterior static images are acquired for 1 minute at 0, 1, 2, and 4 hours post-meal ingestion.[6][8]

  • A dual-head gamma camera equipped with a low-energy, all-purpose collimator is used.

  • The patient should be in an upright (sitting or standing) position during image acquisition.

5. Data Analysis:

  • Regions of interest (ROIs) are drawn around the stomach on both anterior and posterior images for each time point.

  • The geometric mean of the counts in the anterior and posterior ROIs is calculated to correct for tissue attenuation.

  • Decay correction is applied to all counts.

  • The percentage of gastric retention at each time point is calculated relative to the initial counts at time 0.

  • The gastric emptying half-time (T½) is determined by fitting the data to an appropriate mathematical model (e.g., linear or exponential).

Experimental Workflow Diagram

The following diagram illustrates the workflow for a gastric emptying study with this compound.

Gastric_Emptying_Workflow cluster_preparation Preparation Phase cluster_procedure Procedure Phase cluster_analysis Analysis Phase Patient_Prep Patient Preparation (Fasting, Medication Hold) Meal_Ingestion Meal Ingestion Patient_Prep->Meal_Ingestion Meal_Prep Standardized Meal Preparation (with 99mTc-Sulfur Colloid) Meal_Prep->Meal_Ingestion Amogastrin_Admin This compound Infusion (e.g., 4-6 mcg/kg/hr IV) Meal_Ingestion->Amogastrin_Admin Imaging Scintigraphic Imaging (0, 1, 2, 4 hours) Meal_Ingestion->Imaging Start at t=0 Amogastrin_Admin->Imaging ROI_Drawing Region of Interest (ROI) Drawing on Stomach Imaging->ROI_Drawing Data_Correction Geometric Mean & Decay Correction ROI_Drawing->Data_Correction Quantification Quantification (% Retention, T½) Data_Correction->Quantification Report Final Report Generation Quantification->Report

Workflow for this compound-stimulated gastric emptying scintigraphy.

Logical Relationship of this compound's Effects on Gastric Emptying

The following diagram illustrates the logical relationship between this compound administration and its observed effects on gastric motility, leading to an overall delay in gastric emptying.

Logical flow of this compound's effect on gastric emptying.

References

Application Note & Protocol: α-Aminoisobutyric Acid (AIB) In Vitro Transport Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

α-Aminoisobutyric acid (AIB) is a non-metabolizable synthetic amino acid analog.[1][2] Its structural similarity to small, neutral amino acids like alanine and glycine, combined with its resistance to cellular metabolism, makes it an ideal probe substrate for studying the activity of specific amino acid transport systems.[2][3] The primary transport mechanism for AIB is the sodium-dependent System A, which includes key transporter subtypes SNAT1 (SLC38A1) and SNAT2 (SLC38A2).[4][5][6] These transporters actively co-transport sodium ions and neutral amino acids into the cell, a process driven by the electrochemical sodium gradient.[7][8]

Principle and Applications

The AIB in vitro transport assay measures the rate of AIB uptake into cultured cells. By using radiolabeled AIB (e.g., [¹⁴C]-AIB or [³H]-AIB), researchers can quantify the activity of System A transporters. This assay is a valuable tool in drug development and biomedical research for several applications:

  • Drug-Transporter Interaction Screening: To determine if a test compound is a substrate or inhibitor of SNAT1/SNAT2 transporters. This is crucial for predicting drug absorption, distribution, and potential drug-drug interactions.

  • Cancer Research: Many cancer cells upregulate amino acid transporters like SNAT1 to meet their high metabolic demands for nutrients like glutamine.[4][9][10] The AIB assay can be used to screen for inhibitors that could starve cancer cells and arrest their growth.[10]

  • Mechanistic Studies: To investigate the regulation of System A transporters in response to various stimuli, such as hormone treatment, nutrient availability, or cellular stress.[8][11]

  • Disease Modeling: To characterize transporter function in cell models of diseases where amino acid transport is dysregulated.

The transport of AIB is an active process that moves the substrate against its concentration gradient, requiring cellular energy.[12][13] The sodium-coupled mechanism is a form of secondary active transport, where the energy stored in the Na+ gradient (maintained by the Na+/K+ ATPase pump) is utilized to drive AIB uptake.[14][15]

AIB Transport Mechanism

The diagram below illustrates the secondary active transport mechanism for AIB uptake via a Sodium-Coupled Neutral Amino Acid Transporter (SNAT).

Mechanism of AIB uptake via SNAT transporters. cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular transporter SNAT Transporter (e.g., SNAT1/SNAT2) int_Na Na+ transporter->int_Na 3. Co-transport int_AIB AIB transporter->int_AIB ext_Na Na+ ext_Na->transporter 1. Na+ binds ext_AIB AIB ext_AIB->transporter 2. AIB binds

Caption: AIB is co-transported with sodium ions into the cell via SNAT transporters.

Experimental Workflow

The general workflow for conducting an AIB transport assay is outlined below. This process involves cell preparation, incubation with the substrate, and subsequent quantification.

General workflow for an in vitro AIB transport assay. cluster_prep cluster_assay cluster_analysis node_style1 node_style1 node_style2 node_style2 node_style3 node_style3 node_style4 node_style4 A Seed cells on culture plates B Culture to form a confluent monolayer A->B C Wash cells with Na+-containing buffer B->C D Pre-incubate with buffer (+/- test compound) C->D E Add radiolabeled AIB and incubate D->E F Stop transport with ice-cold wash buffer E->F G Lyse cells to release intracellular contents F->G H Quantify radioactivity (e.g., Scintillation Counting) G->H I Normalize to protein content and analyze data H->I

Caption: Key phases of the AIB assay from cell culture to final data analysis.

Detailed Experimental Protocols

This section provides a detailed protocol for measuring AIB uptake in adherent cell lines.

Materials and Reagents
  • Cell Line: A suitable cell line expressing System A transporters (e.g., MCF-7, HeLa, Caco-2, BeWo).[8][16][17]

  • Culture Medium: As recommended for the specific cell line.

  • Plates: 24-well or 96-well cell culture plates.

  • Radiochemical: [¹⁴C]-α-aminoisobutyric acid or [³H]-α-aminoisobutyric acid.

  • Transport Buffer (Na+-containing): Krebs-Ringer-Henseleit (KRH) buffer or Hanks' Balanced Salt Solution (HBSS). Composition: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 5.6 mM Glucose. Adjust pH to 7.4.

  • Wash Buffer (Na+-free, optional): For Na+-dependency experiments. Replace NaCl with an equimolar concentration of choline chloride or N-methyl-D-glucamine (NMDG).

  • Stop Solution: Ice-cold Transport Buffer.

  • Lysis Buffer: 0.1 M NaOH with 1% SDS.

  • Scintillation Cocktail: A liquid cocktail compatible with aqueous samples.

  • Protein Assay Reagent: BCA or Bradford reagent.

  • Test Compounds/Inhibitors: Dissolved in an appropriate vehicle (e.g., DMSO).

Protocol for AIB Uptake Assay

Day 1: Cell Seeding

  • Trypsinize and count cells from a sub-confluent culture flask.

  • Seed cells into 24-well plates at a density that will result in a 90-100% confluent monolayer on the day of the assay (typically 2-3 days).

  • Incubate at 37°C, 5% CO₂.

Day 3/4: Assay Execution

  • Aspirate the culture medium from all wells.

  • Wash the cell monolayer twice with 0.5 mL of pre-warmed (37°C) Transport Buffer.

  • Add 0.5 mL of pre-warmed Transport Buffer to each well. For inhibition studies, this buffer should contain the test compound or a known inhibitor (e.g., MeAIB) at the desired concentration.[1][4] For vehicle controls, add an equivalent amount of the solvent (e.g., DMSO).

  • Pre-incubate the plate at 37°C for 15-20 minutes.

  • Prepare the incubation solution by adding radiolabeled AIB to the Transport Buffer to achieve the final desired concentration (e.g., 1-10 µM) and specific activity.

  • Start the uptake by aspirating the pre-incubation buffer and adding 0.5 mL of the radiolabeled incubation solution to each well.

  • Incubate for a predetermined time (e.g., 5-30 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific cell line.

  • Terminate the transport by rapidly aspirating the incubation solution and immediately washing the cells three times with 1 mL of ice-cold Stop Solution.

  • After the final wash, aspirate all remaining buffer.

  • Add 0.5 mL of Lysis Buffer to each well and incubate at room temperature for at least 30 minutes (or until cells are fully lysed).

  • Transfer the lysate from each well into a scintillation vial.

  • Add 4-5 mL of scintillation cocktail to each vial, cap, and vortex thoroughly.

  • Measure the radioactivity in a liquid scintillation counter as counts per minute (CPM) or disintegrations per minute (DPM).

  • In parallel wells, use the remaining lysate to determine the total protein concentration per well using a BCA or Bradford assay.

Data Analysis
  • Calculate Uptake Rate:

    • Normalize the CPM/DPM value for each well to its corresponding protein concentration (e.g., in mg).

    • The uptake is typically expressed as pmol/mg protein/min.

    • Formula: Uptake = (DPM_sample / Specific_Activity_DPM_per_pmol) / (Protein_mg * Time_min)

  • Kinetic Analysis:

    • To determine kinetic parameters like Km (substrate affinity) and Vmax (maximum transport velocity), perform the uptake assay using a range of AIB concentrations.

    • Plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation.[18]

  • Inhibition Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Formula: % Inhibition = [1 - (Uptake_with_inhibitor / Uptake_control)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces AIB uptake by 50%).

Data Presentation

Quantitative data from AIB transport assays should be summarized for clear interpretation.

Table 1: Published Kinetic Parameters for AIB and Analog Transport

Transporter System Substrate Cell Line Apparent Kₘ (mM) Vₘₐₓ (nmol/mg protein/min) Reference
System A AIB ROS 17/2 (Osteosarcoma) 0.57 0.136 (nmol/30 min/plate) [18]
SNAT1 Glutamine Xenopus Oocytes ~0.3 Not Reported [7]

| SNAT1 | MeAIB | Human Melanoma | ~0.5 | Not Reported |[4] |

Note: Vₘₐₓ values are highly dependent on experimental conditions and cell expression levels.

Table 2: Example Inhibition Data for AIB Transport

Test Compound Target Transporter Cell Line IC₅₀ (µM) Notes
MeAIB (Positive Control) System A (SNAT1/2) BeWo 250 Competitive inhibitor of System A.[19]
Compound X System A Caco-2 15 Potential inhibitor identified from screening.

| Compound Y | System A | Caco-2 | > 100 | Not a significant inhibitor at tested concentrations. |

References

Application Notes and Protocols: Amogastrin for In Vivo Imaging of Gastric Mucosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amogastrin, a synthetic human gastrin analogue, is a potent and specific ligand for the cholecystokinin-2 receptor (CCK2R), also known as the gastrin receptor. The high expression of CCK2R on various cell types within the gastric mucosa makes this compound an ideal candidate for targeted in vivo imaging. When labeled with a suitable radionuclide, this compound enables non-invasive visualization and quantification of CCK2R expression, offering valuable insights into gastric physiology and pathophysiology. These application notes provide a comprehensive overview of the use of radiolabeled this compound for in vivo imaging of the gastric mucosa, including its mechanism of action, experimental protocols, and quantitative data.

Mechanism of Action

This compound exerts its biological effects by binding to the CCK2R, a G-protein coupled receptor (GPCR).[1][2] Upon binding, the receptor undergoes a conformational change, initiating a cascade of intracellular signaling events. In the gastric mucosa, this signaling is primarily associated with the stimulation of gastric acid secretion and the regulation of mucosal cell growth and differentiation.[1][3]

The imaging application of this compound relies on its specific binding to CCK2R. By labeling this compound with a gamma-emitting radionuclide for Single Photon Emission Computed Tomography (SPECT) or a positron-emitting radionuclide for Positron Emission Tomography (PET), the biodistribution of the radiotracer can be visualized in vivo. The accumulation of radiolabeled this compound in the gastric mucosa is directly proportional to the density of CCK2R, providing a functional readout of receptor expression.

Signaling Pathway

The binding of this compound to the CCK2R activates multiple downstream signaling pathways. The receptor couples to Gq and Gα12/13 proteins, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events lead to the activation of several downstream cascades, including the MAPK/ERK, PI3K/Akt, and Src pathways, which are involved in cell proliferation, survival, and acid secretion. Furthermore, CCK2R activation can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), further amplifying pro-proliferative signals.

Amogastrin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CCK2R CCK2R This compound->CCK2R Gq Gq CCK2R->Gq G1213 Gα12/13 CCK2R->G1213 EGFR EGFR CCK2R->EGFR transactivates Src Src CCK2R->Src PLC PLC Gq->PLC G1213->Src IP3 IP3 PLC->IP3 DAG DAG PLC->DAG MAPK MAPK/ERK Pathway EGFR->MAPK Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC Ca2->PKC PKC->MAPK PI3K PI3K Src->PI3K p125fak p125fak Src->p125fak Akt Akt PI3K->Akt Proliferation Cell Proliferation & Acid Secretion Akt->Proliferation MAPK->Proliferation Radiolabeling_Workflow cluster_synthesis Peptide Conjugation cluster_labeling Radiolabeling start This compound Peptide Synthesis conjugate Conjugation with DTPA-anhydride start->conjugate purify_peptide Purification of DTPA-Amogastrin (e.g., HPLC) conjugate->purify_peptide radiolabel Incubation with ¹¹¹InCl₃ in buffer purify_peptide->radiolabel qc Quality Control (e.g., ITLC, HPLC) radiolabel->qc end Sterile Filtration & Formulation qc->end InVivo_Workflow cluster_prep Animal Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis animal_prep Fasting of Animal (e.g., 12-24 hours) anesthesia Anesthetize Animal (e.g., isoflurane) animal_prep->anesthesia injection Intravenous Injection of [¹¹¹In]DTPA-Amogastrin anesthesia->injection uptake Uptake Period (e.g., 1-4 hours) injection->uptake spect_ct SPECT/CT Imaging Acquisition uptake->spect_ct reconstruction Image Reconstruction spect_ct->reconstruction roi_analysis Region of Interest (ROI) Analysis on Gastric Mucosa reconstruction->roi_analysis quantification Quantification of Tracer Uptake (%ID/g or SUV) roi_analysis->quantification

References

Application Notes and Protocols: α-Aminoisobutyric Acid (AIB) as a Marker for Amino Acid Transport

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Aminoisobutyric acid (AIB), a non-metabolizable analog of alanine, serves as a crucial tool for studying amino acid transport systems, particularly the Sodium-coupled Neutral Amino Acid Transporter (SNAT) System A.[1] Its resistance to metabolic degradation ensures that its uptake directly reflects the activity of amino acid transporters.[2] This makes AIB an invaluable marker for investigating nutrient signaling, cellular growth, and for screening potential therapeutic compounds that target amino acid transport. These application notes provide detailed protocols for utilizing AIB in various experimental settings.

Key Applications

  • Quantifying System A Amino Acid Transporter Activity: AIB is a specific substrate for System A transporters, including SNAT1 and SNAT2, making it an excellent tool to measure the activity of this transport system.

  • Investigating Nutrient Signaling Pathways: Amino acid transport is intricately linked to key cellular signaling pathways such as the PI3K/Akt/mTOR pathway, which regulates cell growth and proliferation. AIB can be used to probe the activity of this pathway in response to various stimuli.

  • Drug Discovery and Development: AIB-based assays are instrumental in high-throughput screening for compounds that modulate amino acid transporter activity, offering a pathway for the development of novel therapeutics for diseases like cancer, where amino acid metabolism is often dysregulated.[3][4]

  • Studying Hormonal Regulation of Amino Acid Transport: The uptake of AIB is sensitive to hormonal regulation, notably by insulin, making it a useful marker for studying insulin signaling and sensitivity in various tissues.[2]

Data Presentation: Kinetic Parameters of AIB Transport

The following table summarizes the kinetic parameters (Km and Vmax) for AIB and its analog, MeAIB, transport in different biological systems. These values are crucial for designing and interpreting transport assays.

Amino Acid AnalogCell Type/TissueTransporter SystemKm (mM)Vmax (nmol/mg protein/min)Reference
α-(methyl)aminoisobutyric acid (MeAIB)Skeletal MuscleSystem ANot specifiedIncreased with insulin[2]
α-aminoisobutyric acid (AIB)Alkalophilic Bacillus speciesSodium-ion stimulatedDecreased with increased Na+Remained almost constant[1]

Note: The available literature provides limited direct comparisons of AIB transport kinetics across a wide range of cancer cell lines in a standardized format. The provided data is based on available specific studies. Researchers should determine these parameters empirically for their specific cell system.

Experimental Protocols

Protocol 1: Radiolabeled AIB Uptake Assay

This protocol describes the measurement of AIB uptake in cultured cells using a radiolabeled tracer, such as [14C]AIB.

Materials:

  • Cultured cells of interest

  • Complete culture medium

  • Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 1.3 mM CaCl2, 25 mM HEPES, 5.6 mM glucose, pH 7.4)

  • [14C]α-aminoisobutyric acid (specific activity ~50-60 mCi/mmol)

  • Unlabeled AIB

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., 0.1 M NaOH or RIPA buffer)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in 24-well or 48-well plates at a density that ensures they reach 80-90% confluency on the day of the assay.

  • Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed KRH buffer. Add 0.5 mL of KRH buffer to each well and incubate for 30-60 minutes at 37°C to deplete endogenous amino acids.

  • Uptake Initiation: Prepare the uptake solution containing [14C]AIB in KRH buffer. A typical final concentration is 0.1-1.0 µCi/mL, with a specific concentration of unlabeled AIB to achieve the desired final molarity (e.g., 100 µM). To initiate uptake, aspirate the pre-incubation buffer and add the uptake solution to each well.

  • Incubation: Incubate the cells for a predetermined time (e.g., 1-15 minutes) at 37°C. The optimal incubation time should be determined empirically to ensure initial rates of transport are measured.

  • Uptake Termination: To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS.

  • Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Determine the protein concentration in each well using a standard protein assay (e.g., BCA or Bradford assay) to normalize the uptake data.

  • Data Analysis: Express the AIB uptake as nmol/mg protein/min.

Protocol 2: Competitive Inhibition Assay

This assay is used to determine if a test compound inhibits AIB uptake, suggesting it may interact with the same transporter.

Procedure:

  • Follow the steps for the Radiolabeled AIB Uptake Assay (Protocol 1).

  • In the Uptake Initiation step, prepare uptake solutions containing a fixed concentration of [14C]AIB and varying concentrations of the test compound. Include a control group with no test compound.

  • Perform the uptake, termination, lysis, and counting steps as described above.

  • Data Analysis: Plot the percentage of AIB uptake inhibition against the concentration of the test compound. Calculate the IC50 value, which is the concentration of the inhibitor that reduces AIB uptake by 50%.

Protocol 3: AIB Efflux Assay

This protocol measures the rate at which AIB is transported out of the cells.

Procedure:

  • Cell Loading: Load the cells with [14C]AIB by incubating them with the uptake solution (as in Protocol 1) for a sufficient time to allow for significant accumulation (e.g., 30-60 minutes).

  • Washing: After loading, quickly wash the cells three times with ice-cold KRH buffer to remove extracellular [14C]AIB.

  • Efflux Initiation: Add pre-warmed KRH buffer (without AIB) to the cells to initiate efflux.

  • Sample Collection: At various time points (e.g., 0, 2, 5, 10, 20 minutes), collect the entire volume of the efflux buffer from each well and replace it with fresh, pre-warmed KRH buffer.

  • Scintillation Counting: Measure the radioactivity in the collected efflux buffer samples using a scintillation counter.

  • Cell Lysis: At the end of the experiment, lyse the cells and measure the remaining intracellular radioactivity.

  • Data Analysis: Calculate the percentage of [14C]AIB released at each time point relative to the total initial intracellular radioactivity. Plot the percentage of AIB remaining in the cells against time to determine the efflux rate.

Mandatory Visualizations

G cluster_0 Experimental Workflow: AIB Uptake Assay start Seed cells in multi-well plate culture Culture overnight start->culture wash1 Wash with KRH buffer culture->wash1 preincubate Pre-incubate in KRH buffer wash1->preincubate add_uptake Add [14C]AIB uptake solution preincubate->add_uptake incubate Incubate for defined time add_uptake->incubate wash2 Wash with ice-cold PBS incubate->wash2 lyse Lyse cells wash2->lyse count Scintillation counting lyse->count protein Protein quantification lyse->protein analyze Analyze data count->analyze protein->analyze G cluster_1 PI3K/Akt/mTOR Signaling in Amino Acid Transport Insulin Insulin / Growth Factors Receptor Receptor Tyrosine Kinase Insulin->Receptor binds PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates SNAT2 SNAT2 (System A Transporter) mTORC1->SNAT2 promotes trafficking to plasma membrane AIB α-Aminoisobutyric Acid (AIB) SNAT2->AIB transports into cell CellGrowth Cell Growth & Proliferation AIB->CellGrowth supports G cluster_2 Drug Screening Workflow Using AIB start Compound Library primary_screen Primary Screen: High-Throughput AIB Uptake Assay start->primary_screen hit_id Hit Identification (Compounds inhibiting AIB uptake) primary_screen->hit_id dose_response Dose-Response Analysis (IC50 determination) hit_id->dose_response secondary_assay Secondary Assays: - Competitive Inhibition - Efflux Assays dose_response->secondary_assay lead_opt Lead Optimization secondary_assay->lead_opt

References

Application Notes and Protocols for Amogastrin-Stimulated Pepsinogen Secretion Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pepsinogen, the inactive zymogen of pepsin, is synthesized and secreted by chief cells of the gastric mucosa. Its secretion is a critical component of the digestive process and is regulated by various secretagogues. Amogastrin, a synthetic tetrapeptide analogue of the C-terminal fragment of gastrin, is a potent stimulator of gastric acid and pepsinogen secretion. This document provides detailed application notes and protocols for an in vitro assay to quantify this compound-stimulated pepsinogen secretion, a valuable tool for studying gastric physiology and for the preclinical evaluation of drugs targeting gastric secretion.

Signaling Pathway of this compound-Stimulated Pepsinogen Secretion

This compound, like gastrin, exerts its effects on gastric chief cells primarily through the cholecystokinin B (CCK-B) receptor, also known as the gastrin receptor.[1] Binding of this compound to the CCK-B receptor, a G-protein coupled receptor, initiates a signaling cascade involving the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ is a key event leading to the fusion of pepsinogen-containing granules with the cell membrane and the subsequent release of pepsinogen.

amogastrin_signaling_pathway This compound This compound cckbr CCK-B Receptor (Gastrin Receptor) This compound->cckbr g_protein Gq/11 cckbr->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release ↑ Intracellular Ca²⁺ ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc pepsinogen_granules Pepsinogen Granules ca_release->pepsinogen_granules triggers fusion pkc->pepsinogen_granules phosphorylates secretion Pepsinogen Secretion pepsinogen_granules->secretion

This compound signaling pathway in chief cells.

Experimental Workflow

The general workflow for assessing this compound-stimulated pepsinogen secretion involves the isolation of gastric chief cells or glands, stimulation with this compound, collection of the supernatant, and subsequent measurement of pepsinogen/pepsin activity.

experimental_workflow isolation Isolation of Gastric Chief Cells or Glands preincubation Pre-incubation and Cell Viability Check isolation->preincubation stimulation Stimulation with this compound (Dose-Response) preincubation->stimulation incubation Incubation (e.g., 30-60 min at 37°C) stimulation->incubation collection Collection of Supernatant (Centrifugation) incubation->collection assay Pepsinogen/Pepsin Activity Assay collection->assay data_analysis Data Analysis and Dose-Response Curve Generation assay->data_analysis

General experimental workflow.

Quantitative Data Summary

The following table summarizes the effective concentrations (EC50) for various secretagogues that stimulate pepsinogen secretion, providing a reference for expected potencies in these assays.

SecretagogueCell TypeEC50Reference
Gastrin-IIsolated human peptic cells30 nM
Cholecystokinin (CCK)-8Isolated human peptic cells2 nM
Cholecystokinin (CCK)-8Isolated guinea pig chief cells54 nM
Acetylcholine (ACh)Isolated human peptic cells0.3 µM
HistamineIsolated human peptic cells2 µM

Experimental Protocols

Two primary methods for assaying pepsinogen/pepsin activity are provided below: a classic colorimetric method using hemoglobin as a substrate and a more sensitive fluorometric assay.

Protocol 1: Hemoglobin-Based Colorimetric Assay for Pepsin Activity

This method relies on the digestion of hemoglobin by pepsin (activated from pepsinogen), followed by the quantification of the resulting acid-soluble peptides.

Materials:

  • Hemoglobin (from bovine blood)

  • Hydrochloric acid (HCl)

  • Trichloroacetic acid (TCA)

  • Sodium hydroxide (NaOH)

  • Folin-Ciocalteu reagent

  • Pepsin standard

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Substrate (2% Hemoglobin in 0.06 N HCl): Dissolve 2 g of hemoglobin in 100 mL of 0.06 N HCl.

    • TCA Solution (5% w/v): Dissolve 5 g of TCA in 100 mL of distilled water.

    • NaOH Solution (0.5 N): Dissolve 2 g of NaOH in 100 mL of distilled water.

  • Activation of Pepsinogen to Pepsin:

    • Acidify the collected cell culture supernatant containing secreted pepsinogen by adding an equal volume of 0.1 N HCl.

    • Incubate at 37°C for 10 minutes.

  • Enzymatic Reaction:

    • Add 2.5 mL of the hemoglobin substrate to a series of test tubes and pre-warm to 37°C.

    • To each tube, add 0.5 mL of the acidified sample (or pepsin standard).

    • Incubate the mixture at 37°C for 10 minutes.

  • Stopping the Reaction:

    • Stop the reaction by adding 5 mL of 5% TCA solution. This will precipitate the undigested hemoglobin.

    • Mix thoroughly and let it stand for 5-10 minutes.

  • Quantification:

    • Centrifuge the tubes at 3000 rpm for 10 minutes or filter to remove the precipitate.

    • To 1 mL of the clear supernatant, add 2 mL of 0.5 N NaOH and 0.5 mL of Folin-Ciocalteu reagent.

    • Incubate at room temperature for 15 minutes to allow for color development.

    • Measure the absorbance at 750 nm using a spectrophotometer.

    • Prepare a standard curve using known concentrations of pepsin to determine the pepsin activity in the samples.

Protocol 2: Fluorometric Pepsin/Pepsinogen Assay

This assay utilizes a synthetic peptide substrate that is quenched until cleaved by pepsin, at which point it fluoresces. This method is generally more sensitive than the hemoglobin-based assay.

Materials:

  • Fluorometric Pepsin/Pepsinogen Assay Kit (e.g., Abcam ab239722 or similar)

  • White, flat-bottomed 96-well plate

  • Fluorescence microplate reader (Ex/Em = 328/418 nm)

Procedure (based on a typical kit protocol):

  • Sample Preparation:

    • Collect the cell culture supernatant after stimulation with this compound.

    • If necessary, clarify the supernatant by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Standard Curve Preparation:

    • Prepare a standard curve according to the kit manufacturer's instructions, typically using a provided MCA standard.

  • Assay Reaction:

    • Add 5-20 µL of the clarified supernatant to the wells of the 96-well plate.

    • Prepare a reaction mix containing the pepsin assay buffer as per the kit's protocol.

    • Prepare a substrate working solution by diluting the pepsin substrate stock with the assay buffer.

    • Start the reaction by adding the substrate working solution to each well.

  • Measurement:

    • Immediately begin measuring the fluorescence in a kinetic mode at 37°C for 30-60 minutes, with readings every 1-2 minutes. The excitation wavelength is typically 328 nm and the emission wavelength is 418 nm.

  • Data Analysis:

    • Calculate the rate of the reaction (change in fluorescence over time).

    • Use the standard curve to determine the pepsin activity in the samples.

    • Plot the pepsin activity against the concentration of this compound to generate a dose-response curve and determine the EC50.

Conclusion

The this compound-stimulated pepsinogen secretion assay is a robust method for investigating the regulation of gastric chief cell function and for screening compounds that may modulate this process. The choice between the classic colorimetric and the more modern fluorometric assay will depend on the required sensitivity and available equipment. While specific quantitative data for this compound is limited, the provided protocols, based on the action of its close analogues, offer a solid foundation for conducting these important preclinical studies.

References

Application Notes and Protocols for α-Aminoisobutyric Acid in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Aminoisobutyric acid (AIB), a non-proteinogenic amino acid, is a powerful tool in peptide and drug design. Its unique gem-dimethyl group at the α-carbon introduces significant conformational constraints, leading to enhanced metabolic stability and the ability to modulate biological activity. These application notes provide detailed protocols for utilizing AIB in key experimental settings, including assessing peptide stability, investigating transport across the blood-brain barrier, and analyzing its influence on cell signaling and uptake.

Enhancing Peptide Stability with α-Aminoisobutyric Acid

The incorporation of AIB into peptide sequences sterically hinders proteolytic enzymes, significantly extending the peptide's half-life in biological fluids. This is a critical attribute for the development of peptide-based therapeutics.

Quantitative Data: Proteolytic Stability of AIB-Containing Peptides
Peptide SequenceModificationHalf-life in Human Serum (t½)Fold Increase in StabilityReference
Native Peptide XNone15 minutes-Fictional Data
Peptide X-AIBAlanine at position 2 replaced with AIB120 minutes8Fictional Data
GLP-1 AnalogNative Alanine at position 8~2 minutes-[1]
Semaglutide (GLP-1 Analog)Alanine at position 8 replaced with AIB~168 hours (7 days)>5000[1]
Thermolysin Fragment (255-316)Native Alanine at position 304Tm = 63.5 °C-[2]
Thermolysin Fragment (255-316)Ala304Aib substitutionTm = 65.7 °C+2.2 °C[2]
Thermolysin Fragment (255-316)Ala309Aib substitutionTm = 68.9 °C+5.4 °C[2]

Tm (Melting Temperature) is an indicator of thermal stability.

Experimental Protocol: In Vitro Peptide Stability Assay in Human Serum

This protocol details the steps to assess the proteolytic stability of an AIB-containing peptide compared to its native counterpart in human serum.

Materials:

  • Test Peptide (with AIB)

  • Control Peptide (native sequence)

  • Human Serum (pooled, sterile-filtered)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (optional, for metabolite identification)

  • Incubator at 37°C

  • Microcentrifuge tubes

Procedure:

  • Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of both the test and control peptides in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Reaction Setup:

    • In microcentrifuge tubes, mix 90 µL of human serum with 10 µL of the peptide stock solution to achieve a final peptide concentration of 100 µg/mL.

    • Prepare a control sample with peptide in buffer without serum.

    • Incubate all tubes at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take a 20 µL aliquot from each reaction tube.

  • Protein Precipitation:

    • Immediately add the 20 µL aliquot to 80 µL of ice-cold acetonitrile with 0.1% TFA to precipitate serum proteins and stop the enzymatic degradation.

    • Vortex vigorously and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully collect the supernatant containing the peptide fragments.

    • Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide. A C18 column is commonly used with a gradient of water/acetonitrile containing 0.1% TFA.

    • Monitor the peptide elution at a specific wavelength (e.g., 220 nm or 280 nm).

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.

    • Plot the percentage of intact peptide versus time and calculate the half-life (t½) for both the AIB-containing and native peptides.

Experimental Workflow: Peptide Stability Assay

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis stock Peptide Stock Solutions (AIB & Native) mix Mix Peptide and Serum stock->mix serum Human Serum serum->mix incubate Incubate at 37°C mix->incubate sampling Collect Aliquots at Time Points incubate->sampling precipitate Protein Precipitation (ACN/TFA) sampling->precipitate centrifuge Centrifuge to Pellet Proteins precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc RP-HPLC Analysis supernatant->hplc data Data Analysis (Calculate t½) hplc->data G cluster_apical Apical Chamber (Blood Side) cluster_basolateral Basolateral Chamber (Brain Side) AIB [14C]-AIB BMECs Brain Microvascular Endothelial Cells AIB->BMECs Transport Pericytes Pericytes BMECs->Pericytes Cell-Cell Interaction Astrocytes Astrocytes BMECs->Astrocytes Transported_AIB Transported [14C]-AIB BMECs->Transported_AIB G cluster_membrane Cell Membrane GPCR GPCR (e.g., GLP-1R) G_protein G-protein (Gs) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Ligand AIB-Peptide Agonist Ligand->GPCR Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Insulin Secretion) PKA->Response Phosphorylates Targets

References

Troubleshooting & Optimization

Technical Support Center: Amogastrin Gastric Acid Response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent gastric acid responses during experiments with Amogastrin.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the use of this compound to stimulate gastric acid secretion.

FAQs

Q1: We are observing significant variability in gastric acid output in our animal models following this compound administration. What are the potential causes?

A1: Inconsistent gastric acid response to this compound can stem from several factors. It's crucial to consider the physiological state of the animal, experimental procedures, and the potential for tachyphylaxis.[1][2] Variability can be influenced by:

  • Physiological State: Factors such as age, sex, body weight, and even stress levels can affect basal and stimulated acid secretion.[3] The presence of underlying conditions like gastritis (e.g., due to Helicobacter pylori infection) can also alter the gastric acid response.[4][5]

  • Procedural Details: The route and dosage of this compound administration, as well as the method of gastric acid collection, can introduce variability.[2][6] For instance, anesthetized models may show a reduced maximal acid output compared to conscious models.[7]

  • Tachyphylaxis: Repeated administration of this compound or other gastrin receptor agonists within a short timeframe can lead to a diminished response, a phenomenon known as tachyphylaxis or desensitization.[8][9][10] This is due to changes at the receptor level, such as receptor downregulation or desensitization.[9][11]

Q2: Could the timing of this compound administration in relation to feeding affect the results?

A2: Yes, the timing of administration relative to feeding can significantly impact the gastric acid response. A preceding meal can influence the baseline gastric environment and the sensitivity of parietal cells to stimulation.[8] For instance, repeated pentagastrin tests within the same day, especially after a meal, have been shown to result in a marked decrease in stimulated gastric acid output.[8]

Q3: What is tachyphylaxis and how can we avoid it in our experiments?

A3: Tachyphylaxis is a rapid decrease in the response to a drug following repeated administration.[10] In the context of this compound, this means that subsequent doses may elicit a weaker gastric acid secretory response. This can be caused by receptor phosphorylation, internalization, or depletion of necessary signaling molecules.[10][12]

To minimize tachyphylaxis:

  • Allow for sufficient washout periods: Ensure an adequate time interval between this compound administrations to allow for the resensitization of the gastrin receptors. The exact duration may need to be determined empirically for your specific model.

  • Standardize the experimental timeline: Administer this compound at the same point in the experimental protocol across all subjects.

  • Consider a single high-dose administration: If the experimental design allows, a single administration to elicit a maximal response may be preferable to multiple, smaller doses.

Q4: How does this compound stimulate gastric acid secretion, and where could this process be failing?

A4: this compound, a synthetic gastrin analogue, stimulates gastric acid secretion by binding to cholecystokinin B (CCK-B) receptors on parietal cells and enterochromaffin-like (ECL) cells in the stomach.[13][14][15]

The signaling pathway involves:

  • Direct Stimulation of Parietal Cells: this compound binds to CCK-B receptors on parietal cells, triggering an intracellular signaling cascade that leads to the secretion of hydrochloric acid (HCl).[13][15]

  • Indirect Stimulation via ECL Cells: this compound also stimulates ECL cells to release histamine.[14][15][16] Histamine then binds to H2 receptors on nearby parietal cells, further stimulating HCl secretion.[14][17]

Inconsistencies can arise from disruptions at any point in this pathway, including:

  • Alterations in CCK-B receptor density or sensitivity.

  • Impaired histamine release from ECL cells.

  • Dysfunction of the H2 receptor signaling pathway on parietal cells.

  • Inhibitory signals from other pathways, such as somatostatin release.[18][19]

Data Presentation

The following tables summarize quantitative data on gastric acid secretion in response to pentagastrin (a well-studied gastrin analogue similar to this compound) from various experimental models.

Table 1: Maximal Acid Output (MAO) in Different Rat Models in Response to Pentagastrin

Animal ModelMaximal Acid Output (MAO) (μeq/10 min)
Conscious rats with gastric fistulas48 ± 6.3
Anesthetized rats with luminally perfused stomach11.6 ± 1.2
Isolated vascularly perfused rat stomachs (without IMX)2.2 ± 0.4
Isolated vascularly perfused rat stomachs (with IMX)8.0 ± 1.0
Data sourced from a study on pentagastrin-stimulated acid secretion.[7] IMX (isobutyl methylxanthine) is a phosphodiesterase inhibitor.

Table 2: Effect of Repeated Within-Day Pentagastrin Testing on Gastric Acid Output in Humans

Test ConditionMaximal Acid Output (MAO)Peak Acid Output (PAO)
First test (fasted)BaselineBaseline
Second and third tests (post-meal)Decreased to approx. 50% of first testDecreased to approx. 50% of first test
Between-day tests (fasted)No significant differenceNo significant difference
This table illustrates the tachyphylactic effect of repeated pentagastrin administration within a single day.[8]

Experimental Protocols

Protocol 1: In Vivo Measurement of Gastric Acid Secretion in Conscious Rats with Gastric Fistulas

This protocol is adapted from studies investigating pentagastrin-stimulated acid secretion.[7]

Objective: To measure gastric acid output in conscious rats in response to this compound.

Materials:

  • This compound

  • Saline solution

  • pH meter

  • Titrator with 0.1 N NaOH

  • Gastric fistula collection tubes

Procedure:

  • Animal Preparation: Utilize rats surgically fitted with chronic gastric fistulas. Allow for a post-operative recovery period as established by your institution's animal care and use committee.

  • Fasting: Fast the animals overnight (approximately 18 hours) with free access to water.

  • Basal Acid Collection: On the day of the experiment, gently restrain the animal and open the gastric fistula. Collect gastric juice for a predetermined basal period (e.g., 30 minutes).

  • This compound Administration: Administer this compound at the desired dose and route (e.g., subcutaneous or intravenous infusion).

  • Stimulated Acid Collection: Immediately following administration, begin collecting gastric juice in timed intervals (e.g., every 10-15 minutes) for the duration of the experiment (e.g., 1-2 hours).

  • Quantification of Acid Output: Measure the volume of each collected sample. Titrate an aliquot of each sample with 0.1 N NaOH to a neutral pH (e.g., pH 7.0) to determine the acid concentration.

  • Calculation: Calculate the acid output for each interval (volume × concentration) and express the results as μeq/interval. The sum of the outputs during the stimulation period represents the total acid output.

Protocol 2: Pentagastrin Stimulation Test for Gastric Acid Secretory Function

This is a clinical diagnostic protocol that can be adapted for research purposes.[13][20]

Objective: To assess the maximal gastric acid secretory capacity.

Materials:

  • This compound

  • Nasogastric tube

  • Syringes for aspiration

  • pH meter or titrator

Procedure:

  • Patient/Subject Preparation: The subject should fast overnight.

  • Nasogastric Tube Placement: Insert a nasogastric tube into the stomach. The correct placement should be confirmed.

  • Basal Acid Output (BAO) Measurement: Aspirate the entire gastric content and discard. Then, collect gastric secretions for a defined period (e.g., four 15-minute samples) to determine the basal acid output.

  • This compound Administration: Administer a standard dose of this compound, typically via subcutaneous or intramuscular injection.

  • Maximal Acid Output (MAO) Measurement: Following administration, collect gastric secretions for a specified duration (e.g., six 15-minute samples).

  • Analysis: Measure the volume and acid concentration of each sample. The BAO is the acid output during the basal period, and the MAO is the total acid output during the hour following stimulation.

Visualizations

Amogastrin_Signaling_Pathway This compound This compound CCKBR_Parietal CCK-B Receptor (Parietal Cell) This compound->CCKBR_Parietal Binds to CCKBR_ECL CCK-B Receptor (ECL Cell) This compound->CCKBR_ECL Binds to Parietal_Cell Parietal Cell CCKBR_Parietal->Parietal_Cell Activates HCl_Secretion HCl Secretion Parietal_Cell->HCl_Secretion Stimulates ECL_Cell ECL Cell Histamine Histamine ECL_Cell->Histamine Releases CCKBR_ECL->ECL_Cell Activates H2_Receptor H2 Receptor (Parietal Cell) Histamine->H2_Receptor Binds to H2_Receptor->Parietal_Cell Activates Troubleshooting_Inconsistent_Response Start Inconsistent Gastric Acid Response Observed Check_Physiology Review Animal's Physiological State (Age, Health, Stress) Start->Check_Physiology Standardize_Protocol Standardize Experimental Protocol (Dosing, Timing, Fasting) Start->Standardize_Protocol Evaluate_Tachyphylaxis Consider Tachyphylaxis/ Desensitization Start->Evaluate_Tachyphylaxis Control_Variables Control for Variables: - Acclimatize animals - Screen for health status Check_Physiology->Control_Variables If variable Refine_Methodology Refine Acid Collection Methodology Standardize_Protocol->Refine_Methodology If inconsistent Modify_Protocol Modify Protocol: - Adjust dose - Increase washout period Evaluate_Tachyphylaxis->Modify_Protocol If suspected Consistent_Response Consistent Response Achieved Modify_Protocol->Consistent_Response Control_Variables->Consistent_Response Refine_Methodology->Consistent_Response

References

Technical Support Center: α-Aminoisobutyric Acid (AIB) Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for α-aminoisobutyric acid (AIB) assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in AIB uptake experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that can lead to assay variability and provides targeted solutions.

Q1: Why are my background counts or non-specific binding (NSB) levels excessively high?

A: High background is a frequent issue in uptake assays and can obscure the true signal. It often stems from inadequate removal of the radiolabeled AIB that is not specifically transported into the cells.

  • Insufficient Washing: The most common cause is inadequate washing of the cells after incubation with radiolabeled AIB. Residual extracellular tracer will artificially inflate the counts.

    • Solution: Increase the number and volume of wash steps. Use ice-cold phosphate-buffered saline (PBS) or an appropriate assay buffer for washing to immediately halt transport and effectively remove unbound AIB. Ensure complete aspiration of the wash buffer between steps without disturbing the cell monolayer.

  • Inadequate Blocking: Non-specific binding can occur when the tracer adheres to the cell surface or the well plate itself.

    • Solution: Pre-soaking filtermats in a buffer containing Bovine Serum Albumin (BSA) can help reduce non-specific binding to the apparatus during filtration[1]. For assays on adherent cells, ensuring a confluent monolayer can reduce binding to the plastic well surface.

  • Cell Health: Unhealthy or dying cells may have compromised membrane integrity, leading to passive leakage of AIB into the cells.

    • Solution: Ensure cells are healthy and not overgrown before starting the experiment. Use a viability stain like trypan blue to confirm cell health.

Q2: What is causing high variability between my replicate wells (high intra-assay variability)?

A: High variability between replicates compromises the reliability of your data. The goal for intra-assay variability is typically a coefficient of variation (CV) of less than 10%[2][3].

  • Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to different absolute uptake levels.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension thoroughly between pipetting into each well. After seeding, gently rock the plate in a cross pattern to ensure even distribution.

  • Pipetting Inaccuracy: Small errors in the addition of the radiolabeled substrate or inhibitors can cause significant differences.

    • Solution: Use calibrated pipettes and be consistent with your technique. When adding reagents, place the pipette tip below the surface of the liquid in the well to ensure accurate dispensing.

  • Temperature Fluctuations: AIB transport via System A is an active, temperature-dependent process. Even slight temperature differences between wells or plates can alter uptake rates.

    • Solution: Ensure all assay plates are equilibrated to the correct temperature (typically 37°C) before adding the substrate. Avoid placing plates on cold surfaces during incubations. For critical experiments, performing the assay in a temperature-controlled incubator is recommended.

  • Timing Inconsistencies: For short incubation times, even a few seconds of difference in stopping the reaction can lead to variability.

    • Solution: Use a multichannel pipette to add substrate or stop solution to multiple wells simultaneously. Process only one plate at a time to ensure consistent incubation periods for all wells.

Q3: My results are inconsistent from one experiment to the next (high inter-assay variability). What are the likely causes?

  • Reagent Variability: Differences in media batches, serum lots, or the specific activity of the radiolabeled AIB can all contribute to shifts in results.

    • Solution: Aliquot and freeze key reagents like serum and radiolabeled AIB to use the same batch across multiple experiments. Always note lot numbers of reagents.

  • Cell Passage Number: The expression and activity of amino acid transporters can change as cells are passaged over time.

    • Solution: Use cells within a consistent and defined passage number range for all related experiments.

  • Environmental Factors: Subtle changes in incubator CO2 levels, temperature, or humidity can affect cell health and transporter activity.

    • Solution: Regularly calibrate and monitor incubators and other equipment to ensure a stable experimental environment.

Q4: How do I properly differentiate between specific and non-specific AIB uptake?

A: To measure true transporter-mediated uptake, you must subtract the non-specific component.

  • Solution: Include control wells to measure non-specific uptake. This is typically done in two ways:

    • Chemical Inhibition: Incubate control cells with a high concentration (e.g., 10 mM) of a specific, non-metabolized System A substrate like 2-(methylamino)isobutyric acid (MeAIB) alongside the radiolabeled AIB[4][5]. This will competitively block the transporter, so any remaining uptake is considered non-specific.

    • Sodium-Dependence: Since System A is a sodium-coupled transporter, replacing sodium chloride with choline chloride in the uptake buffer will prevent its activity[4]. The uptake measured in the sodium-free buffer represents Na+-independent transport and passive diffusion.

Data & Quantitative Analysis

Understanding the quantitative aspects of your AIB assay is crucial for accurate data interpretation and troubleshooting.

Table 1: Acceptable Assay Variability Benchmarks

This table provides generally accepted limits for coefficients of variation (CV) in transport assays. Consistently exceeding these values indicates a need for assay optimization.

ParameterCoefficient of Variation (CV%)Implication
Intra-Assay Variability < 10%Good precision between replicates within a single experiment.[2][3]
Inter-Assay Variability < 15%Good reproducibility between separate experiments over time.[2][3]
Table 2: Impact of Environmental Factors on AIB Uptake

AIB transport is sensitive to environmental conditions. This table summarizes the expected impact of deviations from optimal parameters.

ParameterConditionExpected Impact on AIB UptakeRationale
Temperature Lower than 37°CDecrease System A is an active transport process that is energy- and temperature-dependent. Lower temperatures reduce the kinetic energy and efficiency of the transporter protein.
Temperature Higher than 45°CDecrease Extreme heat can lead to the denaturation of the transporter protein, causing a rapid loss of activity.
Extracellular pH Acidic (e.g., pH < 7.0)Decrease Low extracellular pH can inhibit the activity of the SNAT2 transporter, a key component of System A, potentially by altering the protonation state of critical amino acid residues in the protein.[6][7][8]
Sodium Ions Absence of Na+Significant Decrease System A transporters are sodium-coupled, meaning they rely on the sodium gradient across the cell membrane to drive AIB uptake. Removing extracellular sodium eliminates this driving force.[4]
Table 3: Competitive Inhibition of System A Transport

System A transports several small, neutral amino acids. The presence of these other substrates will competitively inhibit the uptake of AIB. The following data, adapted from studies on placental membrane vesicles, illustrates the specificity of the transporter.

Inhibitor (10 mM)Substrate (0.1 mM)% Inhibition of Uptake
L-Alanine methyl-AIB94%
Glycine methyl-AIB92%
L-Serine methyl-AIB90%
L-Proline methyl-AIB89%
L-Glutamine methyl-AIB82%
L-Leucine methyl-AIB2%
L-Phenylalanine methyl-AIB1%

Data adapted from Johnson et al., demonstrating the high affinity of System A for small neutral amino acids and low affinity for large, branched-chain amino acids.[9]

Experimental Protocols

Detailed Protocol: Radiolabeled [³H]-AIB Uptake Assay in Adherent Cells

This protocol provides a robust method for measuring System A amino acid transport activity in cultured cells grown in a 24-well plate format.

Materials:

  • Adherent cells (e.g., L6 muscle cells, MCF-7)

  • 24-well cell culture plates

  • Complete culture medium

  • Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)

  • Sodium-Free Uptake Buffer (substitute NaCl with choline chloride)

  • [³H]-α-aminoisobutyric acid (stock solution)

  • Non-labeled AIB or MeAIB (for determining non-specific uptake)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., 0.1% SDS or 0.2 M NaOH)

  • Scintillation vials and scintillation cocktail

  • BCA Protein Assay Kit

Procedure:

  • Cell Seeding: Seed cells in 24-well plates at a density that will result in a near-confluent monolayer on the day of the assay (e.g., 5 x 10⁴ cells/well). Culture for 24-48 hours.[10][11]

  • Pre-incubation/Starvation: On the day of the assay, aspirate the culture medium. Wash each well once with 1 mL of room temperature Uptake Buffer.

  • Conditioning: Add 0.5 mL of Uptake Buffer to each well. For wells determining non-specific uptake, add non-labeled MeAIB to a final concentration of 10 mM. Incubate the plate at 37°C for 15-30 minutes.[1]

  • Initiate Uptake: Prepare the uptake solution containing [³H]-AIB in Uptake Buffer at the desired final concentration (e.g., 1 µCi/mL). To start the transport, aspirate the conditioning buffer and immediately add 0.5 mL of the [³H]-AIB uptake solution to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-15 minutes). This time should be within the linear range of uptake for your specific cell type, which should be determined empirically.

  • Stop Uptake & Wash: To stop the reaction, rapidly aspirate the uptake solution and immediately wash the cells three times with 1 mL of ice-cold PBS per well. This step is critical and must be performed quickly to prevent efflux of the tracer.[1][11]

  • Cell Lysis: After the final wash and complete aspiration, add 0.5 mL of cell lysis buffer (e.g., 0.1% SDS) to each well. Place the plate on a rocker for 30 minutes at room temperature to ensure complete lysis.[12]

  • Scintillation Counting: Transfer the entire lysate from each well to a separate scintillation vial. Add 4-5 mL of scintillation cocktail, cap tightly, and vortex. Measure the radioactivity in a liquid scintillation counter.

  • Protein Quantification: Use an aliquot of the cell lysate from each well to determine the total protein concentration using a BCA assay. This is essential for normalizing the uptake data.

  • Data Analysis:

    • Calculate the average counts per minute (CPM) for each condition.

    • Subtract the average CPM from the non-specific uptake wells from all other wells to get the specific uptake.

    • Normalize the specific CPM to the protein concentration (e.g., CPM/mg protein) and the incubation time (e.g., CPM/mg protein/min).

Visualizations

AIB Transport Assay Workflow

This diagram outlines the key steps in a typical radiolabeled AIB uptake experiment, from cell preparation to final data analysis.

G cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis seed 1. Seed Cells in Plate culture 2. Culture to Confluence seed->culture wash_pre 3. Wash & Pre-incubate (37°C) culture->wash_pre initiate 4. Initiate Uptake (Add [3H]-AIB) wash_pre->initiate incubate 5. Incubate (37°C) (e.g., 10 min) initiate->incubate stop 6. Stop & Wash (Ice-Cold PBS) incubate->stop lyse 7. Lyse Cells stop->lyse count 8. Scintillation Count lyse->count protein 9. Protein Assay lyse->protein normalize 10. Normalize Data (CPM/mg protein) count->normalize protein->normalize

Caption: Standard workflow for a radiolabeled AIB uptake assay.
Troubleshooting Logic for High Background Signal

This decision tree provides a logical path for diagnosing and resolving issues related to high background or non-specific binding in your AIB assay.

G start High Background Signal? check_wash Review Washing Protocol start->check_wash increase_wash Increase Wash Volume and/or Repetitions check_wash->increase_wash Protocol inadequate check_nsb Evaluate NSB Control check_wash->check_nsb Protocol adequate rerun Re-run Assay increase_wash->rerun nsb_high Is NSB Control (e.g., +MeAIB) also high? check_nsb->nsb_high check_cells Assess Cell Health (Viability, Confluency) nsb_high->check_cells Yes optimize_block Optimize Blocking (e.g., BSA) nsb_high->optimize_block No check_cells->rerun optimize_block->rerun

Caption: A troubleshooting decision tree for high background signal.
Regulation of System A (SNAT2) Signaling Pathway

AIB is primarily transported by the Sodium-coupled Neutral Amino Acid Transporter 2 (SNAT2). Its activity and expression are tightly regulated by various cellular signals, including hormones, nutrient availability, and stress.

G insulin Insulin pi3k PI3K / Akt insulin->pi3k + aa_dep Amino Acid Deprivation snat2_exp SNAT2 Gene Expression aa_dep->snat2_exp + cytokines Cytokines (e.g., IL-6) jak JAK cytokines->jak + mtorc1 mTORC1 pi3k->mtorc1 + mtorc1->snat2_exp + stat3 STAT3 jak->stat3 + stat3->snat2_exp + snat2_prot SNAT2 Transporter (at membrane) snat2_exp->snat2_prot Transcription & Translation aib_uptake AIB Uptake snat2_prot->aib_uptake acidosis Metabolic Acidosis (Low pH) acidosis->snat2_prot -

Caption: Key signaling pathways regulating SNAT2 expression and AIB transport.

References

Technical Support Center: α-Aminoisobutyric Acid (AIB) Uptake Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing α-aminoisobutyric acid (AIB) uptake studies. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to ensure the success of your AIB uptake experiments.

Frequently Asked Questions (FAQs)

Q1: What is α-aminoisobutyric acid (AIB) and why is it used in uptake studies?

A1: α-Aminoisobutyric acid (AIB) is a non-metabolizable amino acid analog. Its structural similarity to alanine allows it to be transported into cells via specific amino acid transport systems, primarily System A and System L. Because it is not incorporated into proteins or otherwise metabolized, the amount of radiolabeled AIB that accumulates inside a cell is a direct measure of the transport system's activity. This makes it an excellent tool for studying the regulation of these transporters.

Q2: Which transport systems are responsible for AIB uptake?

A2: AIB is primarily transported by two major amino acid transport systems:

  • System A: This is a sodium-dependent transport system that includes transporters like SNAT1 (SLC38A1) and SNAT2 (SLC38A2). Its activity is dependent on the sodium gradient across the cell membrane.[1][2]

  • System L: This is a sodium-independent transport system that facilitates the exchange of large neutral amino acids. The most well-known transporter in this system is LAT1 (SLC7A5), which often forms a complex with CD98 (4F2hc).[3][4][5]

The contribution of each system to total AIB uptake can vary depending on the cell type and experimental conditions.

Q3: How do I determine the optimal concentration of AIB for my experiment?

A3: The optimal AIB concentration depends on the expression levels of the transporters in your specific cell line and the scientific question you are addressing. It is recommended to perform a saturation kinetics experiment by measuring AIB uptake across a range of concentrations (e.g., 0.1 µM to 10 mM). This will allow you to determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) of the transport system. For routine experiments, using an AIB concentration close to the Km value is often a good starting point as it provides a sensitive range to detect changes in transport activity.

Q4: What is the significance of determining Km and Vmax?

A4: Km (the Michaelis constant) represents the substrate concentration at which the transport rate is half of Vmax. It is an indicator of the affinity of the transporter for the substrate; a lower Km value signifies a higher affinity. Vmax (the maximum velocity) reflects the maximum rate of transport when the transporter is saturated with the substrate.[6][7] Changes in Vmax often indicate a change in the number of functional transporters at the cell surface, while changes in Km can suggest alterations in the transporter's affinity for the substrate.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No AIB Uptake 1. Low transporter expression in the cell line. 2. Inactive transport due to suboptimal conditions (e.g., incorrect buffer, temperature). 3. Cell monolayer is not confluent or cells are unhealthy. 4. Incorrect preparation of radiolabeled AIB.1. Confirm transporter expression using techniques like qPCR or Western blotting. Consider using a cell line known to have high expression or overexpressing the transporter of interest. 2. Ensure the use of a physiological buffer (e.g., Krebs-Ringer-HEPES) and maintain the temperature at 37°C during the uptake assay. For System A, verify the presence of sodium in the buffer. 3. Ensure cells are healthy and have formed a confluent monolayer before starting the experiment. 4. Check the expiration date and specific activity of the radiolabeled AIB.
High Background Signal 1. Inadequate washing to remove extracellular AIB. 2. Non-specific binding of AIB to the cell surface or plate. 3. Cells are lifting from the plate during washing.1. Increase the number and volume of washes with ice-cold stop buffer immediately after the uptake incubation.[8] 2. Pre-coat plates with a blocking agent like poly-D-lysine. Include a control with a competitive inhibitor (e.g., MeAIB for System A) to determine non-specific binding. 3. Wash cells gently. Ensure the cell monolayer is intact before and after the experiment.
Poor Reproducibility 1. Inconsistent cell numbers between wells. 2. Variation in incubation times. 3. Temperature fluctuations during the assay. 4. Pipetting errors.1. Seed cells at a consistent density and ensure even distribution across the plate. Perform a protein assay at the end of the experiment to normalize uptake to the amount of protein per well. 2. Use a multichannel pipette and a consistent workflow to ensure accurate and uniform incubation times for all wells.[9] 3. Pre-warm all solutions and use a water bath or incubator to maintain a constant temperature. 4. Calibrate pipettes regularly and use appropriate pipetting techniques.

Data Presentation: Kinetic Parameters of AIB Uptake

The following table summarizes experimentally determined kinetic parameters for AIB uptake in various biological systems. These values can serve as a reference for designing and interpreting your experiments.

Cell/Tissue Type Transport System Km (mM) Vmax (nmol/min/mg protein) Reference
Mouse Brain SlicesSaturable Component1.120.39 (µmol/g wet wt/min)[10][11]
Human Embryonic Kidney (NHKE) CellsNa+-dependentNot specified, but identical to IHKENot specified[12]
Human Embryonic Kidney (IHKE) CellsNa+-dependentNot specified, but identical to NHKEHigher than NHKE[12]
Rat Brain AstrocytesAlanine-preferring (A)1.35133[13]

Experimental Protocols

Detailed Methodology for a Radiolabeled AIB Uptake Assay

This protocol outlines a standard procedure for measuring AIB uptake in adherent cell cultures.

Materials:

  • Adherent cells cultured in appropriate multi-well plates (e.g., 24-well plates)

  • Complete cell culture medium

  • Krebs-Ringer-HEPES (KRH) buffer (or another suitable physiological buffer)

  • Radiolabeled AIB (e.g., [3H]AIB or [14C]AIB)

  • Unlabeled AIB

  • Ice-cold stop buffer (e.g., KRH buffer without AIB)

  • Cell lysis buffer (e.g., 0.1 N NaOH with 0.1% SDS)

  • Scintillation cocktail

  • Scintillation counter

  • Protein assay reagents (e.g., BCA or Bradford)

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Pre-incubation:

    • On the day of the assay, aspirate the culture medium.

    • Wash the cells twice with pre-warmed KRH buffer.

    • Add pre-warmed KRH buffer to each well and incubate at 37°C for 15-30 minutes to allow the cells to equilibrate.

  • Uptake Initiation:

    • Prepare the uptake solution containing the desired concentration of radiolabeled AIB in KRH buffer.

    • Aspirate the pre-incubation buffer.

    • Add the uptake solution to each well to start the transport reaction. For time-course experiments, stagger the addition of the uptake solution.

  • Incubation: Incubate the plate at 37°C for the desired time period (e.g., 1-15 minutes). The optimal time should be determined in preliminary experiments to ensure measurements are taken during the initial linear phase of uptake.

  • Uptake Termination and Washing:

    • To stop the uptake, rapidly aspirate the uptake solution.

    • Immediately wash the cells three times with ice-cold stop buffer to remove extracellular radiolabeled AIB.

  • Cell Lysis:

    • Aspirate the final wash solution completely.

    • Add cell lysis buffer to each well and incubate at room temperature for at least 30 minutes to ensure complete lysis.

  • Quantification:

    • Transfer an aliquot of the cell lysate to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Use another aliquot of the cell lysate to determine the total protein concentration using a standard protein assay.

  • Data Analysis:

    • Express the AIB uptake as counts per minute (CPM) or disintegrations per minute (DPM) per milligram of protein.

    • Calculate the rate of uptake (e.g., nmol/mg protein/min) based on the specific activity of the radiolabeled AIB.

Visualizations

Signaling Pathways Regulating AIB Transporters

AIB uptake is regulated by complex signaling pathways that respond to nutrient availability, hormones, and cellular stress. The mTORC1 pathway is a key regulator of cell growth and proliferation and is activated by amino acids, including those transported by System L (LAT1).

G Regulation of AIB Transporters by mTORC1 Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AIB_ext α-Aminoisobutyric Acid (AIB) SystemA System A (SNAT2) Na+ Dependent AIB_ext->SystemA Uptake SystemL System L (LAT1/CD98) Na+ Independent AIB_ext->SystemL Uptake AIB_int Intracellular AIB SystemA->AIB_int SystemL->AIB_int AminoAcid_Sensor Amino Acid Sensing AIB_int->AminoAcid_Sensor mTORC1 mTORC1 Protein_Synth Protein Synthesis & Cell Growth mTORC1->Protein_Synth Stimulation AminoAcid_Sensor->mTORC1 Activation

Caption: AIB uptake via System A and System L transporters and subsequent mTORC1 activation.

Experimental Workflow for AIB Uptake Assay

The following diagram illustrates the key steps in a typical AIB uptake experiment.

G Experimental Workflow for AIB Uptake Assay A 1. Seed Cells in Multi-well Plate B 2. Pre-incubation with Buffer A->B C 3. Initiate Uptake with Radiolabeled AIB B->C D 4. Incubate at 37°C C->D E 5. Terminate Uptake & Wash with Ice-Cold Buffer D->E F 6. Lyse Cells E->F G 7. Quantify Radioactivity (Scintillation Counting) F->G H 8. Measure Protein Concentration F->H I 9. Normalize Uptake to Protein Content G->I H->I

Caption: Step-by-step workflow for a typical α-aminoisobutyric acid uptake assay.

References

Technical Support Center: α-Aminoisobutyric Acid (AIB) Efflux and Transport Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and reference data for researchers, scientists, and drug development professionals working with α-aminoisobutyric acid (AIB) and its interaction with cellular transport systems.

Frequently Asked Questions (FAQs)

Q1: What is α-aminoisobutyric acid (AIB) and why is it used in transport studies?

A1: α-Aminoisobutyric acid (AIB) is a non-metabolizable analog of the amino acid alanine. Its key feature is that it is transported into the cell by amino acid transporters but is not incorporated into proteins or otherwise metabolized. This makes it an excellent tool for studying the activity of specific amino acid transport systems in isolation, without the confounding effects of downstream metabolic pathways.

Q2: Which transport systems are responsible for AIB influx and efflux?

A2: AIB is primarily transported by two major classes of solute carrier (SLC) transporters:

  • System A: A sodium-dependent transport system responsible for the uptake of small, neutral amino acids. The members of this family are known as SNATs (e.g., SNAT1/SLC38A1, SNAT2/SLC38A2). This transport is an active process, capable of accumulating AIB against its concentration gradient.

  • System L: A sodium-independent transporter that facilitates the exchange of large neutral amino acids. AIB can be a substrate for some System L transporters, often in an exchange mechanism with other amino acids.

Efflux of AIB is not typically mediated by classical multidrug resistance (MDR) efflux pumps like P-glycoprotein. Instead, efflux is generally understood to be the reverse operation of these same SLC transporters, which can be stimulated by the presence of other amino acids on the opposite side of the membrane (a process called trans-stimulation).[1][2]

Q3: Is AIB a substrate for ABC transporters like P-glycoprotein (P-gp), MRP, or ABCG2?

A3: Based on available scientific literature, there is no direct evidence to suggest that AIB is a substrate for major multidrug resistance ABC transporters such as P-glycoprotein (ABCB1), Multidrug Resistance-Associated Proteins (MRPs/ABCCs), or Breast Cancer Resistance Protein (ABCG2). These pumps typically transport a wide range of structurally diverse xenobiotics, but small, polar molecules like amino acid analogs are not their characteristic substrates. AIB transport and efflux are predominantly handled by SLC-type amino acid transporters.

Q4: What are the key inhibitors used to differentiate AIB transport systems?

A4: Specific inhibitors are crucial for dissecting the contribution of different transport systems to overall AIB flux:

  • MeAIB (α-(Methylamino)isobutyric acid): A specific substrate and competitive inhibitor for System A transporters.[3] It is often used to isolate System A-mediated transport from other pathways.

  • BCH (2-Aminobicyclo[4][4][5]heptane-2-carboxylic acid): A competitive inhibitor of System L transporters. It is used to block the sodium-independent component of AIB transport.

By using these inhibitors alone or in combination, researchers can quantify the relative contributions of System A and System L to AIB transport in their experimental model.

Troubleshooting Guides

This section addresses common issues encountered during AIB transport and efflux experiments.

Problem Potential Cause(s) Recommended Solution(s)
High background/non-specific binding in uptake assay 1. Inadequate washing of cells. 2. Radiolabeled AIB solution is impure. 3. Cells are not fully viable. 4. Non-specific binding to the culture plate.1. Increase the number and volume of ice-cold buffer washes after incubation. 2. Check the purity of the radiolabeled AIB stock. 3. Perform a cell viability test (e.g., Trypan Blue exclusion) before the experiment. 4. Pre-coat plates with a blocking agent like poly-D-lysine or run parallel blank wells (no cells) to determine plate binding.
Low AIB uptake signal 1. Low expression of AIB transporters in the cell line. 2. Incorrect buffer composition (e.g., absence of Na⁺ for System A). 3. Sub-optimal incubation time. 4. Cell monolayer is not confluent.1. Use a positive control cell line known to express high levels of System A or L transporters. Consider inducing transporter expression if possible (e.g., amino acid starvation can upregulate SNAT2). 2. Ensure the uptake buffer contains the appropriate concentration of NaCl (typically 120-140 mM) for System A studies. Use a Na⁺-free buffer (e.g., replacing NaCl with choline chloride) as a negative control. 3. Perform a time-course experiment (e.g., 1, 5, 15, 30, 60 minutes) to determine the linear range of uptake. 4. Ensure cells are at a consistent and high level of confluency for all experiments.
Inconsistent results between experiments 1. Variation in cell passage number or confluency. 2. Temperature fluctuations during incubation. 3. Inconsistent timing of experimental steps. 4. Degradation of reagents.1. Use cells within a consistent and narrow passage number range. Seed cells to achieve similar confluency on the day of the experiment. 2. Use a temperature-controlled incubator or water bath and pre-warm all solutions. 3. Use timers and standardized procedures for all incubation and washing steps. 4. Prepare fresh solutions, especially buffers and inhibitor stocks, regularly.
Efflux rate is too fast or too slow 1. The concentration of the trans-stimulating amino acid is not optimal. 2. The chosen time points for sampling are inappropriate. 3. Cells are losing viability during the efflux period.1. Titrate the concentration of the external amino acid used to stimulate efflux to find the optimal concentration. 2. Perform a pilot experiment with more frequent sampling in the initial phase to capture the rapid component of efflux, and less frequent sampling later. 3. Check cell viability at the beginning and end of the efflux experiment.
Inhibitors (MeAIB/BCH) are not effective 1. Inhibitor concentration is too low. 2. The primary transporter in the cell line is not System A or L. 3. Inhibitor stock has degraded.1. Consult literature for effective concentrations in your cell type or perform a dose-response curve (e.g., 0.1 to 10 mM). 2. Characterize the transport system using a panel of different amino acids as competitors to identify the transporter family. 3. Prepare fresh inhibitor stocks and store them appropriately.

Quantitative Data Summary

The following tables summarize kinetic parameters for AIB transport and inhibitory constants for common inhibitors. Note that these values can vary significantly depending on the cell type, experimental conditions, and temperature.

Table 1: Kinetic Parameters of α-Aminoisobutyric Acid (AIB) Transport

Cell TypeTransport SystemKₘ (mM)Vₘₐₓ (nmol/mg protein/min)Reference
Mouse Brain SlicesSaturable Component1.120.39 (µmol/g wet wt/min)[6]
Human Leukemic LymphocytesSystem AVariable (1.1-10.2 µmol/kg cell H₂O/min initial rate)Not determined[7]
Thermophilic MicroorganismBiphasic SystemNot specifiedNot specified[8][9]
Rat Soleus MuscleSaturable ComponentNot specifiedNot specified[2]

Table 2: Inhibitory Constants (IC₅₀) for System A Transporter Inhibitors

InhibitorTransporterCell LineIC₅₀Reference
MeAIB (α-(Methylamino)isobutyric acid)System A (SNATs)VariousTypically used at saturating concentrations (e.g., 5-10 mM) for >90% inhibition.[3]
Compound 57ESNAT2SKOV3High-affinity, specific concentrations determined by assay.[7]

Experimental Protocols

Protocol 1: [³H]-AIB Uptake Assay in Adherent Cultured Cells

This protocol describes a standard method for measuring the uptake of radiolabeled AIB into cultured cells.

Materials:

  • Adherent cells cultured in 24-well plates

  • [³H]-α-Aminoisobutyric acid ([³H]-AIB) stock solution

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution - HBSS, buffered with HEPES, pH 7.4)

  • Na⁺-free Uptake Buffer (replace NaCl with an equimolar concentration of choline chloride)

  • Ice-cold Wash Buffer (e.g., Phosphate-Buffered Saline - PBS)

  • Cell Lysis Buffer (e.g., 0.1 M NaOH or 1% SDS)

  • Scintillation fluid

  • Inhibitor stocks (e.g., 100 mM MeAIB, 100 mM BCH in water or appropriate solvent)

Procedure:

  • Cell Seeding: Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Preparation: On the day of the assay, pre-warm Uptake Buffers to 37°C. Prepare the [³H]-AIB working solution by diluting the stock in Uptake Buffer to the desired final concentration (e.g., 1-10 µM, with a specific activity of ~0.1 µCi/mL).

  • Washing: Aspirate the culture medium from the wells. Gently wash the cell monolayer twice with 1 mL of pre-warmed Uptake Buffer.

  • Pre-incubation (for inhibitor studies): Add 0.5 mL of Uptake Buffer containing the inhibitor (e.g., 10 mM MeAIB) or vehicle control to the appropriate wells. Incubate for 15-30 minutes at 37°C.

  • Initiate Uptake: Aspirate the pre-incubation solution. Add 0.5 mL of the [³H]-AIB working solution (with or without inhibitors) to each well to start the uptake reaction.

  • Incubation: Incubate the plate at 37°C for the desired time (e.g., 5 minutes, determined from a prior time-course experiment to be in the linear uptake range).

  • Terminate Uptake: Rapidly terminate the transport by aspirating the radioactive solution and immediately washing the cells three times with 1 mL of ice-cold Wash Buffer.

  • Cell Lysis: Add 0.5 mL of Cell Lysis Buffer to each well and incubate at room temperature for at least 30 minutes (or as required for complete lysis).

  • Scintillation Counting: Transfer the lysate from each well into a scintillation vial. Add 4 mL of scintillation fluid, mix well, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: In a parallel set of wells, determine the protein concentration per well (e.g., using a BCA protein assay) to normalize the uptake data (expressed as nmol/mg protein/min).

Protocol 2: AIB Efflux Assay (Trans-stimulation Method)

This protocol measures the efflux of pre-loaded [³H]-AIB from cells, stimulated by an external substrate.

Procedure:

  • Cell Loading: Follow steps 1-6 of the Uptake Assay protocol to load the cells with [³H]-AIB. Use a longer incubation time (e.g., 30-60 minutes) to ensure significant intracellular accumulation.

  • Initial Wash: After loading, rapidly wash the cells three times with 1 mL of ice-cold, Na⁺-containing buffer to remove extracellular [³H]-AIB.

  • Initiate Efflux: Add 1 mL of pre-warmed Efflux Buffer (Uptake Buffer containing a high concentration of a non-radioactive trans-stimulating substrate, e.g., 10 mM L-alanine or AIB) to each well.

  • Sample Collection: At designated time points (e.g., 0.5, 1, 2, 5, 10, 20 minutes), collect the entire volume of the Efflux Buffer from the wells and transfer to scintillation vials. Immediately add 1 mL of fresh Efflux Buffer to the wells to continue the time course.

  • Final Cell Lysis: At the end of the experiment, wash the cells once with ice-cold Wash Buffer and lyse them as described in the uptake protocol (Step 8) to determine the amount of [³H]-AIB remaining in the cells.

  • Scintillation Counting: Measure the radioactivity in the collected efflux samples and the final cell lysate.

  • Data Analysis: Calculate the cumulative percentage of [³H]-AIB released at each time point relative to the total initial intracellular radioactivity (sum of radioactivity in all efflux samples plus the final cell lysate).

Visualizations

Signaling Pathway: Regulation of System A (SNAT2) by mTOR

Amino acid availability is sensed by the cell and signals through the mTORC1 pathway, which in turn can regulate the expression and activity of amino acid transporters like SNAT2, creating a feedback loop to control nutrient uptake.

mTOR_SNAT2_Regulation AminoAcids Amino Acids SNAT2 SNAT2 (System A) Transporter AminoAcids->SNAT2 Uptake mTORC1 mTORC1 SNAT2->mTORC1 Activation Signal (Transceptor function) S6K1 S6K1 mTORC1->S6K1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes TranscriptionFactors Transcription Factors S6K1->TranscriptionFactors Activates TranscriptionFactors->SNAT2 Upregulates Expression AIB_Uptake_Workflow start Start: Seed cells in 24-well plate wash1 Wash cells with pre-warmed buffer start->wash1 preincubate Pre-incubate with/without inhibitor (e.g., MeAIB) wash1->preincubate initiate Initiate uptake with [³H]-AIB solution preincubate->initiate incubate Incubate at 37°C (e.g., 5 min) initiate->incubate terminate Terminate with ice-cold wash buffer (3x) incubate->terminate lyse Lyse cells (e.g., 0.1 M NaOH) terminate->lyse count Scintillation Counting lyse->count normalize Normalize to protein content count->normalize end End: Calculate uptake rate normalize->end Differentiating_Transporters TotalUptake Total AIB Uptake Na_Test {Is Uptake Na⁺-dependent? |  Yes |  No} TotalUptake->Na_Test SystemA_Inhibitor {Inhibited by MeAIB? |  Yes |  No} Na_Test:yes->SystemA_Inhibitor Na⁺-dependent component SystemL_Inhibitor {Inhibited by BCH? |  Yes |  No} Na_Test:no->SystemL_Inhibitor Na⁺-independent component SystemA System A (SNATs) SystemA_Inhibitor:yes->SystemA Other Other Transport Mechanism SystemA_Inhibitor:no->Other SystemL System L SystemL_Inhibitor:yes->SystemL SystemL_Inhibitor:no->Other

References

α-Aminoisobutyric Acid (AIB) Data Normalization & Experimental Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for α-Aminoisobutyric Acid (AIB) experimental workflows. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the accuracy and reproducibility of your AIB uptake and transport experiments.

Frequently Asked Questions (FAQs)

Q1: What is α-aminoisobutyric acid (AIB) and why is it used in transport studies?

A1: α-Aminoisobutyric acid (AIB) is a non-proteinogenic amino acid, meaning it is not incorporated into proteins.[1] This property makes it an excellent tracer for studying the activity of amino acid transport systems, particularly System A and System L, as it is taken up by cells but not subsequently metabolized.[2][3] Its accumulation within the cell is therefore a direct measure of transporter activity.

Q2: Which amino acid transport systems are responsible for AIB uptake?

A2: AIB is primarily transported by two major amino acid transport systems:

  • System A: A sodium-dependent transporter that mediates the uptake of small, neutral amino acids. This system is sensitive to inhibitors like methylaminoisobutyric acid (MeAIB).

  • System L: A sodium-independent transporter that facilitates the exchange of large neutral amino acids. This system can be blocked by inhibitors such as 2-aminobicyclo[4][4][5]-heptane-2-carboxylic acid (BCH).[5]

Q3: What are the most common methods for normalizing AIB uptake data?

A3: Normalization is crucial to account for variability in cell number or tissue size between experimental wells or samples. The most common methods include:

  • Total Cellular Protein: After the uptake assay, cells are lysed, and the total protein content is quantified using methods like the Bradford or BCA assay. AIB uptake is then expressed as nmol AIB/mg protein/unit time.

  • Cell Number: Cells in parallel wells are counted using a hemocytometer or an automated cell counter. Data is expressed as nmol AIB/10^6 cells/unit time.

  • Genomic DNA (gDNA): Similar to protein normalization, gDNA is extracted and quantified. This method is particularly useful when comparing cells with different sizes or protein content.

For fluorescent-based assays, normalization can be achieved by calculating the area under the curve (AUC) of the fluorescence signal over time or by averaging the normalized fluorescence ratio before the signal reaches a plateau.[5]

Data Normalization Methods

Proper data normalization is critical for the accurate interpretation of AIB transport studies. The choice of method depends on the experimental design and the specific research question.

Normalization MethodPrincipleAdvantagesDisadvantages
Total Cellular Protein Relates AIB uptake to the total amount of protein in the sample.Relatively simple and inexpensive. Can be performed on the same sample after uptake measurement.Assumes that the experimental treatment does not alter the protein content per cell.
Cell Number Relates AIB uptake to the number of cells.Direct and easy to interpret.Requires separate wells for cell counting, which can introduce variability. Not suitable for tissue explants.
Genomic DNA (gDNA) Relates AIB uptake to the amount of DNA in the sample.Less affected by changes in cell size or protein expression.More laborious and expensive than protein or cell number normalization.
Internal Control A co-transported, non-interfering labeled molecule is used as a reference.Can account for well-to-well variations in cell plating and washing steps.Finding a suitable internal control that does not interfere with AIB transport can be challenging.

Troubleshooting Guide

This guide addresses common issues encountered during AIB uptake experiments.

IssuePossible Cause(s)Recommended Solution(s)
High background signal/non-specific binding - Inadequate washing to remove extracellular AIB.- Issues with the radiolabel or fluorescent probe.- Increase the number and volume of wash steps with ice-cold buffer.- Ensure the purity of the labeled AIB.- Include a control with a competitive inhibitor (e.g., high concentration of unlabeled AIB) to determine non-specific binding.
Low AIB uptake signal - Low transporter expression in the chosen cell line.- Presence of competing amino acids in the medium.- Suboptimal incubation time or temperature.- Cell health issues (low viability).- Use a cell line known to express high levels of System A or System L transporters.- Perform uptake in a buffer free of competing amino acids.- Optimize incubation time and temperature (typically 37°C).- Ensure high cell viability (>95%) before starting the experiment.
High variability between replicate wells - Inconsistent cell seeding density.- Pipetting errors during reagent addition or washing.- Edge effects in the microplate.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate or fill them with buffer to minimize evaporation.
Unexpected inhibitor effects - Inhibitor concentration is too low or too high.- Inhibitor is not specific for the target transporter.- Off-target effects of the inhibitor.- Perform a dose-response curve to determine the optimal inhibitor concentration.- Use multiple, structurally different inhibitors to confirm specificity.- Consult literature for known off-target effects.
Artifacts in radiolabeled assays - Extravasation of the radiotracer at the injection site (in vivo studies).- Contamination of surfaces or equipment.- Ensure proper injection technique.- Follow strict radiation safety protocols and decontaminate all surfaces.

Experimental Protocols

Protocol 1: Radiolabeled AIB Uptake Assay in Cultured Cells
  • Cell Seeding: Plate cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Washing: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

  • Pre-incubation: Add KRH buffer to each well and pre-incubate at 37°C for 15-30 minutes to deplete intracellular amino acids.

  • Uptake Initiation: Aspirate the pre-incubation buffer and add KRH buffer containing a known concentration of radiolabeled AIB (e.g., [¹⁴C]AIB or [³H]AIB) and any experimental compounds (e.g., inhibitors).

  • Uptake Termination: After the desired incubation time (e.g., 1-15 minutes), rapidly aspirate the uptake solution and wash the cells three times with ice-cold KRH buffer to stop the transport process.

  • Cell Lysis: Add a lysis buffer (e.g., 0.1 M NaOH with 1% SDS) to each well and incubate for at least 30 minutes.

  • Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Normalization: In parallel wells, determine the total protein content or cell number for data normalization.

Protocol 2: Normalization by Total Protein Content (BCA Assay)
  • Following cell lysis from the uptake assay, take an aliquot of the cell lysate.

  • Prepare a set of protein standards of known concentrations (e.g., using bovine serum albumin).

  • Add the BCA assay reagents to the standards and lysate samples in a microplate.

  • Incubate the plate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the protein concentration of the samples based on the standard curve.

  • Normalize the AIB uptake data by dividing the counts per minute (CPM) or disintegrations per minute (DPM) by the protein concentration (e.g., CPM/µg protein).

Signaling Pathways Regulating AIB Transport

AIB transport is intricately linked to cellular nutrient sensing pathways, primarily the mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway. This pathway acts as a central regulator of cell growth and proliferation in response to amino acid availability.

AIB_Transport_Signaling AIB_ext Extracellular AIB SystemA System A Transporter (e.g., SNAT2) AIB_ext->SystemA Na+ dependent SystemL System L Transporter (e.g., LAT1/4F2hc) AIB_ext->SystemL Na+ independent AIB_int Intracellular AIB SystemA->AIB_int SystemL->AIB_int AA_pool Intracellular Amino Acid Pool AIB_int->AA_pool RagGTPase Rag GTPases AA_pool->RagGTPase Activates mTORC1 mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes ProteinSynth Protein Synthesis mTORC1->ProteinSynth Promotes Lysosome Lysosome Lysosome->mTORC1 Activation Site RagGTPase->mTORC1 Recruits to Lysosome

Caption: AIB transport and its regulation via the mTORC1 signaling pathway.

The uptake of AIB and other amino acids via transporters like System A and System L increases the intracellular amino acid pool.[4] This is sensed by the cell, leading to the activation of Rag GTPases.[3] Activated Rag GTPases then recruit mTORC1 to the lysosomal surface, where it becomes activated.[1][6] Active mTORC1 subsequently promotes cell growth and protein synthesis by phosphorylating downstream targets.[6]

Experimental Workflow for AIB Uptake and Normalization

The following diagram illustrates a typical workflow for an AIB uptake experiment, from cell culture to data analysis.

AIB_Workflow cluster_analysis Data Acquisition & Normalization start Start plate_cells Plate Cells in Multi-well Plate start->plate_cells incubate Incubate to Desired Confluency plate_cells->incubate wash Wash with Uptake Buffer incubate->wash add_AIB Add Radiolabeled AIB +/- Inhibitors wash->add_AIB incubate_uptake Incubate for Defined Time add_AIB->incubate_uptake stop_wash Stop Uptake & Wash with Cold Buffer incubate_uptake->stop_wash lyse Lyse Cells stop_wash->lyse scintillation Scintillation Counting (AIB Uptake) lyse->scintillation protein_assay Protein Assay (Normalization) lyse->protein_assay calculate Calculate Normalized Uptake (e.g., DPM / µg protein) scintillation->calculate protein_assay->calculate end End calculate->end

References

Technical Support Center: Gastrin and its Analogues - Delivery Methods for Conscious Animals

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the common routes of administration for gastrin analogues in conscious animals?

A1: The most common parenteral routes for administering substances like gastrin analogues to conscious laboratory animals include intravenous (IV), subcutaneous (SC), and intraperitoneal (IP) injections.[1][2] The choice of route depends on the desired speed of onset, duration of action, and the formulation of the compound. For continuous delivery, osmotic pumps are often used for subcutaneous infusions.[3][4]

Q2: How do I choose the appropriate vehicle for my gastrin analogue?

A2: The vehicle should be sterile, isotonic, and at a physiological pH (around 7.4) to minimize irritation and stress to the animal.[2] Common vehicles include sterile saline (0.9% sodium chloride), phosphate-buffered saline (PBS), and for some formulations, solutions containing a small percentage of a solubilizing agent like DMSO, which should be used with caution and in low concentrations. The final formulation should be sterile and endotoxin-free.

Q3: What are the typical dosages for gastrin analogues in rodent studies?

A3: Dosages can vary widely depending on the specific gastrin analogue, the animal model, and the intended physiological effect. It is crucial to perform a dose-response study to determine the optimal dose for your experiment. As a starting point, review literature for similar compounds or gastrin itself.

Q4: How can I minimize stress to the animals during administration?

A4: Proper handling and restraint techniques are critical.[2] Acclimatize the animals to the procedures before the actual experiment. For injections, use the smallest possible needle gauge appropriate for the substance's viscosity.[2] For repeated administrations, it's important to alternate injection sites.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation of the gastrin analogue in the vehicle - pH of the solution is not optimal for solubility.- The concentration of the analogue is too high.- Incompatibility with the chosen vehicle.- Adjust the pH of the vehicle.- Prepare a more dilute solution.- Test alternative, sterile vehicles.
Animal shows signs of distress after injection (e.g., vocalization, excessive grooming of the injection site) - The formulation may be irritating (e.g., non-physiological pH, high concentration of co-solvent).- Injection was performed too quickly.- Improper injection technique.- Ensure the vehicle is isotonic and at a neutral pH.[2]- Inject the solution slowly.- Review and practice proper injection techniques to avoid tissue damage.
Inconsistent or unexpected experimental results - Inaccurate dosing.- Degradation of the gastrin analogue.- Improper route of administration for the desired effect.- High variability between animals.- Ensure accurate calibration of all equipment.- Prepare fresh solutions and store them appropriately.- Verify that the chosen administration route aligns with the expected pharmacokinetic profile.- Increase the number of animals per group to improve statistical power.
Blockage of infusion cannula (for continuous delivery) - Precipitation of the compound.- Kinking of the cannula.- Tissue reaction at the cannula tip.- Ensure the long-term stability of the formulation.- Secure the cannula properly to prevent kinking.- Flush the cannula with sterile saline before and after infusion.

Experimental Protocols

Intravenous (IV) Bolus Injection in a Conscious Rat

Objective: To achieve a rapid and complete systemic distribution of a gastrin analogue.

Materials:

  • Gastrin analogue solution in a sterile, isotonic vehicle.

  • Appropriately sized syringe (e.g., 1 mL).

  • Small gauge needle (e.g., 27-30G).

  • Restraining device for rats.

Procedure:

  • Properly restrain the conscious rat. The lateral tail vein is a common site for IV injections in rats.[1]

  • Slightly warm the tail with a heat lamp or warm water to dilate the veins, making them more visible.

  • Disinfect the injection site with an appropriate antiseptic.

  • Insert the needle into the lateral tail vein, bevel up.

  • Gently aspirate to confirm the needle is in the vein (a small amount of blood should enter the syringe).

  • Inject the solution slowly. The maximum bolus injection volume is typically 1-5 ml/kg.[1]

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitor the animal for any adverse reactions.

Subcutaneous (SC) Infusion using an Osmotic Pump in a Conscious Mouse

Objective: To provide continuous and controlled delivery of a gastrin analogue over an extended period.

Materials:

  • Osmotic minipump.

  • Gastrin analogue solution.

  • Surgical instruments for implantation.

  • Anesthesia and analgesia as per IACUC protocol.

Procedure:

  • Anesthetize the mouse according to your approved protocol.

  • Shave and disinfect the surgical area, typically on the back, slightly posterior to the scapulae.

  • Make a small incision in the skin.

  • Create a subcutaneous pocket using blunt dissection.

  • Insert the primed osmotic minipump into the pocket.

  • Close the incision with sutures or surgical staples.

  • Administer post-operative analgesia as required.

  • Allow the animal to recover fully from anesthesia in a warm, clean cage.

  • Monitor the animal daily for signs of infection or discomfort at the surgical site.

Quantitative Data Summary

The following tables provide general guidelines for injection volumes and needle sizes for common laboratory animals. Specific values for Amogastrin are not available and should be determined empirically.

Table 1: Recommended Maximum Injection Volumes for Conscious Animals

RouteMouse (20-30g)Rat (200-300g)
Intravenous (IV)0.2 mL0.5 mL
Subcutaneous (SC)0.5 - 1.0 mL1.0 - 2.0 mL
Intraperitoneal (IP)1.0 mL2.0 - 5.0 mL

Data compiled from general guidelines for laboratory animal procedures.[1][3]

Table 2: Recommended Needle Sizes for Injections in Rodents

RouteMouseRat
Intravenous (IV)27-30 G25-27 G
Subcutaneous (SC)25-27 G23-25 G
Intraperitoneal (IP)25-27 G23-25 G

Data compiled from general guidelines for laboratory animal procedures.[1][3]

Visualizations

Gastrin Signaling Pathway

Gastrin and its analogues primarily exert their effects by binding to the Cholecystokinin B (CCKB) receptor, a G-protein coupled receptor.[5][6] This binding initiates a cascade of intracellular signaling events.

GastrinSignaling Gastrin Gastrin / Analogue CCKBR CCKB Receptor Gastrin->CCKBR Gq Gq protein CCKBR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ release IP3->Ca2 stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Proliferation Cell Proliferation & Acid Secretion Ca2->Proliferation contributes to MAPK MAPK Pathway (e.g., ERK1/2) PKC->MAPK activates MAPK->Proliferation leads to PK_Workflow A Animal Acclimatization (7 days) B Baseline Blood Sample A->B C Gastrin Analogue Administration (e.g., IV) B->C D Serial Blood Sampling (e.g., 5, 15, 30, 60, 120, 240 min) C->D E Plasma Separation D->E F LC-MS/MS Analysis of Analogue Concentration E->F G Pharmacokinetic Modeling (Half-life, AUC, etc.) F->G

References

Validation & Comparative

A Comparative Guide to Amogastrin and Pentagastrin for Gastric Function Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Amogastrin (Tetragastrin) and Pentagastrin, two synthetic gastrin analogues used in gastric function testing. The information presented is based on available experimental data to assist researchers and clinicians in selecting the appropriate agent for their specific needs.

Introduction

Gastric function tests are essential diagnostic tools for evaluating disorders related to gastric acid secretion, such as Zollinger-Ellison syndrome, pernicious anemia, and atrophic gastritis. These tests often involve the use of secretagogues to stimulate maximal acid output from the stomach's parietal cells. This compound (Tetragastrin) and Pentagastrin are two such agents that mimic the physiological effects of endogenous gastrin.

Structural and Mechanistic Comparison

This compound, also known as Tetragastrin, is the C-terminal tetrapeptide of gastrin. It represents the smallest peptide fragment of gastrin that retains its physiological activity. Pentagastrin is a synthetic pentapeptide that also incorporates the active C-terminal tetrapeptide sequence of gastrin but includes an additional N-terminal amino acid derivative.

Both this compound and Pentagastrin exert their effects by binding to and activating the cholecystokinin B (CCK-B) receptors on parietal cells and enterochromaffin-like (ECL) cells in the stomach.[1] This binding initiates a signaling cascade that ultimately leads to the secretion of hydrochloric acid (HCl) by the parietal cells. The activation of CCK-B receptors on ECL cells stimulates the release of histamine, which in turn acts on H2 receptors on parietal cells to further potentiate acid secretion.[2]

Performance in Gastric Acid Secretion

Quantitative data on the maximal acid output (MAO) stimulated by both agents have been reported in various studies. While direct head-to-head comparative trials are limited, the available data allows for an indirect comparison of their efficacy.

AgentTypical DosageReported Maximal Acid Output (MAO)Reference
This compound (Tetragastrin) 8 µg/kg/hr (intravenous infusion in rats)Dose-dependent increase in acid secretion[3]
Pentagastrin 6 µg/kg (subcutaneous or intramuscular)MAO in duodenal ulcer patients significantly greater than in non-duodenal ulcer subjects.[4]
6 µg/kg or 12 µg/kgNo significant change in MAO with increased dosage in Chinese patients with duodenal ulcer.[5]
6 µg/kg/hrEffective in stimulating maximal gastric acid secretion.[6]

Experimental Protocols

The administration protocols for this compound (Tetragastrin) and Pentagastrin in gastric function tests are similar, typically involving the following steps:

General Gastric Acid Secretion Test Protocol
  • Patient Preparation: The patient is required to fast overnight to ensure a basal (unstimulated) state of gastric secretion.[7]

  • Nasogastric Tube Insertion: A nasogastric tube is inserted into the stomach to allow for the collection of gastric contents.[7]

  • Basal Acid Output (BAO) Collection: Gastric juice is collected for a defined period (e.g., one hour) to measure the basal acid output.[7]

  • Administration of Stimulant:

    • Pentagastrin: Typically administered as a subcutaneous or intramuscular injection at a dose of 6 µg/kg.[7]

    • This compound (Tetragastrin): Can be administered via intravenous infusion, with dosages varying depending on the study protocol (e.g., 8 µg/kg/hr in rat studies).[3]

  • Stimulated Acid Output Collection: Following administration of the stimulant, gastric juice is collected at regular intervals (e.g., every 15 minutes) for a specified duration (e.g., one to two hours) to determine the maximal acid output (MAO).[7]

  • Sample Analysis: The collected gastric juice samples are analyzed for volume, pH, and titratable acidity to calculate the acid output in milliequivalents per hour (mEq/hr).[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway for gastrin analogues and a typical experimental workflow for a gastric function test.

G cluster_0 Gastrin Analogue Signaling Pathway Gastrin Analogue\n(this compound/Pentagastrin) Gastrin Analogue (this compound/Pentagastrin) CCK-B Receptor\n(Parietal/ECL Cell) CCK-B Receptor (Parietal/ECL Cell) Gastrin Analogue\n(this compound/Pentagastrin)->CCK-B Receptor\n(Parietal/ECL Cell) Binds to Signaling Cascade Signaling Cascade CCK-B Receptor\n(Parietal/ECL Cell)->Signaling Cascade Activates Histamine Release\n(from ECL Cell) Histamine Release (from ECL Cell) Signaling Cascade->Histamine Release\n(from ECL Cell) Stimulates HCl Secretion\n(from Parietal Cell) HCl Secretion (from Parietal Cell) Signaling Cascade->HCl Secretion\n(from Parietal Cell) Directly stimulates H2 Receptor\n(Parietal Cell) H2 Receptor (Parietal Cell) Histamine Release\n(from ECL Cell)->H2 Receptor\n(Parietal Cell) Acts on H2 Receptor\n(Parietal Cell)->HCl Secretion\n(from Parietal Cell) Potentiates

Signaling pathway of gastrin analogues.

G cluster_1 Experimental Workflow for Gastric Function Test A Patient Fasting (Overnight) B Nasogastric Tube Insertion A->B C Basal Acid Output (BAO) Collection (1 hour) B->C D Administer Stimulant (this compound/Pentagastrin) C->D E Stimulated Acid Output Collection (1-2 hours) D->E F Sample Analysis (Volume, pH, Acidity) E->F G Data Interpretation (BAO, MAO) F->G

General workflow of a gastric function test.

Side Effect Profiles

Both this compound (Tetragastrin) and Pentagastrin are generally well-tolerated, but they can be associated with some side effects.

Side EffectThis compound (Tetragastrin)Pentagastrin
Common Anxiogenic effects (panic attacks in high doses)[8][9]Abdominal discomfort, nausea, flushing, sensation of warmth[1][10]
Less Common Cardiovascular effects (increased heart rate and blood pressure)[9]Dizziness, headache, transient hypotension or hypertension, tachycardia[6][10]
Rare Not well-documentedAllergic reactions (rash, itching, swelling)[10]

Conclusion

Both this compound (Tetragastrin) and Pentagastrin are effective stimulants of gastric acid secretion for diagnostic purposes. Pentagastrin is more widely documented in the clinical literature, with well-established protocols and a known side effect profile. This compound, as the minimal active fragment of gastrin, is also effective but has been noted for its potent anxiogenic effects at higher doses in research settings. The choice between the two may depend on the specific research or clinical question, availability, and the desired side effect profile. For routine clinical gastric function testing, Pentagastrin has a more extensive history of use. Researchers investigating the physiological roles of gastrin and its analogues may find this compound (Tetragastrin) to be a valuable tool.

References

A Comparative Guide to α-Aminoisobutyric Acid and Other Non-Metabolizable Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Non-proteinogenic amino acids, which are not incorporated into proteins during synthesis, are invaluable tools in biological research.[1][2] Their resistance to metabolic degradation makes them ideal probes for studying amino acid transport, cellular signaling, and for enhancing the stability of peptide-based therapeutics.[1][3] Among these, α-aminoisobutyric acid (AIB) is a widely used exemplar, primarily for its specificity towards certain transport systems.[4] This guide provides an objective comparison of AIB with other key non-metabolizable amino acids, supported by experimental data and detailed protocols.

Overview and Comparison of Key Analogs

AIB and its counterparts are primarily distinguished by their affinity for different amino acid transport systems. These systems, such as System A and System L, have distinct substrate specificities, modes of transport (e.g., sodium-dependent vs. independent), and expression patterns across different cell types. Understanding these differences is critical for selecting the appropriate analog for a given experimental question.

α-Aminoisobutyric Acid (AIB) AIB is a simple, non-metabolizable analog of alanine characterized by a gem-dimethyl group at the α-carbon.[3][5] It is a classic substrate for the sodium-dependent System A transporters (including SNAT1/SLC38A1 and SNAT2/SLC38A2), which are responsible for the uptake of small, neutral amino acids.[6][7] Its metabolic inertness and transport characteristics make it an excellent tool for measuring System A activity and for studying processes regulated by this transporter, such as cell growth and insulin response.[7][8]

N-methyl-AIB (MeAIB) MeAIB is a derivative of AIB and is considered a highly specific substrate for System A transporters.[6][9] This specificity makes it a valuable tool for isolating and studying the function of System A, even in cells where other transport systems are active.[8][10] Like AIB, it is not metabolized and its uptake can be used to probe the regulation of System A, which is often linked to cellular growth rates and amino acid availability.[8][11]

Cycloleucine Cycloleucine (1-aminocyclopentane-1-carboxylic acid) is a non-metabolizable analog of leucine.[12][13] It is primarily transported by the sodium-independent System L transporters, such as LAT1/SLC7A5.[14][15] System L is crucial for the transport of large, neutral amino acids (e.g., leucine, phenylalanine) and is often upregulated in cancer cells to meet their high metabolic demands.[14][16] Cycloleucine is also known to inhibit nucleic acid methylation.[12]

BCH (2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid) BCH is another widely used System L inhibitor and substrate.[14][17] It competitively inhibits the uptake of large neutral amino acids like leucine.[18][19] By blocking System L, BCH can induce amino acid starvation, suppress mTORC1 signaling, and trigger apoptosis in cancer cells, making it a key compound for studying cancer metabolism.[16][18]

Quantitative Data Comparison

The table below summarizes the primary transport systems and reported kinetic parameters for these non-metabolizable amino acids. Note: Km (Michaelis constant) and Vmax (maximum transport velocity) values can vary significantly depending on the cell type, experimental conditions, and specific transporter isoform.

Amino Acid AnalogPrimary Transport SystemTypical Km (µM)Key Experimental Applications
α-Aminoisobutyric Acid (AIB) System A (Na+-dependent)270 (in yeast)[20]Measuring System A activity, studying insulin and growth factor signaling.[7]
N-methyl-AIB (MeAIB) System A (Na+-dependent)Specific substrate[6][9]Highly specific tracer for System A transport.[8][11]
Cycloleucine System L (Na+-independent)124 (in E. granulosus)[21]Probing System L function, studying leucine-dependent signaling.[15]
BCH System L (Na+-independent)IC50: 131.5 (for L-leucine uptake)[19]Inhibiting System L, studying cancer cell metabolism and apoptosis.[14][16]

Signaling Pathways and Experimental Workflows

Amino Acid Transport Systems

Non-metabolizable amino acids are transported into the cell by specific carrier proteins. AIB and MeAIB primarily use the Na+-dependent System A, while Cycloleucine and BCH use the Na+-independent System L. This differential transport is the basis for their selective use in research.

cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular SystemA System A (e.g., SNAT2) AIB_in AIB / MeAIB SystemA->AIB_in Na_int Na+ SystemA->Na_int SystemL System L (e.g., LAT1) BCH_in BCH / Cycloleucine SystemL->BCH_in AIB AIB / MeAIB AIB->SystemA BCH BCH / Cycloleucine BCH->SystemL Na_ext Na+ Na_ext->SystemA co-transport

Figure 1. Differential transport of non-metabolizable amino acids.

Amino Acid Sensing and mTORC1 Activation

Amino acids are critical signaling molecules that regulate cell growth and metabolism, largely through the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway.[22][23] Once inside the cell, amino acids, or their non-metabolizable mimics, signal to the Rag GTPases on the lysosomal surface.[22][24] This leads to the recruitment and activation of mTORC1, which then phosphorylates downstream targets to promote anabolic processes. Using analogs like AIB or BCH allows researchers to stimulate or inhibit this pathway by modulating intracellular amino acid levels perceived by the cell.

cluster_0 cluster_1 Lysosome AA Amino Acids (or Analogs like AIB) Rag Rag GTPases AA->Rag Activates Inhibitor Transport Inhibitors (e.g., BCH) Inhibitor->Rag Inhibits mTORC1 mTORC1 Rag->mTORC1 Recruits & Activates S6K1 S6K1 / 4E-BP1 mTORC1->S6K1 Phosphorylates Growth Cell Growth & Proliferation S6K1->Growth Promotes

Figure 2. Role of amino acids in mTORC1 signaling pathway.

Experimental Protocols

Cellular Amino Acid Uptake Assay (Radiolabeled Method)

This protocol describes a standard method for measuring the uptake of a non-metabolizable amino acid, such as [14C]AIB, into cultured cells.

Workflow Diagram

A 1. Seed Cells in 12-well plates B 2. Wash Cells with uptake buffer A->B C 3. Incubate with [14C]AIB B->C D 4. Stop Uptake & Wash with ice-cold buffer C->D E 5. Lyse Cells D->E F 6. Measure Radioactivity (Scintillation Counter) E->F G 7. Normalize to protein content F->G

Figure 3. Workflow for a radiolabeled amino acid uptake assay.

Methodology

  • Cell Culture: Seed adherent cells (e.g., HeLa, K562) into 12-well plates at a density that will result in a confluent monolayer on the day of the assay.[25] Culture overnight.

  • Preparation:

    • Prepare uptake buffer (e.g., Hank's Balanced Salt Solution - HBSS) and ice-cold wash buffer (e.g., PBS).[26]

    • Prepare a stock solution of the radiolabeled amino acid (e.g., [14C]AIB or [3H]Leucine for System L studies) in uptake buffer at the desired final concentration. Include unlabeled analog for competition experiments if needed.

  • Uptake Measurement:

    • Aspirate the culture medium from the wells.

    • Wash the cells twice with 1 mL of pre-warmed (37°C) uptake buffer.[25][27]

    • Aspirate the buffer and add 0.5 mL of the radiolabeled amino acid solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 1-15 minutes, determined via a time-course experiment to ensure initial uptake rates are measured).[25]

  • Stopping the Reaction:

    • To terminate the uptake, rapidly aspirate the radioactive solution.

    • Immediately wash the cells three times with 1 mL of ice-cold wash buffer to remove extracellular tracer.

  • Cell Lysis and Quantification:

    • Add 0.5 mL of a suitable lysis buffer (e.g., 0.2 N NaOH with 0.2% SDS) to each well and incubate for at least 30 minutes.[25]

    • Transfer the lysate to a scintillation vial.

    • Add 5 mL of scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • In parallel wells, determine the total protein concentration using a standard method (e.g., BCA assay) to normalize the uptake data.

    • Express the results as nmol (or pmol) of amino acid/mg of protein/minute.

Metabolic Stability Assay

This protocol is designed to confirm the non-metabolizable nature of an amino acid analog within a cellular system using Liquid Chromatography-Mass Spectrometry (LC-MS).

Methodology

  • Cell Treatment: Culture cells to near confluence in a 6-well plate. Incubate the cells with a high concentration (e.g., 1 mM) of the non-labeled amino acid analog (e.g., AIB) for an extended period (e.g., 18-24 hours).[20]

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of an ice-cold extraction solvent (e.g., 80% methanol) to the plate and incubate at -20°C for 15 minutes.

    • Scrape the cells and transfer the cell extract/solvent mixture to a microcentrifuge tube.

  • Sample Preparation:

    • Centrifuge the extract at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and dry it completely using a vacuum concentrator.

    • Reconstitute the dried pellet in a small volume of a suitable solvent (e.g., 50% methanol) for LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the sample using an LC-MS system.

    • Monitor for the parent mass of the amino acid analog.

    • Search for potential metabolic products by looking for mass shifts corresponding to common metabolic reactions (e.g., hydroxylation, demethylation, conjugation).

  • Data Interpretation: The absence of significant new peaks corresponding to potential metabolites, with the parent compound remaining as the predominant peak, confirms the metabolic stability of the analog.[20]

References

A Comparative Analysis of Amogastrin and Histamine Stimulation on Gastric Acid Secretion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the effects of amogastrin (using its synthetic analog, pentagastrin) and histamine on gastric acid secretion. The information presented is supported by experimental data to assist researchers and professionals in the fields of pharmacology and drug development in understanding the nuances of these two critical stimulants of gastric function.

Quantitative Comparison of Secretory Effects and Side Profiles

The following table summarizes the key quantitative data from comparative studies on pentagastrin and histamine.

ParameterThis compound (Pentagastrin) StimulationHistamine StimulationKey Findings & Citations
Maximal Acid Output (MAO) Elicits a maximal acid output comparable to histamine.The established standard for maximal acid secretion stimulation.Studies have shown that both agents produce an equal maximal output of acid and pepsin.[1]
Potency More potent than histamine in stimulating acid and pepsin secretion.Less potent compared to pentagastrin on a weight-for-weight basis.Pentagastrin is considered more potent in its stimulatory effects.[1]
Onset of Action The rate of response is faster with pentagastrin.Slower onset of action compared to pentagastrin.The peak secretory effect with pentagastrin is observed within 45 to 60 minutes.[2]
Common Side Effects Nausea, abdominal discomfort, sensation of warmth or flushing, transient hypotension, and tachycardia.[3]Flushing, headache, hypotension, tachycardia, and bronchoconstriction.Pentagastrin is generally associated with fewer and milder side effects compared to histamine.[2]

Signaling Pathways of this compound and Histamine

The distinct mechanisms of action of this compound and histamine are initiated by their binding to different receptors on the surface of gastric parietal cells. These interactions trigger separate intracellular signaling cascades that converge on the final step of acid secretion.

This compound (Gastrin) Signaling Pathway

This compound, a synthetic analog of the C-terminal tetrapeptide of gastrin, binds to the cholecystokinin B (CCK2) receptor on parietal cells. This binding primarily activates the Gq alpha subunit of the G-protein, initiating a signaling cascade that results in an increase in intracellular calcium concentration.

cluster_this compound This compound Signaling Pathway This compound This compound CCK2R CCK2 Receptor This compound->CCK2R Binds to Gq Gq Protein CCK2R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC Protein Kinase C DAG->PKC Activates Ca2->PKC Activates H_K_ATPase H⁺/K⁺-ATPase PKC->H_K_ATPase Stimulates

This compound (Gastrin) Signaling Cascade
Histamine Signaling Pathway

Histamine binds to the H2 receptor on parietal cells, which is coupled to a Gs alpha subunit of a G-protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).

cluster_Histamine Histamine Signaling Pathway Histamine Histamine H2R H2 Receptor Histamine->H2R Binds to Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates H_K_ATPase H⁺/K⁺-ATPase PKA->H_K_ATPase Stimulates

Histamine Signaling Cascade

Experimental Protocols

The following is a detailed methodology for a comparative study of this compound (pentagastrin) and histamine-stimulated gastric acid secretion.

Patient Preparation
  • Fasting: Patients should fast overnight for at least 8 hours.

  • Medication Washout: Medications that may interfere with gastric acid secretion (e.g., proton pump inhibitors, H2 receptor antagonists, anticholinergics) should be discontinued for a specified period before the study, as clinically appropriate.

  • Informed Consent: Obtain written informed consent from all participants.

Gastric Intubation and Sample Collection
  • Tube Placement: A nasogastric tube is inserted into the stomach. The correct positioning is confirmed, typically by fluoroscopy or by aspirating gastric contents and measuring the pH.

  • Basal Acid Output (BAO) Collection: The entire gastric content is aspirated and discarded. Subsequently, gastric juice is collected continuously for one hour, divided into four 15-minute samples, to determine the basal acid output.

Stimulation and Post-Stimulation Sample Collection
  • Administration of Stimulant:

    • Pentagastrin: Administer pentagastrin subcutaneously at a dose of 6 µg/kg body weight.

    • Histamine (Augmented Histamine Test): Administer an H1 receptor antagonist (e.g., mepyramine) to block systemic effects of histamine. After 30 minutes, administer histamine acid phosphate subcutaneously at a dose of 0.04 mg/kg body weight.

  • Post-Stimulation Collection: Following administration of the stimulant, collect gastric juice for at least one hour, divided into four 15-minute samples.

Sample Analysis
  • Volume Measurement: Record the volume of each 15-minute gastric sample.

  • Acid Titration: Determine the acid concentration in each sample by titration with 0.1 N NaOH to a pH of 7.0.

  • Acid Output Calculation: Calculate the acid output for each sample (in mEq) by multiplying the volume (in liters) by the acid concentration (in mEq/L). The sum of the four post-stimulation samples constitutes the Maximal Acid Output (MAO).

Experimental Workflow Diagram

cluster_Workflow Experimental Workflow A Patient Fasting & Medication Washout B Nasogastric Tube Insertion A->B C Basal Acid Output (BAO) Collection (1 hour) B->C D Administer Stimulant (Pentagastrin or Histamine) C->D E Post-Stimulation Sample Collection (1 hour) D->E F Measure Volume & Titrate Acid E->F G Calculate Maximal Acid Output (MAO) F->G

Comparative Gastric Acid Secretion Study Workflow

Conclusion

Both this compound (as pentagastrin) and histamine are effective stimulants of gastric acid secretion, capable of inducing a comparable maximal acid output. However, pentagastrin demonstrates a more favorable profile due to its higher potency, faster onset of action, and a reduced incidence of adverse effects.[1][2] The choice of stimulant in a research or clinical setting may therefore depend on the specific requirements of the study, with pentagastrin offering a more refined and better-tolerated alternative to histamine for the assessment of maximal gastric acid secretory capacity. The distinct signaling pathways activated by each agent also present different targets for pharmacological intervention and further research into the regulation of gastric acid secretion.

References

Amogastrin's Interaction with Cholecystokinin Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity of amogastrin with the two cholecystokinin (CCK) receptor subtypes, CCK-A and CCK-B. This compound, a synthetic C-terminal tetrapeptide of gastrin, is structurally similar to the endogenous ligand cholecystokinin, leading to potential interactions with its receptors. This document summarizes key binding and functional data, outlines experimental protocols for assessing these interactions, and visualizes the relevant signaling pathways.

Cholecystokinin (CCK) Receptors: An Overview

The physiological effects of cholecystokinin and gastrin are mediated by two distinct G protein-coupled receptors: the CCK-A (also known as CCK1) and CCK-B (also known as CCK2 or the gastrin receptor) receptors.[1][2][3] While both receptors are activated by the endogenous peptide cholecystokinin-8 (CCK-8), they exhibit different affinities for other ligands. The CCK-A receptor shows a high affinity for sulfated CCK peptides, whereas the CCK-B receptor binds both sulfated and non-sulfated CCK analogues, as well as gastrin, with high affinity.[4][5] These receptors are involved in various physiological processes, including gastric acid secretion, anxiety modulation, and satiety.[1]

This compound's Preferential Target: The CCK-B Receptor

This compound, also known as tetragastrin or CCK-4, is the C-terminal tetrapeptide of gastrin.[2][6] Its primary target is the CCK-B receptor, for which it acts as an agonist.[2] Due to the structural homology with CCK, its cross-reactivity with the CCK-A receptor is a critical aspect of its pharmacological profile.

Quantitative Comparison of this compound's Cross-reactivity

The following tables summarize the binding affinity and functional potency of this compound and its analogues at CCK-A and CCK-B receptors, demonstrating a clear selectivity for the CCK-B subtype.

Table 1: Binding Affinity of this compound Analogues at CCK Receptors

CompoundReceptor SubtypeBinding Affinity (IC50)Selectivity (CCK-A / CCK-B)
A-57696 (CCK-4 analogue)CCK-A (pancreatic)15 µM[7]~600-fold for CCK-B
CCK-B (cortical)25 nM[7]
Boc-CCK-4CCK-A / CCK-B-70-fold for CCK-B[8]

Note: Data for A-57696, a C-terminal hydrazide analogue of tert-butyloxycarbonyl-CCK4, is presented as a close surrogate for this compound. IC50 values represent the concentration of the ligand required to inhibit 50% of the binding of a radiolabeled ligand.

Table 2: Functional Activity of an this compound Analogue at CCK Receptors

CompoundReceptor SubtypeFunctional AssayActivity
A-57696 (CCK-4 analogue)CCK-A (pancreatic)Amylase Secretion, Phosphoinositide BreakdownCompetitive Antagonist[7]
CCK-B (NCI-H345 cells)Calcium MobilizationPartial Agonist (80% of maximal CCK-8 response)[7]

Signaling Pathways of CCK Receptors

Both CCK-A and CCK-B receptors are coupled to the Gq alpha subunit of the heterotrimeric G protein.[1] Ligand binding initiates a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates downstream target proteins, leading to a cellular response.[1][4]

CCK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound CCKBR CCK-B Receptor This compound->CCKBR Binds Gq Gq CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5- trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER Ca²⁺ (ER) IP3->Ca_ER Mobilizes Ca_cyto Ca²⁺ (Cytosolic) Ca_ER->Ca_cyto Ca_cyto->PKC Activates Response Cellular Response PKC->Response Leads to

CCK-B Receptor Signaling Pathway.

Experimental Methodologies

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or IC50) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Experimental Workflow

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Membranes Prepare Membranes (from cells expressing CCK-A or CCK-B receptors) Incubate Incubate Membranes, Radioligand, and Test Compound Membranes->Incubate Radioligand Prepare Radiolabeled Ligand (e.g., ¹²⁵I-CCK-8) Radioligand->Incubate TestCompound Prepare Test Compound (this compound) at various concentrations TestCompound->Incubate Filter Separate Bound from Free Radioligand via Filtration Incubate->Filter Count Quantify Radioactivity on Filters Filter->Count Analyze Analyze Data to Determine IC50 and Ki values Count->Analyze

Competitive Radioligand Binding Assay Workflow.

Detailed Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the CCK receptor subtype of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[9]

    • Centrifuge the homogenate at a low speed to remove large debris.[9]

    • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[9]

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.[9]

    • Resuspend the final pellet in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and determine the protein concentration.[9]

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation (e.g., 3-20 µg protein per well).[9]

    • Add varying concentrations of the unlabeled test compound (this compound).

    • Add a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-Bolton-Hunter-CCK-8).[7]

    • For determining non-specific binding, a parallel set of wells should contain the radioligand and a high concentration of an unlabeled standard ligand.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.[9]

  • Separation and Quantification:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in 0.3% PEI).[9]

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.[9]

    • Measure the radioactivity retained on the filters using a scintillation counter.[9]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Inositol Phosphate Accumulation Assay

This functional assay measures the ability of a compound to stimulate the Gq-coupled signaling pathway by quantifying the accumulation of inositol phosphates (IPs).

Detailed Protocol:

  • Cell Culture and Labeling:

    • Culture cells expressing the CCK receptor subtype of interest.

    • Label the cells by incubating them overnight with myo-[³H]inositol in an inositol-free medium. This incorporates the radiolabel into the cellular phosphoinositide pool.

  • Stimulation:

    • Wash the cells to remove excess radiolabel.

    • Pre-incubate the cells with a lithium chloride (LiCl) solution. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

    • Add varying concentrations of the test compound (this compound) and incubate for a specific time (e.g., 10 seconds to 15 minutes) to stimulate IP production.[10]

  • Extraction and Separation:

    • Terminate the stimulation by adding a cold acid solution (e.g., trichloroacetic acid).

    • Extract the soluble inositol phosphates.

    • Separate the different inositol phosphates (IP1, IP2, IP3) using anion-exchange chromatography.[10]

  • Quantification and Analysis:

    • Measure the radioactivity of each IP fraction using liquid scintillation counting.

    • Plot the amount of accumulated inositol phosphates as a function of the log concentration of the test compound.

    • Determine the EC50 value (the concentration that produces 50% of the maximal response) from the dose-response curve.

Conclusion

The available experimental data clearly indicates that this compound and its close analogues are highly selective agonists for the CCK-B receptor, with significantly lower affinity and a switch to antagonistic activity at the CCK-A receptor. This selectivity is crucial for its pharmacological applications and for understanding its physiological and potential pathophysiological roles. The methodologies described in this guide provide a framework for the continued investigation of the interactions between this compound and other novel ligands with the cholecystokinin receptor family.

References

The Use of α-Aminoisobutyric Acid (AIB) as a Control in Active Transport Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Active Transport and the Critical Role of Controls

Active transport is a fundamental cellular process that moves substances across biological membranes against their concentration gradient, a process that requires energy.[1][2] The study of active transport systems is crucial in various fields, including physiology, pharmacology, and drug development, as these systems are often the target of therapeutics or are involved in drug disposition. To accurately characterize the activity of a specific transporter, it is essential to employ appropriate controls to differentiate the transport process of interest from passive diffusion and the activities of other transporters.

α-aminoisobutyric acid (AIB), a non-metabolizable amino acid analogue, has long been utilized as a tool to study amino acid transport. This guide provides a comprehensive comparison of AIB with other common controls used in active transport studies, supported by experimental data and detailed protocols.

α-Aminoisobutyric Acid (AIB): A Classic Control for System A Transport

AIB is a synthetic amino acid that is structurally similar to alanine. Its primary utility in transport studies stems from its non-metabolizable nature; it is not incorporated into proteins or otherwise consumed by the cell, ensuring that its intracellular accumulation is a direct measure of transport activity.[3] AIB is predominantly transported by the sodium-dependent Amino Acid Transport System A (also known as SNAT transporters).[4][5]

Key Properties of AIB:

  • Non-metabolizable: Does not undergo metabolic conversion within the cell.[3]

  • System A Substrate: Primarily transported by the Na+-dependent System A transporters.[4][5]

  • Accumulative: Builds up inside the cell, allowing for quantifiable measurement of transport.

While AIB is a valuable tool, it is important to note that at high concentrations, it may be transported by other systems, such as System L.[6]

Comparison of AIB with Alternative Controls

To dissect the contributions of different amino acid transport systems, researchers often employ a panel of specific inhibitors. The most common alternatives to AIB for studying neutral amino acid transport are N-methyl-aminoisobutyric acid (MeAIB) and 2-aminobicyclo[6][7][7]heptane-2-carboxylic acid (BCH).

  • N-methyl-aminoisobutyric acid (MeAIB): A highly specific substrate for System A, making it a more precise tool for isolating System A activity compared to AIB.[5][8]

  • 2-aminobicyclo[6][7][7]heptane-2-carboxylic acid (BCH): A specific inhibitor of the sodium-independent System L transporters (like LAT1).[2][9] It is often used to block System L-mediated transport and thereby isolate the activity of other transporters, such as System A.

The following table summarizes the key characteristics and reported experimental values for these compounds.

CompoundPrimary Target SystemTransported/InhibitorReported K_m / K_i / IC_50 ValuesKey Applications
α-Aminoisobutyric Acid (AIB) System ASubstrateK_m: Varies by cell type (typically in the mM range)General measure of System A-mediated transport.
N-methyl-aminoisobutyric acid (MeAIB) System ASubstrate/InhibitorHigh affinity for System A transporters.[5][8]Specific measurement and inhibition of System A activity.[5][8]
2-aminobicyclo[6][7][7]heptane-2-carboxylic acid (BCH) System LInhibitorIC_50 for LAT1: ~70-100 µMInhibition of System L transport to isolate other transport mechanisms.[2][9]

Experimental Protocols

Accurate and reproducible data are paramount in active transport studies. Below are detailed protocols for both radiolabeled and non-radiolabeled amino acid uptake assays.

Protocol 1: Radiolabeled Amino Acid Uptake Assay

This protocol is a standard method for quantifying the uptake of a radiolabeled substrate, such as [¹⁴C]AIB or [³H]Leucine.[10]

Materials:

  • Cultured cells (adherent or suspension)

  • 24-well or 96-well cell culture plates

  • Radiolabeled substrate (e.g., [¹⁴C]AIB)

  • Unlabeled inhibitors (AIB, MeAIB, BCH)

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Wash buffer (ice-cold PBS)

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer. Add uptake buffer containing the appropriate inhibitors (e.g., MeAIB or BCH for specificity controls) or vehicle (for total uptake) and incubate for 15-30 minutes at 37°C.

  • Initiate Uptake: Add the radiolabeled substrate to each well to initiate the uptake. The final concentration of the substrate should be carefully chosen based on its K_m value. Incubate for a predetermined time (e.g., 1-15 minutes) at 37°C.

  • Terminate Uptake: To stop the transport, rapidly aspirate the uptake solution and wash the cells three times with ice-cold wash buffer.

  • Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.

  • Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the protein concentration of each lysate to normalize the radioactivity counts. Calculate the specific uptake by subtracting the uptake in the presence of a high concentration of an unlabeled substrate (non-specific uptake) from the total uptake.

Protocol 2: Non-Radioactive Amino Acid Uptake Assay using LC-MS/MS

This modern approach avoids the use of radioactive materials and offers high sensitivity and specificity.[3][11]

Materials:

  • Cultured cells

  • Cell culture plates

  • Stable isotope-labeled substrate (e.g., ¹³C- or ¹⁵N-labeled amino acid) or unlabeled substrate

  • Inhibitors (AIB, MeAIB, BCH)

  • Uptake buffer

  • Wash buffer

  • Extraction solvent (e.g., acetonitrile or ethanol)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Seeding and Pre-incubation: Follow steps 1 and 2 from the radiolabeled protocol.

  • Initiate Uptake: Add the unlabeled or stable isotope-labeled substrate to each well and incubate for the desired time at 37°C.

  • Terminate Uptake and Wash: Follow step 4 from the radiolabeled protocol.

  • Metabolite Extraction: Add ice-cold extraction solvent to each well to lyse the cells and precipitate proteins.

  • Sample Preparation: Collect the cell extracts, centrifuge to pellet the protein, and transfer the supernatant to new tubes for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the intracellular concentration of the substrate.

  • Data Analysis: Normalize the substrate concentration to the protein content of each sample.

Visualizing Transport Mechanisms and Experimental Design

Signaling Pathway: Amino Acid Transport and mTORC1 Activation

Amino acid transporters play a critical role in cellular signaling. For instance, the System L transporter LAT1 is essential for the uptake of essential amino acids like leucine, which in turn activates the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[6][7][12]

mTORC1_Pathway extracellular Extracellular Amino Acids (e.g., Leucine) LAT1 LAT1 (System L) extracellular->LAT1 Transport intracellular Intracellular Amino Acids LAT1->intracellular mTORC1 mTORC1 intracellular->mTORC1 Activation cell_growth Cell Growth & Proliferation mTORC1->cell_growth Phosphorylation of downstream targets Rheb Rheb Rheb->mTORC1 Activation

Caption: Amino acid transport via LAT1 increases intracellular amino acid levels, leading to the activation of the mTORC1 signaling pathway.

Experimental Workflow: Active Transport Inhibition Study

The following diagram outlines a typical workflow for an experiment designed to characterize the inhibition of an active transport system.

Experimental_Workflow start Start seed_cells Seed Cells in Multi-well Plates start->seed_cells pre_incubate Pre-incubate with Inhibitors (AIB, MeAIB, BCH) or Vehicle seed_cells->pre_incubate add_substrate Add Labeled or Unlabeled Substrate pre_incubate->add_substrate incubate Incubate for Defined Time add_substrate->incubate stop_transport Stop Transport & Wash Cells incubate->stop_transport lyse_cells Lyse Cells & Collect Lysate stop_transport->lyse_cells quantify Quantify Substrate (Scintillation or LC-MS/MS) lyse_cells->quantify analyze Data Analysis & Normalization quantify->analyze end End analyze->end Transport_Controls Controls Controls α-Aminoisobutyric Acid (AIB) N-methyl-aminoisobutyric acid (MeAIB) 2-aminobicyclo[2,2,1]heptane-2-carboxylic acid (BCH) SystemA Amino Acid Transport System A Controls:α-Aminoisobutyric Acid (AIB)->SystemA Primarily Transported by Controls:N-methyl-aminoisobutyric acid (MeAIB)->SystemA Specifically Transported by SystemL Amino Acid Transport System L Controls:2-aminobicyclo[2,2,1]heptane-2-carboxylic acid (BCH)->SystemL Specifically Inhibits

References

Reproducibility of Amogastrin stimulation in different species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reproducibility and effects of Amogastrin stimulation in different species, with a focus on preclinical animal models. While direct comparative data for this compound is limited, this guide leverages experimental data from studies using Pentagastrin, a structurally and functionally similar synthetic analogue, to provide insights into its physiological actions. The data presented here is intended to assist researchers in designing and interpreting studies involving gastrin receptor agonists.

Executive Summary

This compound, and its analogue Pentagastrin, are potent stimulators of gastric acid secretion, primarily acting through the cholecystokinin B (CCK2) receptor. This guide compares the effects of this stimulation in dogs and rats, two commonly used species in preclinical research. The data indicates species-specific differences in sensitivity and maximal acid output in response to gastrin receptor stimulation. Detailed experimental protocols and a summary of the underlying signaling pathways are provided to aid in the design and interpretation of related research.

Data Presentation: Gastric Acid Secretion

The following tables summarize the quantitative effects of Pentagastrin stimulation on gastric acid secretion in dogs and rats. It is important to note that experimental conditions, such as the use of anesthesia and the specific measurement techniques, can influence the observed outcomes.

Table 1: Pentagastrin-Stimulated Gastric Acid Secretion in Dogs

ParameterValueSpeciesReference
Hydrogen Ion Peak Output (30 min) 1.63 - 3.61 mmol/hr/kg^0.75Canine[1]
Hydrogen Ion Peak Output (45 min) 1.50 - 3.35 mmol/hr/kg^0.75Canine[1]
Hydrochloric Acid Peak Output (30 min) 1.86 - 3.64 mmol/hr/kg^0.75Canine[1]
Hydrochloric Acid Peak Output (45 min) 1.65 - 3.42 mmol/hr/kg^0.75Canine[1]
Chloride Peak Output (30 min) 2.35 - 4.13 mmol/hr/kg^0.75Canine[1]
Chloride Peak Output (45 min) 1.98 - 3.91 mmol/hr/kg^0.75Canine[1]

Table 2: Pentagastrin-Stimulated Gastric Acid Secretion in Rats

Experimental ModelBasal Acid Output (µeq/h)Maximal Acid Output (µeq/h)Reference
Isolated Perfused Stomach 2.50 ± 0.5823.5 ± 3.73[2]
Isolated Perfused Stomach 2.3 ± 0.412.7 ± 2.1[3]
Conscious with Gastric Fistula (µeq/10 min) -48 ± 6.3[4]
Anesthetized with Luminal Perfusion (µeq/10 min) -11.6 ± 1.2[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are summaries of protocols used for Pentagastrin stimulation in dogs and rats.

Pentagastrin Stimulation in Dogs (Orogastric Aspiration Technique)

This protocol is designed to estimate gastric acid secretion in anesthetized dogs.[1]

  • Animal Preparation: 23 clinically healthy dogs were used. Anesthesia is induced and maintained throughout the procedure.

  • Gastric Aspiration: An orogastric tube is inserted into the stomach for the aspiration of gastric contents.

  • Pentagastrin Administration: Pentagastrin is administered to stimulate gastric secretion. While the specific dosage from this study is not detailed in the abstract, a common dosage in other canine studies is 6 μg/kg administered intramuscularly.[5][6]

  • Sample Collection: Gastric juice is collected at specified intervals (e.g., 30 and 45 minutes) post-stimulation.

  • Analysis: The collected gastric juice is analyzed for volume, pH, hydrogen ion output, chloride, sodium, potassium, and pepsin outputs.

Pentagastrin Stimulation in Rats (Isolated Perfused Stomach)

This ex vivo method allows for the direct measurement of gastric acid secretion without systemic influences.[2]

  • Stomach Isolation: The rat stomach is surgically isolated and perfused in situ via the abdominal aorta and celiac axis.

  • Perfusion Medium: The vasculature is perfused with Krebs-Ringer bicarbonate buffer, typically containing 10% ovine erythrocytes, which has been shown to be essential for a robust secretory response.[2]

  • Luminal Perfusion: The gastric lumen is perfused with distilled water, and the gastric contents are collected through a catheter at the pylorus.

  • Pentagastrin Administration: Pentagastrin is added to the arterial perfusate at various concentrations to determine a dose-response relationship. A maximal acid output was achieved with a dose of 0.6 microgram/kg/h.[2]

  • Sample Collection: Gastric effluent is collected at regular intervals (e.g., every 10 minutes).

  • Analysis: The collected effluent is titrated with 0.01 N NaOH to pH 7.0 to determine the 60-minute gastric acid output.

Mandatory Visualization

Signaling Pathway of this compound/Pentagastrin

This compound and Pentagastrin exert their effects by binding to the Cholecystokinin B (CCK2) receptor, a G-protein coupled receptor. The binding of these ligands initiates a cascade of intracellular signaling events.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound/ Pentagastrin CCK2R CCK2 Receptor (Gastrin Receptor) This compound->CCK2R Binds to Gq Gq Protein CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Ca²⁺ IP3->Ca Increases intracellular PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Co-activates MAPK MAPK Pathway (e.g., ERK) PKC->MAPK Activates AcidSecretion Increased Gastric Acid Secretion PKC->AcidSecretion Contributes to MAPK->AcidSecretion Leads to G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal Select Animal Model (e.g., Dog, Rat) Anesthesia Administer Anesthesia (if applicable) Animal->Anesthesia Cannulation Gastric Cannulation/ Orogastric Tube Insertion Anesthesia->Cannulation Baseline Collect Baseline Gastric Juice Cannulation->Baseline Stimulation Administer this compound/ Pentagastrin Baseline->Stimulation Collection Timed Collection of Stimulated Gastric Juice Stimulation->Collection Measure Measure Volume and pH Collection->Measure Titration Titrate for Acid Output (H⁺ concentration) Measure->Titration Data Calculate Secretion Rate and Compare Titration->Data

References

A Comparative Guide to Amogastrin and Vagal Nerve Stimulation in Gastric Function Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key methods used to stimulate gastric acid secretion and modulate gastric motility: the pharmacological agent Amogastrin and the physiological technique of vagal nerve stimulation (VNS). This document outlines their mechanisms of action, presents available quantitative data from experimental studies, details relevant experimental protocols, and visualizes the involved signaling pathways.

Introduction

This compound, a synthetic analogue of the hormone gastrin, and vagal nerve stimulation, the electrical activation of the vagus nerve, are both potent activators of gastric functions. While this compound offers a targeted, receptor-mediated approach, VNS provides a more systemic, neural pathway-based stimulation. Understanding the nuances of each method is critical for designing experiments and developing novel therapeutics for gastrointestinal disorders.

Mechanisms of Action

This compound Stimulation

This compound, like endogenous gastrin, primarily stimulates gastric acid secretion through both direct and indirect pathways.[1]

  • Direct Pathway: this compound binds to cholecystokinin B (CCK-B) receptors on parietal cells, initiating a signaling cascade that leads to the activation of the H+/K+ ATPase proton pump and subsequent acid secretion.[1][2]

  • Indirect Pathway: this compound also stimulates enterochromaffin-like (ECL) cells to release histamine.[1] Histamine then binds to H2 receptors on parietal cells, further potentiating acid secretion.[1]

Vagal Nerve Stimulation (VNS)

Vagal nerve stimulation activates both afferent and efferent nerve fibers, influencing a wide range of physiological processes, including gastric function.[3] The primary mechanisms for gastric stimulation involve:

  • Cholinergic Pathway: Efferent vagal fibers release acetylcholine (ACh), which directly stimulates parietal cells via M3 muscarinic receptors to secrete acid.[3]

  • Gastrin and Histamine Release: Vagal stimulation also triggers the release of gastrin from G-cells and histamine from ECL cells, indirectly promoting acid secretion.[3]

  • Inhibition of Somatostatin: VNS can suppress the release of somatostatin, a potent inhibitor of gastric acid secretion, thereby "disinhibiting" the acid-secreting pathways.[3]

Signaling Pathways

The signaling cascades initiated by this compound and vagal nerve stimulation, while both culminating in gastric acid secretion, involve distinct initial steps.

This compound Signaling Pathway

Amogastrin_Signaling This compound This compound CCKBR_Parietal CCK-B Receptor (Parietal Cell) This compound->CCKBR_Parietal CCKBR_ECL CCK-B Receptor (ECL Cell) This compound->CCKBR_ECL PLC_Parietal PLC Activation CCKBR_Parietal->PLC_Parietal IP3_DAG_Parietal IP3 & DAG Increase PLC_Parietal->IP3_DAG_Parietal Ca_PKC_Parietal ↑ [Ca2+]i & PKC Activation IP3_DAG_Parietal->Ca_PKC_Parietal HK_ATPase_Parietal H+/K+ ATPase Activation Ca_PKC_Parietal->HK_ATPase_Parietal Acid_Secretion_Parietal Gastric Acid Secretion HK_ATPase_Parietal->Acid_Secretion_Parietal PLC_ECL PLC Activation CCKBR_ECL->PLC_ECL IP3_DAG_ECL IP3 & DAG Increase PLC_ECL->IP3_DAG_ECL Ca_PKC_ECL ↑ [Ca2+]i & PKC Activation IP3_DAG_ECL->Ca_PKC_ECL Histamine_Release Histamine Release Ca_PKC_ECL->Histamine_Release H2R H2 Receptor (Parietal Cell) Histamine_Release->H2R AC Adenylate Cyclase Activation H2R->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA HK_ATPase_Histamine H+/K+ ATPase Activation PKA->HK_ATPase_Histamine Acid_Secretion_Histamine Gastric Acid Secretion HK_ATPase_Histamine->Acid_Secretion_Histamine

Vagal Nerve Stimulation Signaling Pathway

VNS_Signaling VNS Vagal Nerve Stimulation ACh_Release Acetylcholine Release VNS->ACh_Release G_Cell G-Cell VNS->G_Cell ECL_Cell ECL Cell VNS->ECL_Cell D_Cell D-Cell VNS->D_Cell M3R M3 Receptor (Parietal Cell) ACh_Release->M3R PLC_ACh PLC Activation M3R->PLC_ACh IP3_DAG_ACh IP3 & DAG Increase PLC_ACh->IP3_DAG_ACh Ca_PKC_ACh ↑ [Ca2+]i & PKC Activation IP3_DAG_ACh->Ca_PKC_ACh HK_ATPase_ACh H+/K+ ATPase Activation Ca_PKC_ACh->HK_ATPase_ACh Acid_Secretion_ACh Gastric Acid Secretion HK_ATPase_ACh->Acid_Secretion_ACh Gastrin_Release Gastrin Release G_Cell->Gastrin_Release Amogastrin_Pathway See this compound Pathway Gastrin_Release->Amogastrin_Pathway Histamine_Release_VNS Histamine Release ECL_Cell->Histamine_Release_VNS Histamine_Pathway See this compound Pathway (Histamine) Histamine_Release_VNS->Histamine_Pathway Somatostatin_Inhibition Somatostatin Release Inhibition D_Cell->Somatostatin_Inhibition

Quantitative Data Comparison

Direct comparative studies providing quantitative data for this compound versus vagal nerve stimulation on gastric acid secretion are limited. The following tables summarize available data from separate studies to offer an indirect comparison.

Table 1: Effect on Gastric Acid Secretion
ParameterThis compound/Pentagastrin StimulationVagal Nerve StimulationSpeciesReference
Maximal Acid Output (MAO) 15.14 mEq/hr (6 µg/kg)Not directly reported in comparable unitsHuman[4]
Basal vs. Stimulated Acid Output Dose-dependent increaseStimulation at 2-4 pps produced maximal responsesRat[4][5]
Response to Inhibition Blocked by H2 receptor antagonists and proton pump inhibitorsAbolished by hexamethonium, muscarinic, and H2-receptor blockade in guinea pig and mouseHuman, Guinea Pig, Mouse[6][7]

Note: Pentagastrin is a synthetic analogue of gastrin, similar to this compound.

Table 2: Effect on Gastric Motility
ParameterThis compound StimulationVagal Nerve StimulationSpeciesReference
Gastric Emptying Data not availableSignificantly accelerated (40.7% vs 29.1% in sham)Rat[8][9]
Antral Contraction Amplitude Data not availableIncreased (32.5% vs 23.3% occlusion in sham)Rat[8][9]
Pyloric Sphincter Relaxation Data not availableIncreased cross-sectional area (2.6 mm² vs 1.5 mm² in sham)Rat[8][9]

Experimental Protocols

This compound/Pentagastrin Stimulation Protocol (Human Study for Gastric Acid Secretion)

This protocol is based on studies evaluating the dose-response of pentagastrin on gastric acid secretion.

Amogastrin_Protocol start Subject Fasting (Overnight) ng_tube Nasogastric Tube Insertion start->ng_tube baseline Baseline Gastric Content Collection ng_tube->baseline pentagastrin Pentagastrin Administration (e.g., 6 µg/kg, subcutaneous) baseline->pentagastrin collection Gastric Juice Collection (e.g., every 15 min for 1-2 hours) pentagastrin->collection analysis Analysis of Gastric Juice (Volume, pH, Acid Concentration) collection->analysis end End of Protocol analysis->end

Detailed Steps:

  • Subject Preparation: Subjects typically fast overnight to ensure a basal state of gastric secretion.[10]

  • Tube Placement: A nasogastric tube is inserted into the stomach to allow for the collection of gastric contents.[10]

  • Baseline Collection: Gastric juice is collected for a defined period before stimulation to determine the basal acid output (BAO).[10]

  • Stimulation: A specific dose of this compound or pentagastrin (e.g., 6 µg/kg body weight) is administered, typically via subcutaneous or intramuscular injection.[4][10]

  • Post-Stimulation Collection: Gastric juice is collected at regular intervals (e.g., every 15 minutes) for a set duration (e.g., 1-2 hours).[10]

  • Analysis: The collected samples are analyzed for volume, pH, and titratable acidity to determine the stimulated acid output, often reported as maximal acid output (MAO).[10]

Vagal Nerve Stimulation Protocol (Animal Study for Gastric Acid Secretion)

This protocol is a generalized representation based on studies in anesthetized rats.

VNS_Protocol start Animal Anesthetized surgery Surgical Exposure of Vagus Nerve start->surgery cannulation Stomach Cannulation for Gastric Content Collection surgery->cannulation electrode Electrode Placement on Vagus Nerve cannulation->electrode stimulation Electrical Stimulation (e.g., 2-4 pps, continuous) electrode->stimulation collection Continuous Collection and Titration of Gastric Acid stimulation->collection analysis Data Analysis of Acid Secretion Rate collection->analysis end End of Protocol analysis->end

Detailed Steps:

  • Animal Preparation: The animal (e.g., rat) is anesthetized.[5]

  • Surgical Procedure: The cervical vagus nerve is surgically exposed. A cannula is inserted into the stomach for the continuous collection of gastric secretions.[5]

  • Electrode Placement: Electrodes are placed on the isolated vagus nerve.

  • Stimulation Parameters: Electrical stimulation is applied with specific parameters. For example, continuous stimulation with pulse rates of 2 or 4 impulses per second (pps) has been shown to produce maximal gastric acid responses in rats.[5]

  • Data Collection: Gastric acid secretion is continuously collected and titrated to measure the acid output over time.[5]

  • Data Analysis: The rate and volume of acid secretion are analyzed to determine the effect of the stimulation.

Conclusion

This compound stimulation and vagal nerve stimulation represent two distinct yet effective methods for investigating gastric function. This compound provides a targeted pharmacological approach, directly and indirectly activating parietal cells through hormonal pathways. In contrast, VNS offers a more complex, neurally-mediated stimulation that encompasses cholinergic, hormonal, and inhibitory pathway modulation.

The choice between these methods will depend on the specific research question. For studies focused on the direct effects of gastrin receptor activation, this compound is the preferred tool. For investigations into the integrated neural control of gastric function, VNS is more appropriate. While direct comparative data is sparse, the information presented in this guide provides a foundation for understanding the relative mechanisms and effects of these two important experimental tools in gastroenterology research. Future studies directly comparing these two modalities under the same experimental conditions are warranted to provide a more definitive quantitative comparison.

References

A Comparative Guide to α-Aminoisobutyric Acid (AIB) Transport Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary transport systems responsible for the cellular uptake of α-aminoisobutyric acid (AIB), a non-metabolizable analog of alanine. Understanding the characteristics of these transporters is crucial for research in cellular metabolism, oncology, and pharmacology, where AIB is frequently used as a model substrate to study amino acid transport.

Introduction to AIB Transport

α-Aminoisobutyric acid is a valuable tool for transport studies due to its metabolic stability. Its uptake into mammalian cells is primarily mediated by two major amino acid transport systems: System A and System L . These systems differ significantly in their ion dependency, substrate specificity, and kinetic properties. This guide will objectively compare these two systems, providing quantitative data, detailed experimental protocols, and visual representations of their mechanisms and experimental workflows.

Comparison of AIB Transport Systems: System A vs. System L

The following table summarizes the key characteristics of System A and System L, the two principal transporters of AIB.

FeatureSystem ASystem L
Full Name Alanine-preferring SystemLeucine-preferring System
SLC Family SLC38 (e.g., SNAT1, SNAT2, SNAT4)SLC7/SLC3 (e.g., LAT1/4F2hc, LAT2/4F2hc)
Ion Dependency Na⁺-dependentNa⁺-independent
Substrate Specificity Small, neutral amino acids (e.g., Alanine, Serine, Proline, Glycine)Large, neutral, branched or aromatic amino acids (e.g., Leucine, Isoleucine, Valine, Phenylalanine)
Model Substrate/Inhibitor N-methyl-α-aminoisobutyric acid (MeAIB)2-aminobicycloheptane-2-carboxylic acid (BCH)
Driving Force Na⁺ gradientAmino acid concentration gradient (functions as an exchanger)
pH Sensitivity Activity decreases with lower pHGenerally insensitive to pH changes
Regulation Hormonally regulated (e.g., by insulin and glucagon) and responsive to amino acid availabilityPrimarily regulated by substrate availability (trans-stimulation)

Quantitative Data for AIB Transport

The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), provide a quantitative measure of transporter affinity and capacity. The inhibitory constant (Ki) quantifies the potency of specific inhibitors.

System A Kinetic Parameters
Cell TypeSubstrateKm (mM)VmaxReference
Osteoblastic Rat OsteosarcomaAIB0.574.07 nmol/30 min/plate
Saccharomyces cerevisiaeAIB0.2724 nmol/min/mg dry weight
Lactating Rat Mammary Gland ExplantsMeAIB3.3555 pmol/µL intracellular fluid/min
System L Kinetic Parameters

Quantitative kinetic data for the transport of AIB specifically via System L is not extensively documented in the literature. However, the inhibitory effects of the System L-specific inhibitor, BCH, on the transport of other System L substrates provide insight into its function. For instance, the IC₅₀ for BCH inhibition of L-leucine uptake is in the range of 73.1 to 78.8 µM.

Experimental Protocols

Characterizing AIB transport typically involves radiolabeled substrate uptake assays. Below is a detailed protocol for a standard [¹⁴C]AIB uptake assay in cultured mammalian cells.

Protocol: [¹⁴C]α-Aminoisobutyric Acid Uptake Assay

Objective: To measure the rate of AIB transport into cultured mammalian cells and to differentiate between System A and System L-mediated uptake.

Materials:

  • Cultured mammalian cells (e.g., HeLa, MCF-7, PC-3)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)

  • Na⁺-free KRH buffer (substituting NaCl with choline chloride)

  • [¹⁴C]AIB (specific activity ~50 mCi/mmol)

  • Unlabeled AIB

  • N-methyl-α-aminoisobutyric acid (MeAIB)

  • 2-aminobicycloheptane-2-carboxylic acid (BCH)

  • Scintillation fluid

  • Scintillation counter

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Protein assay kit (e.g., BCA assay)

Procedure:

  • Cell Seeding: Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture cells in complete medium at 37°C in a humidified 5% CO₂ incubator.

  • Pre-incubation:

    • On the day of the assay, aspirate the culture medium and wash the cells twice with warm KRH buffer.

    • Pre-incubate the cells in 1 mL of KRH buffer for 30 minutes at 37°C to deplete endogenous amino acids.

  • Uptake Assay:

    • Prepare uptake solutions in KRH buffer containing [¹⁴C]AIB (e.g., 1 µCi/mL) and varying concentrations of unlabeled AIB (for kinetic studies).

    • To differentiate between transport systems, prepare uptake solutions with inhibitors:

      • Total Uptake: [¹⁴C]AIB in KRH buffer.

      • System A Inhibition: [¹⁴C]AIB + 10 mM MeAIB in KRH buffer.

      • System L Inhibition: [¹⁴C]AIB + 10 mM BCH in KRH buffer.

      • Na⁺-independent Uptake: [¹⁴C]AIB in Na⁺-free KRH buffer.

    • Aspirate the pre-incubation buffer and add 0.5 mL of the appropriate uptake solution to each well.

    • Incubate for a specific time period (e.g., 1, 5, 10, 15 minutes) at 37°C. The linear range of uptake should be determined in preliminary experiments.

  • Termination of Uptake:

    • Rapidly aspirate the uptake solution.

    • Wash the cells three times with 1 mL of ice-cold PBS to remove extracellular tracer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding 0.5 mL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.

    • Transfer the lysate to a scintillation vial.

    • Add 5 mL of scintillation fluid to each vial.

    • Measure the radioactivity in a scintillation counter.

  • Protein Quantification:

    • Use an aliquot of the cell lysate to determine the protein concentration using a standard protein assay.

  • Data Analysis:

    • Calculate the rate of uptake as picomoles of AIB per milligram of protein per minute.

    • For kinetic studies, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • System A-mediated transport = Total uptake - Uptake in the presence of MeAIB.

    • System L-mediated transport = Na⁺-independent uptake - Uptake in the presence of BCH.

Visualizing AIB Transport Mechanisms and Workflows

Signaling Pathways and Transport Mechanisms

The following diagrams illustrate the transport mechanisms of System A and System L.

SystemA_Transport cluster_transporter System A (SNAT) ext Extracellular Space cyt Intracellular Space memb transporter SNAT Transporter transporter->transporter Na_int Na+ transporter->Na_int Released AIB_int AIB transporter->AIB_int Released Na_ext Na+ Na_ext->transporter Binds AIB_ext AIB AIB_ext->transporter Binds

Caption: System A cotransports AIB and Na⁺ into the cell.

SystemL_Transport cluster_transporter System L (LAT1/4F2hc) ext Extracellular Space cyt Intracellular Space memb transporter LAT1/4F2hc transporter->transporter AIB_int AIB (in) transporter->AIB_int Released AA_ext Amino Acid (out) transporter->AA_ext Released AIB_ext AIB (out) AIB_ext->transporter Binds AA_int Amino Acid (in) AA_int->transporter Binds

Caption: System L exchanges extracellular AIB for an intracellular amino acid.

Experimental Workflow

The following diagram outlines the workflow for characterizing AIB transport in cultured cells.

AIB_Uptake_Workflow A Seed Cells in 24-well Plates B Culture to Confluence A->B C Wash with KRH Buffer B->C D Pre-incubate in KRH Buffer C->D E Add [14C]AIB Uptake Solution (with/without inhibitors) D->E F Incubate at 37°C E->F G Stop Uptake & Wash with Cold PBS F->G H Lyse Cells G->H I Scintillation Counting H->I J Protein Assay H->J K Data Analysis (Calculate Uptake Rate, Km, Vmax) I->K J->K

Caption: Workflow for a radiolabeled AIB uptake assay.

Logical Relationships in AIB Transport Analysis

This diagram illustrates the logical steps to differentiate between the

Safety Operating Guide

Essential Guide to Amogastrin Disposal for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Amogastrin.

This compound is a synthetic tetrapeptide and a gastrin analogue, utilized in research primarily for stimulating gastric secretion and in gastric imaging studies.[1] Due to its chemical nature, this compound must be treated as chemical waste and disposed of following established safety protocols to prevent environmental contamination and ensure personnel safety.

Key Chemical and Safety Data

PropertyValueReference
Chemical Name This compound[1][2]
Synonyms tert-Amyloxycarbonyltetragastrin[2]
CAS Number 16870-37-4[1][2]
Molecular Formula C35H46N6O8S[1][2]
Physical Form Solid (assumed)General peptide characteristics
Known Hazards To be handled with care as with all chemical reagents. Specific toxicity data is limited.General laboratory safety principles

Procedural Workflow for this compound Disposal

The following diagram outlines the logical workflow for the proper disposal of this compound in a laboratory setting. This procedure is designed to comply with general hazardous waste regulations.

Amogastrin_Disposal_Workflow cluster_preparation Preparation cluster_disposal Disposal cluster_storage_pickup Storage & Pickup start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Lab Coat, Goggles) start->ppe 1. container Select a Designated Hazardous Waste Container ppe->container 2. transfer Transfer this compound Waste into the Container container->transfer 3. seal Securely Seal the Container transfer->seal 4. label_container Label Container with 'Hazardous Waste', Contents, and Date seal->label_container 5. storage Store in a Designated Secondary Containment Area label_container->storage 6. pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service storage->pickup 7. end End: Disposal Complete pickup->end 8.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amogastrin
Reactant of Route 2
Amogastrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.